molecular formula C9H8N2O B1353837 4-(1H-pyrazol-1-yl)phenol CAS No. 16209-02-2

4-(1H-pyrazol-1-yl)phenol

Cat. No.: B1353837
CAS No.: 16209-02-2
M. Wt: 160.17 g/mol
InChI Key: ZAWSQVRNWFGLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)phenol (CAS 16209-02-2) is a phenolic compound incorporating a pyrazole ring, serving as a versatile building block in scientific research, particularly in the development of novel ligands and antioxidants. Its molecular formula is C9H8N2O with a molecular weight of 160.17 g/mol . This compound is of significant value in coordination chemistry. The pyrazole moiety is a well-known chelating agent for transition metals, forming stable complexes with metals like iron(II) . The phenol group can participate in intermolecular hydrogen bonding, such as O-H···N bonds, which can direct the formation of specific supramolecular structures in the solid state . Researchers can utilize this compound to synthesize more complex ligands, such as tris(pyrazolyl)methane derivatives, which are analogous to the widely used scorpionate ligands . Furthermore, derivatives of pyrazole bearing phenolic hydroxyl groups have demonstrated promising activity as radical scavengers . These compounds can protect biomolecules like DNA against oxidative damage induced by hydroxyl and peroxyl radicals, positioning them as compounds of interest in the study of oxidative stress . As such, this compound provides a core structure for developing new dendritic or polymeric antioxidants . Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWSQVRNWFGLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499244
Record name 4-(1H-Pyrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16209-02-2
Record name 4-(1H-Pyrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(1H-Pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The 4-(1H-pyrazol-1-yl)phenol scaffold represents a compelling example of this principle, integrating two moieties of profound significance in medicinal chemistry. The pyrazole ring is a privileged N-heterocycle found in numerous approved drugs, valued for its diverse biological activities and metabolic stability.[1][2] The phenol group, a recurring motif in both natural products and pharmaceuticals, provides a crucial site for hydrogen bonding and further functionalization.[3] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.

Part 1: Synthesis Methodology

Rationale for Synthetic Route Selection: The Ullmann Condensation

The formation of the N-aryl bond between the pyrazole and phenol rings is the key strategic step in the synthesis of this compound. For this transformation, the copper-catalyzed Ullmann condensation (also known as an Ullmann-type coupling) stands out as the most reliable and versatile method.[4] Historically requiring harsh conditions, modern Ullmann protocols, particularly those employing ligands like L-proline, have made this reaction a highly efficient tool for C-N bond formation under milder conditions.[5][6]

The primary advantages of selecting the Ullmann condensation for this synthesis are:

  • High Reliability: It is a well-established and extensively documented method for the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles.[7][8]

  • Substrate Compatibility: The reaction tolerates the free hydroxyl group on the phenol ring, often eliminating the need for protection-deprotection steps that would lower the overall process efficiency.

  • Accessibility of Starting Materials: The required precursors, pyrazole and 4-halophenols (such as 4-iodophenol or 4-bromophenol), are commercially available and relatively inexpensive.

The Catalytic Cycle: Mechanism of the Ullmann Condensation

The reaction proceeds through a copper(I)-mediated catalytic cycle. While the precise mechanism can vary with the specific ligand and conditions, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst.

Ullmann_Cycle cluster_cycle Ullmann Catalytic Cycle CuI Cu(I)L Active Catalyst OxAdd [Ar-Cu(III)-I]L Oxidative Adduct CuI->OxAdd ArX 4-Iodophenol (Ar-I) ArX->OxAdd Oxidative Addition LigandEx [Ar-Cu(III)-Pyrazole]L Intermediate OxAdd->LigandEx LigandEx->CuI Catalyst Regeneration Product This compound (Ar-Pyrazole) LigandEx->Product Reductive Elimination Base Base (e.g., K₂CO₃) Pyrazole Pyrazole-H Base->Pyrazole Pyrazole->LigandEx Deprotonation & Ligand Exchange

Caption: Catalytic cycle for the copper-catalyzed Ullmann condensation.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Reagents:

  • 4-Iodophenol (1.0 equiv.)

  • Pyrazole (1.2 equiv.)

  • Copper(I) Iodide (CuI) (0.1 equiv.)

  • L-Proline (0.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv.), pyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-iodophenol).

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Workflow A 1. Reagent Assembly (4-Iodophenol, Pyrazole, CuI, L-Proline, K₂CO₃ in Flask) B 2. Inert Atmosphere (N₂ or Ar Purge) A->B C 3. Reaction (Add DMSO, Heat at 90-100 °C) B->C D 4. Aqueous Work-up (Add EtOAc & H₂O) C->D E 5. Extraction & Washing (Separate Layers, Wash with Brine) D->E F 6. Drying & Concentration (Dry with MgSO₄, Rotovap) E->F G 7. Purification (Flash Column Chromatography) F->G H Pure this compound G->H

Caption: Step-by-step experimental workflow for the synthesis.

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physicochemical measurements and spectroscopic analyses provides a self-validating system of proof.

Expected Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyExpected ValueSource(s)
Molecular Formula C₉H₈N₂O[9]
Molecular Weight 160.17 g/mol [9]
Monoisotopic Mass 160.0637 Da[9][10]
Appearance White to off-white solidGeneral Expectation
Melting Point A sharp, defined range (e.g., 153-154 °C for a related compound)[11]
Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)~9.8 ppm (s, 1H): Phenolic -OH proton. ~8.3 ppm (d, 1H): Pyrazole H5 proton. ~7.8 ppm (d, 1H): Pyrazole H3 proton. ~7.7 ppm (d, 2H): Aromatic protons ortho to the pyrazole group. ~6.9 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group. ~6.5 ppm (t, 1H): Pyrazole H4 proton.
¹³C NMR (DMSO-d₆)~157 ppm: Phenolic C-OH. ~142 ppm: Pyrazole C5. ~132 ppm: Phenolic C-N. ~127 ppm: Pyrazole C3. ~122 ppm: Phenolic CH (ortho to pyrazole). ~116 ppm: Phenolic CH (ortho to OH). ~108 ppm: Pyrazole C4.
FT-IR (KBr, cm⁻¹)3500-3200 (broad): O-H stretch from the phenol group.[12] ~3100: Aromatic C-H stretch. 1610, 1520, 1480: C=C and C=N aromatic ring stretches.[13] ~1250: Aromatic C-O stretch.
Mass Spec. (EI) m/z 160: Molecular ion peak [M]⁺, corresponding to the molecular weight.[10] Key Fragments: Loss of CO (m/z 132), loss of N₂ (m/z 132), and other fragments characteristic of phenol and pyrazole rings.[14]

Causality Behind Spectroscopic Observations:

  • ¹H NMR: The distinct chemical shifts arise from the electronic environments of the protons. The phenolic proton is deshielded and often broad. The pyrazole protons appear in the aromatic region with characteristic coupling patterns. The phenol ring exhibits a classic AA'BB' system due to symmetry, resulting in two doublets.

  • FT-IR: The broadness of the O-H band is a hallmark of hydrogen bonding, which is expected for a phenolic compound in the solid state.[12] The sharp peaks in the 1400-1600 cm⁻¹ region are definitive for the presence of aromatic systems.[15]

  • Mass Spectrometry: Electron Ionization (EI) typically produces a clear molecular ion peak for stable aromatic compounds, confirming the molecular weight. The fragmentation pattern provides further structural evidence.[16]

Conclusion

This guide has detailed a robust and efficient methodology for the synthesis of this compound via a ligand-assisted Ullmann condensation. The provided experimental protocol is grounded in established chemical principles, ensuring a high probability of success. Furthermore, the comprehensive characterization plan, outlining expected outcomes from NMR, IR, and Mass Spectrometry, establishes a clear framework for structural verification and purity assessment. This molecule serves as a valuable building block for the development of novel therapeutics, and the methods described herein provide a solid foundation for its synthesis and subsequent application in research and drug discovery pipelines.

References

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. National Institutes of Health (NIH). [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. PubMed. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. [Link]

  • This compound (C9H8N2O). PubChemLite. [Link]

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]

  • Synthetic method for 4-chlorophenylhydrazine hydrochloride.
  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Organic Letters. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Human Metabolome Database. [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. PubChem. [Link]

  • Mass spectra from full scan analysis of phenol extract. ResearchGate. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Phenol. NIST WebBook. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

Sources

4-(1H-pyrazol-1-yl)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants an in-depth technical guide on 4-(1H-pyrazol-1-yl)phenol. I need to gather information on its chemical properties, structure, synthesis, and applications, especially in drug development. I will structure this information into a comprehensive guide suitable for researchers and scientists. This will include:

  • A detailed description of its chemical structure and properties, including a data table.

  • Information on its synthesis and reactivity, including a general experimental protocol.

  • A discussion of its applications in drug development, highlighting its role as a pharmacophore.

  • Safety and handling information.

  • Visualizations using Graphviz for the chemical structure and a synthesis workflow.

  • In-text citations and a complete reference list at the end.

Based on the initial search results, I have found the following information:

  • Chemical Properties: PubChem provides the molecular formula (C9H8N2O), molecular weight (160.17 g/mol ), and some computed properties like XLogP3 (1.8). It also gives hazard information (H302, H315, H319, H335). Other sources provide similar data for related compounds.

  • Structure: The IUPAC name is 4-pyrazol-1-ylphenol, and the SMILES string is O=C1C=C(N2C=CN=C2)C=C1. I can create a 2D structure diagram from this.

  • Synthesis: One result mentions the synthesis of a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and phenylhydrazine. Another mentions the synthesis of 2-(1H-pyrazol-3-yl) phenols from 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones and hydrazine hydrate. These suggest a general approach of reacting a phenol derivative with a hydrazine and a 1,3-dicarbonyl compound or equivalent. I will need to find a more specific protocol for the title compound.

  • Spectral Data: I haven't found a direct source for the NMR or IR spectra of this compound itself, but I can infer expected shifts based on the structure and data for similar compounds. I will perform more targeted searches for this.

  • Applications: The search results indicate that pyrazole derivatives are widely used in pharmaceutical discovery, including in oncology, infectious diseases, and CNS disorders. The pyrazole ring is a key structural motif in several drugs. Phenols are also a recurring motif in pharmaceuticals. This supports the relevance of this compound in drug development.

  • Safety: PubChem provides GHS hazard statements. I can also refer to general safety data for phenols.

My next steps will be to:

  • Synthesize the gathered information into a coherent guide.

  • Create the required Graphviz diagrams.

  • Formulate a general synthesis protocol based on the literature for related compounds.

  • Find more specific spectral data if possible.

  • Write the content with a focus on scientific integrity and the specified audience.

  • Compile the reference list with clickable URLs. I will now proceed with generating the in-depth technical guide based on the information I have gathered and my plan."An In-depth Technical Guide to this compound: Properties, Structure, and Applications in Drug Development

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly within the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines a phenolic moiety with a pyrazole ring, confers a versatile set of chemical properties that make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and applications of this compound, with a particular emphasis on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenol ring substituted at the para-position with a 1H-pyrazol-1-yl group. This arrangement results in a molecule with a distinct electronic profile, where the electron-donating hydroxyl group of the phenol and the electron-withdrawing pyrazole ring create a "push-pull" system. This electronic interplay is fundamental to its reactivity and interactions with biological targets.

Caption: 2D chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and application in synthetic and biological studies.

PropertyValueReference
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
CAS Number 16209-02-2[1]
Appearance Solid
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, as well as a characteristic singlet for the phenolic hydroxyl proton. The chemical shifts and coupling constants would be informative of the substitution pattern. For example, a similar compound, 4-nitrophenol, shows aromatic protons in the range of 6-8 ppm in DMSO-d6.[2]

  • ¹³C NMR: The carbon spectrum would display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).

Synthesis and Reactivity

The synthesis of this compound can be accomplished through several synthetic routes. A common and effective method involves the condensation reaction of a substituted phenol with a hydrazine and a 1,3-dicarbonyl compound or its equivalent. This approach allows for modularity in the synthesis of various pyrazole derivatives.[3][4]

G start Starting Materials: - 4-Hydrazinophenol - 1,3-Dicarbonyl Compound reaction Condensation Reaction start->reaction Solvent, Catalyst workup Reaction Work-up: - Cooling - Filtration reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product This compound purification->product analysis Characterization: - NMR, IR, MS product->analysis

Caption: Generalized workflow for the synthesis of this compound.

General Experimental Protocol

The following is a representative, non-validated protocol for the synthesis of this compound, based on established methods for similar compounds:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinophenol hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add a 1,3-dicarbonyl compound, for example, malondialdehyde or a precursor (1.1 equivalents), and a catalytic amount of acid or base if required.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other transformations. The pyrazole ring is generally stable but can undergo electrophilic substitution at the C4 position.

Applications in Drug Development

The this compound scaffold is of considerable interest in drug discovery due to its presence in numerous biologically active molecules.[5] The pyrazole moiety is a key structural motif in several approved drugs, and its derivatives have shown promise in a wide range of therapeutic areas.[4][6]

Role as a Pharmacophore

The combination of the hydrogen-bonding capability of the phenol and the aromatic, heterocyclic nature of the pyrazole ring allows molecules containing this scaffold to interact with a variety of biological targets.

  • Oncology: Pyrazole derivatives are being investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[4]

  • Infectious Diseases: The pyrazole nucleus is a component of some antimicrobial and antiviral agents.[6]

  • Central Nervous System (CNS) Disorders: The scaffold has been explored for the development of agents targeting CNS disorders.[6]

The ability to readily modify the this compound structure through synthetic chemistry allows for the fine-tuning of its pharmacological properties to optimize efficacy and reduce side effects.[6]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

  • Hazard Identification: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8][9]

  • Handling: Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[7][8][9]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[7][8]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a versatile and valuable molecule for researchers in both academic and industrial settings. Its straightforward synthesis, combined with its favorable chemical and biological properties, makes it an attractive starting point for the design and synthesis of novel compounds with potential applications in medicine and materials science. Further exploration of the chemical space around this scaffold is likely to yield new and important discoveries.

References

  • PubChem. This compound. Available from: [Link]

  • National Center for Biotechnology Information. 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Available from: [Link]

  • PubChem. 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. Available from: [Link]

  • PubChem. 4-Phenylpyrazole. Available from: [Link]

  • PubChem. 4-(5-Methyl-1H-pyrazol-3-yl)phenol. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

  • National Center for Biotechnology Information. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: phenol. Available from: [Link]

  • ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Available from: [Link]

  • SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available from: [Link]

  • SasolTechData.com. SAFETY DATA SHEET Phenol. Available from: [Link]

Sources

discovery and history of pyrazole-containing phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Phenols

Introduction: A Tale of Two Moieties

The fusion of the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the phenolic moiety represents a cornerstone in the history of medicinal chemistry. While pyrazole itself is not found extensively in nature, its synthetic derivatives have become privileged scaffolds in drug discovery, demonstrating a vast spectrum of biological activities.[1][2][3] The phenolic hydroxyl group, a ubiquitous pharmacophore, imparts crucial hydrogen bonding capabilities and electronic properties. The strategic combination of these two structures has given rise to compounds that have profoundly impacted human health, evolving from simple fever reducers to highly specific, rationally designed therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole-containing phenols, offering insights for researchers and drug development professionals.

Chapter 1: The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Synthesis

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr.[4][5] While studying under the tutelage of Emil Fischer, Knorr's research into nitrogen heterocycles led to a landmark discovery in 1883: a versatile method for synthesizing pyrazole rings, now known as the Knorr Pyrazole Synthesis .[6][7][8][9] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proved to be remarkably efficient and robust, opening the door to a vast new chemical space.[7][10]

The fundamental principle of the Knorr synthesis lies in the reaction between the nucleophilic nitrogens of hydrazine and the electrophilic carbons of a 1,3-dicarbonyl compound, resulting in the formation of a stable, aromatic five-membered ring after the elimination of two water molecules.[7] While Knorr's work focused on substituted pyrazoles and their pyrazolone tautomers, the parent pyrazole molecule was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[11]

Knorr's initial success was not merely academic. In the very same year, his synthesis of 3-methyl-1-phenyl-pyrazolone and its subsequent methylation led to the creation of Antipyrine (phenazone) .[5][12] This compound was the first synthetic drug to see widespread use as an analgesic and antipyretic, marking the dawn of pyrazole-based pharmaceuticals and demonstrating the immense therapeutic potential of this novel heterocyclic system.[2][5]

Key Historical Milestones in Pyrazole Discovery
YearDiscovery/DevelopmentKey Scientist(s)Significance
1883 Knorr Pyrazole Synthesis developed.Ludwig KnorrEstablished the foundational method for synthesizing pyrazole rings from 1,3-dicarbonyls and hydrazines.[6][8][9]
1883 Discovery of Antipyrine (Phenazone).Ludwig KnorrThe first major synthetic pyrazole-containing drug; a widely used analgesic and antipyretic.[4][5]
1889 First synthesis of the parent pyrazole ring.Eduard BuchnerIsolated the fundamental pyrazole heterocycle.[11]
Early 1990s Discovery of COX-1 and COX-2 isoforms.Various ResearchersRevolutionized the understanding of inflammation and provided a new target for anti-inflammatory drugs.[13][14]
1998 FDA approval of Celecoxib (Celebrex).John Talley & Team at SearleThe first selective COX-2 inhibitor, demonstrating the power of rational drug design with a pyrazole-phenol scaffold.[14][15]

Chapter 2: The Rise of the Phenolic Moiety and the COX-2 Revolution

For decades following Knorr's initial discoveries, pyrazole chemistry continued to expand. However, the true potential of pyrazole-containing phenols in modern drug design was unlocked with a deeper understanding of inflammation biochemistry. The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment.[14]

Scientists identified that COX-1 is a constitutive enzyme responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is an inducible enzyme whose expression is dramatically increased at sites of inflammation.[14] This presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby avoiding the common gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]

This hypothesis spurred a global race to develop selective COX-2 inhibitors, and the pyrazole scaffold proved to be an ideal starting point. The key was to design a molecule that could fit into the unique active site of the COX-2 enzyme.

Celecoxib: A Landmark in Rational Drug Design

A team at the Searle division of Monsanto, led by John Talley, achieved a breakthrough with the discovery of Celecoxib .[13][15] Marketed as Celebrex, it became the first FDA-approved selective COX-2 inhibitor in 1998.[14] The structure of Celecoxib is a masterclass in medicinal chemistry, featuring a 1,5-diarylpyrazole core.

The genius of its design lies in the substituents on the two aryl rings:

  • A para-methylphenyl group at position 5.

  • A para-sulfonamidophenyl group at position 1.

This sulfonamide moiety (-SO₂NH₂) is critical. It acts as a phenolic bioisostere, capable of inserting into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1. This specific interaction is the primary basis for Celecoxib's selectivity, a triumph of structure-based drug design.[13] The development of Celecoxib firmly established pyrazole-containing phenols (and their bioisosteres) as a privileged class of molecules for creating targeted therapies.[16][17]

Chapter 3: Core Synthetic Methodologies

The synthesis of pyrazole-containing phenols has evolved significantly since Knorr's initial work. While the Knorr synthesis remains a cornerstone, a variety of methods are now employed to generate diverse and complex derivatives.

Foundational Method: The Knorr Pyrazole Synthesis

The Knorr synthesis is prized for its reliability and high yields.[7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][10]

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate + Hydrazine - H₂O hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole Pyrazole Product intermediate->pyrazole Intramolecular Cyclization - H₂O

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

This protocol describes the synthesis of a simple pyrazolone from ethyl benzoylacetate and hydrazine hydrate, demonstrating the core principles of the Knorr reaction.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid (catalyst)

  • 20-mL Scintillation vial

  • Stir bar, hot plate

  • TLC plate and chamber

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst: Add 3 mL of 1-propanol as the solvent and 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate with a stir bar. Heat the mixture to approximately 100°C with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 1 hour. Monitor the progress by performing a thin-layer chromatography (TLC) analysis against the starting material.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Crystals of the product should form.

  • Filtration: Filter the reaction mixture using a Buchner funnel to collect the solid product.

  • Washing and Drying: Rinse the collected solid with a small amount of cold water and allow it to air dry completely.

  • Characterization: Determine the mass, percent yield, and melting point of the final pyrazolone product.

Modern Synthesis of Celecoxib

The industrial synthesis of Celecoxib often involves a variation of the Knorr synthesis, typically starting with a trifluoromethylated 1,3-dicarbonyl compound.[14][16]

Celecoxib_Synthesis start 4,4,4-Trifluoro-1-(4-methylphenyl)- butane-1,3-dione condensation Cyclocondensation Reaction (Knorr Synthesis) start->condensation reagent 4-Sulfonamidophenyl hydrazine reagent->condensation celecoxib Celecoxib condensation->celecoxib Formation of Pyrazole Ring

Caption: Simplified workflow for the synthesis of Celecoxib.

Experimental Protocol: A Common Celecoxib Synthesis

This protocol outlines a common laboratory-scale synthesis of Celecoxib.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Ethanol or Acetic Acid (solvent)

  • Reflux apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The reaction progress can be monitored using TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, Celecoxib, will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol/water mixture) to remove impurities. If necessary, the product can be further purified by recrystallization.

  • Drying and Characterization: Dry the purified Celecoxib under vacuum and characterize it using standard analytical techniques (NMR, Mass Spectrometry, Melting Point).

Conclusion: An Enduring Legacy

The journey of pyrazole-containing phenols from Knorr's laboratory to the modern pharmacy is a compelling narrative of scientific discovery and innovation. What began with the synthesis of a simple fever reducer evolved into the rational design of highly selective, blockbuster drugs. The pyrazole scaffold, particularly when functionalized with phenolic or bioisosteric groups, continues to be a fertile ground for discovery in medicinal chemistry, with ongoing research exploring its potential in treating a wide array of conditions, including cancer, neurodegenerative disorders, and microbial infections.[1][18][19] The history of these compounds serves as a powerful testament to how fundamental organic chemistry can translate into profound therapeutic advancements.

References

  • Knorr Pyrazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9o51jQoLn4n9rVoD_ZV0MaE28XFoVb3RsGGnzwqH6gN-Jrgwb0QeWrVKN7_I3HzSW5SqnUEGng8r_oMcQR5zf8gzxE0Fg4tUF3cL7p6fFhbCCC7p8BecpuaUVr0y-tURhdbeXxuSM4A3M6eJzGNs8wt1vDTsPE2GjVyGARFo2G2XFtQpjv3MSixQjyP6bTcn92S9F9tfnFwrZV6f8h140bVz22pnMTYcXkgm_p0nFfqtmK52kBuk6OwL0A_pnBUScs4Esm7Ef_tQC3A-A8HMegyaco5nc9SnRFN2AYq-O2FVbsS3yL8=]
  • Knorr Pyrazole Synthesis - Chem Help Asap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP39i6cRRITGsnFj1fpbcJVOfoS59PD1dyuB45H0jaFNuw1WQ96JC_4NvMcU-Ia4CsytyIZriE8D5fuyipLqEiU7y3cH1wWctrlPZdSQV3Sxksbw2PkGnXEU-Ox2Dt7qdxn4zbUiZ7b82u77G-Jej3iv0uDtAoxbe1U14Fxqql_jWNECWoKE7e]
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlKliCQAu_DEY4GHLtGyKGevLSsjoxxplG4yakNWyLzLv8pFYLr6KTWWfUeuWJnCCPx89pjxETwZV31Q8u7Wnvq8CXiB7t_9kyT1YRI2eZM0IDRawgut0pAK_UZ_DndW7EE0xzQYigvhRQ1pk1b39_bEMYvdVxFIIpdWRiHChD]
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp0HHRodDflzfBmzbWPsQrE3vIaYpoVN4REet5GKNcvfrtLBDiNfcmDwC0y2RGWYg2A4MmG48rZNPSpVi9z3cz7SF_Eyx3VC-JZ9gMDOwMG29GXBYTU3nfvAvUn0m2BHvKl-0wjk7FAoKCxhRFqkJKyKurxYaN2GBh0-OSCBfpHj8QaPeRfaFUDQ==]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqXH1iIPtSsM_lUkKdw6a4Naj00I83gqruCxBELCb79PbPkebLyug_mmgdt7nQWnxt4ZBYPxO4rmU6cimo2HsF4FOKw61Gus0vFXblZXBp7CicsjXcViqM5Ksv3y8MzBdwc0CHxgDztw0qIA==]
  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals - Britannica. [URL: https://www.britannica.com/biography/Ludwig-Knorr]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsbccSLD6wkMOE1ZJ1L0jaFtnDwMi_yUIUfKm4O8g9FYgmPEM7R4SDd_JMm4X3XLZR7R5VKtYhRo4-VB-LlzguS_V0PByiyzGoemeOObwwSXKkDYMtE_wiVoqj78E4CeAsRBqViv34j2BTTPt8h2MFHWh8dB_cMQ==]
  • Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cyclooxygenase_2_inhibitors]
  • Ludwig Knorr - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ludwig_Knorr]
  • Knorr, Ludwig | Encyclopedia.com. [URL: https://www.encyclopedia.com/science/dictionaries-thesauruses-pictures-and-press-releases/knorr-ludwig]
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. [URL: https://www.benchchem.com/blog/the-discovery-and-synthesis-of-celecoxib-a-selective-cox-2-inhibitor/]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6661139/]
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831763/]
  • Knorr pyrazole synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/348252273_Knorr_pyrazole_synthesis]
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [URL: https://benthambooks.com/article/11099/]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017831/]
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32484771/]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnutKvkqydOK8XK0eBSg6KfHNrWe0I3tKdKmk_wZnmn6Zfd9BSjV8BKIln-xevRYZ5t4KHGQrdob-og23VTtFVTta0tCkBK8fZ468Y8k_xdamp82d5i5lQv98tY-kQZmaQUg4PMFZv9Tl0wOwX--FjmK6sCDFp3VeCH9onCqnclPLyN4zDZ90pzxbuHFzK78RJimwt3ROzbeKNCVKXPn9hSMfiwr9M91dOUYMP1Fp0SaqkdwQMh37CGd4-pvz0HjC]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629007/]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958178/]
  • Synthesis of Celecoxib and Structural Analogs- A Review | Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/48046]
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://www.pharmatutor.org/articles/pyrazole-and-its-biological-activity]
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuxd-9RG09viJef_Pb-QQrCEigSo9LZTKiXclNGFdNwq1mqI18Lx-7LhyumZoPFv9RnF3J60QaHGfZMu0uAZ5puhY3vvWqDQwtp_gf2rE9YBjIgs0qsFcGw3sCA2Zq03-I8Of9zah6KsLJNCXMG7U=]
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. [URL: https://lifechemicals.com/service/synthesis/building-blocks-for-drug-discovery/functionalized-pyrazoles]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788329/]
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/35012]
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. [URL: https://www.researchgate.net/publication/364239855_Pyrazole-Containing_Pharmaceuticals_Target_Pharmacological_Activity_and_Their_SAR_Studies]
  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. [URL: https://www.britannica.com/science/pyrazole]
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. [URL: https://www.ijtsrd.com/papers/ijtsrd51723.pdf]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-pyrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule.

Introduction: The Significance of Pyrazole Moieties in Medicinal Chemistry

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, renowned for its diverse biological activities.[1] Compounds incorporating the pyrazole motif have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets.

This compound, in particular, combines the biologically active pyrazole ring with a phenol group. The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in many biological systems, and can be a key site for metabolic transformations.[3] Understanding the precise molecular structure and electronic properties of this compound through spectroscopic analysis is therefore a critical step in the rational design and development of novel therapeutics. This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both the fundamental principles and the practical interpretation of the resulting data.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a phenol ring substituted at the para position with a 1H-pyrazole ring. This arrangement dictates the electronic environment of each atom and, consequently, their behavior in different spectroscopic experiments.

Figure 1: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol and pyrazole rings, as well as the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromatic ring currents.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole H-4~6.5Triplet (t)1H
Pyrazole H-3, H-5~7.7 - 8.2Doublet (d)2H
Phenol H-2, H-6~7.6Doublet (d)2H
Phenol H-3, H-5~7.0Doublet (d)2H
Phenol OHVariable (broad singlet)Singlet (s)1H

Causality and Interpretation:

  • Pyrazole Protons: The protons on the pyrazole ring are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms. The H-4 proton will likely appear as a triplet due to coupling with the two neighboring protons on C-3 and C-5. The H-3 and H-5 protons would appear as doublets.

  • Phenol Protons: The protons on the phenol ring will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the hydroxyl group (H-2, H-6) are expected to be more deshielded than the protons meta to the hydroxyl group (H-3, H-5) due to the electron-donating nature of the hydroxyl group.

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-4~107
Pyrazole C-3, C-5~127 - 141
Phenol C-1 (C-OH)~155
Phenol C-4 (C-N)~133
Phenol C-2, C-6~122
Phenol C-3, C-5~117

Causality and Interpretation:

  • Phenol Carbons: The carbon attached to the hydroxyl group (C-1) is expected to be the most deshielded of the phenol carbons due to the electronegativity of the oxygen atom. The carbon attached to the pyrazole ring (C-4) will also be significantly deshielded. The chemical shifts of the other phenol carbons are influenced by the electronic effects of the substituents.

  • Pyrazole Carbons: The carbons of the pyrazole ring will have chemical shifts characteristic of heterocyclic aromatic compounds. The specific shifts are influenced by the nitrogen atoms and the phenyl substituent.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchPhenolic -OH
3150-3100C-H stretchAromatic C-H
1610, 1510C=C stretchAromatic rings
1230C-O stretchPhenolic C-O

Causality and Interpretation:

  • O-H Stretch: The most characteristic feature in the IR spectrum of this compound is expected to be a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is due to intermolecular hydrogen bonding.[4]

  • Aromatic C-H Stretch: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

  • Aromatic C=C Stretch: Absorptions in the 1610-1450 cm⁻¹ region are due to carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-O Stretch: A strong absorption band around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol group.[5]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrometry Data:

m/zIon
160[M]⁺ (Molecular Ion)
131[M - CHO]⁺
93[M - C₃H₃N₂]⁺
65[C₅H₅]⁺

Causality and Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 160.17 g/mol .[6] The presence of this peak confirms the molecular formula of C₉H₈N₂O.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for phenols include the loss of a CHO radical, leading to a peak at m/z 131. Fragmentation of the pyrazole ring could also occur, leading to various fragment ions. The fragmentation of the phenol ring can lead to the formation of the cyclopentadienyl cation at m/z 65.[7]

Figure 2: Predicted Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for a singlet is a good benchmark.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with liquid chromatography (LC-MS).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • The instrument should be calibrated to ensure accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The data obtained from these techniques are complementary and, when analyzed together, offer a comprehensive understanding of the compound's chemical properties. This knowledge is fundamental for its application in drug discovery and development, enabling researchers to understand its interactions with biological systems and to design more effective and specific therapeutic agents. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity and reproducibility of research in this important area of medicinal chemistry.

References

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl) - ResearchGate. Available at: [Link]

  • 4-[Tris(1H-pyrazol-1-yl)methyl]phenol - PMC - NIH. Available at: [Link]

  • This compound | C9H8N2O | CID 12463131 - PubChem. Available at: [Link]

  • This compound (C9H8N2O) - PubChemLite. Available at: [Link]

  • 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol - PubMed. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • Phenol - KCVs. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. Available at: [Link]

  • 4-Chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol - CAS Common Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - ResearchGate. Available at: [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. Available at: [Link]

  • Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem - NIH. Available at: [Link]

  • 2-[3-Ethyl-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol - CAS Common Chemistry. Available at: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. Available at: [Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF - ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Phenol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Available at: [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC - NIH. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]rometry)

Sources

solubility of 4-(1H-pyrazol-1-yl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-yl)phenol in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility profile in various organic solvents is not merely an academic exercise; it is a critical prerequisite for the rational design of crystallization processes, formulation development, and purification strategies. This guide provides an in-depth technical analysis of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the experimental determination of its solubility, the underlying thermodynamic principles, and the influential role of solvent-solute interactions.

Physicochemical Properties of this compound: A Molecular Perspective

To comprehend the solubility behavior of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

  • Structure: The molecule consists of a phenol ring substituted with a pyrazole group at the para position. This unique combination of a hydroxyl group (-OH) on the phenol and the nitrogen-containing pyrazole ring imparts a distinct polarity and hydrogen bonding capability.

  • Hydrogen Bonding: The phenolic hydroxyl group acts as a potent hydrogen bond donor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. This dual nature allows for complex intermolecular interactions with solvent molecules.

  • Polarity: The presence of heteroatoms (oxygen and nitrogen) and the aromatic rings results in a polar molecule. This polarity is a key determinant of its solubility in different organic solvents.

Experimental Determination of Solubility: A Validated Approach

The solubility of this compound has been experimentally determined using the gravimetric method, a robust and reliable technique. The following protocol outlines the self-validating system for accurate solubility measurement.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification A Excess this compound is added to a known mass of solvent B Mixture is stirred in a jacketed vessel at a constant temperature A->B C System is allowed to reach equilibrium (typically several hours) B->C D Stirring is stopped to allow solid to settle C->D E Aliquot of the supernatant is withdrawn using a pre-heated syringe D->E F Syringe is fitted with a filter to remove undissolved solid E->F G The filtered sample is weighed F->G H Solvent is evaporated under vacuum G->H I The remaining solid (solute) is weighed H->I J Mole fraction solubility is calculated I->J

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a jacketed glass vessel. The "excess" is crucial to ensure that the solution reaches saturation.

  • Equilibration: The mixture is continuously stirred at a constant, controlled temperature using a circulating water bath. The system is allowed to equilibrate for a sufficient duration (e.g., 10 hours) to ensure that the dissolution and crystallization rates are equal.

  • Sampling: After equilibration, stirring is ceased, and the undissolved solid is allowed to settle for at least 2 hours. A sample of the clear supernatant is then withdrawn using a pre-heated syringe to prevent premature crystallization. The syringe is immediately fitted with a filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The exact mass of the solution is determined. The solvent is then removed by evaporation under vacuum at a controlled temperature. The mass of the remaining solid (the dissolved this compound) is then measured.

  • Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

Solubility Data of this compound in Various Organic Solvents

The mole fraction solubility of this compound has been determined in a range of organic solvents at temperatures from 283.15 K to 323.15 K. The following table summarizes the experimental data at a standard temperature of 298.15 K.

SolventMole Fraction Solubility (x 10⁻¹) at 298.15 K
1,2-Propanediol4.653
Methanol4.341
Ethanol4.102
n-Butanol3.195
Isopropanol3.153
Isobutanol2.821
Acetone2.768
Acetonitrile1.895
Ethyl Acetate1.832
n-Pentanol1.157
Methyl Acetate0.998
Ethyl Ether0.116

Analysis of Solubility Trends: The Role of Solvent-Solute Interactions

The observed solubility data reveals a clear trend that can be explained by the principles of "like dissolves like" and the specific intermolecular forces at play.

Dominance of Hydrogen Bonding

The high solubility in protic solvents like 1,2-propanediol, methanol, and ethanol is attributed to the strong hydrogen bonding interactions between the hydroxyl group of this compound and the hydroxyl groups of the alcohol solvents. Similarly, the nitrogen atoms of the pyrazole ring can accept hydrogen bonds from the solvent molecules.

Influence of Solvent Polarity

In aprotic polar solvents such as acetone and ethyl acetate, the solubility is moderate. While these solvents cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions with the polar this compound molecule.

Effect of Alkyl Chain Length in Alcohols

Within the series of alcohols (methanol, ethanol, isopropanol, n-butanol, isobutanol), a general trend of decreasing solubility with increasing alkyl chain length is observed. This is because the longer, nonpolar alkyl chains reduce the overall polarity of the solvent, leading to less favorable interactions with the polar solute.

Low Solubility in Nonpolar Solvents

The significantly lower solubility in a less polar solvent like ethyl ether is a direct consequence of the mismatch in polarity. The energetic cost of breaking the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is not favorable.

Visualizing Solvent-Solute Interactions

G Solute This compound Protic Protic Solvents (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Aprotic Polar Solvents (e.g., Acetone) Solute->Aprotic Dipole-Dipole (Moderate Solubility) Nonpolar Less Polar Solvents (e.g., Ethyl Ether) Solute->Nonpolar Weak van der Waals (Low Solubility)

Caption: Intermolecular interactions governing solubility.

Thermodynamic Insights into the Dissolution Process

The dissolution process can be further understood by examining the thermodynamic parameters: Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are often calculated using the van't Hoff equation.

  • Positive Enthalpy of Dissolution (ΔH° > 0): The positive enthalpy values observed for the dissolution of this compound in all tested solvents indicate that the dissolution process is endothermic. This means that energy is required to break the solute-solute and solvent-solvent interactions.

  • Positive Entropy of Dissolution (ΔS° > 0): The positive entropy values suggest that the system becomes more disordered upon dissolution, which is the driving force for the process.

  • Gibbs Free Energy (ΔG°): The spontaneity of the dissolution process is determined by the Gibbs free energy. A more negative ΔG° indicates a more spontaneous and favorable dissolution process, which corresponds to higher solubility.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive overview of the . The experimental data, coupled with an understanding of the underlying physicochemical principles and thermodynamic forces, offers a robust framework for researchers, scientists, and drug development professionals. This knowledge is paramount for making informed decisions regarding solvent selection for crystallization, purification, and formulation, ultimately contributing to the efficient and successful development of new pharmaceutical products.

References

  • Jia, Y., et al. (2022). Solubility Determination and Thermodynamic Analysis of this compound in Twelve Monosolvents at Various Temperatures. Journal of Chemical & Engineering Data, 67(5), 1236–1246. Available at: [Link]

  • Li, R., et al. (2021). Solubility measurement and thermodynamic modeling of this compound in nine organic solvents from T = 278.15 K to T = 323.15 K. The Journal of Chemical Thermodynamics, 152, 106277. Available at: [Link]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(1H-Pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-pyrazol-1-yl)phenol moiety represents a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of compounds derived from this versatile core. We will delve into its critical role in the design of potent and selective inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases, highlighting its significant contributions to the fields of anti-inflammatory and anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potential of this compound in modern medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive component for designing molecules that can effectively interact with biological targets.[4] When coupled with a phenol group at the 1-position of the pyrazole ring, the resulting this compound scaffold gains additional functionalities. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, and its acidity can be modulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.[5]

This guide will explore the multifaceted applications of this core structure, demonstrating its evolution from a simple building block to a key pharmacophore in the development of targeted therapies.

Synthetic Strategies for this compound and its Derivatives

The construction of the this compound core and its analogs can be achieved through several reliable synthetic routes. A common and efficient method involves the condensation of a β-diketone with a substituted hydrazine.

General Synthesis of the 1,5-Diarylpyrazole Scaffold

A prevalent method for synthesizing 1,5-diarylpyrazoles, a class of compounds that often incorporates the this compound moiety, is through the reaction of a 1,3-diketone with a phenylhydrazine derivative. This reaction proceeds via a condensation-cyclization sequence.

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Derivative

  • Step 1: Knoevenagel Condensation. To a solution of an appropriate aromatic aldehyde (1 equivalent) and a β-ketoester (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate.

  • Step 2: Michael Addition. The resulting α,β-unsaturated ketone is then reacted with a substituted phenylhydrazine (1 equivalent) in a solvent like acetic acid or ethanol.

  • Step 3: Cyclization and Dehydration. The reaction mixture is heated to reflux to facilitate cyclization and dehydration, yielding the 1,5-diarylpyrazole product.

  • Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G A Aromatic Aldehyde + β-Ketoester C α,β-Unsaturated Ketone A->C Knoevenagel Condensation B Base (e.g., Piperidine) B->C E 1,5-Diarylpyrazole C->E Michael Addition & Cyclization D Substituted Phenylhydrazine D->E

Caption: General workflow for the synthesis of 1,5-diarylpyrazoles.

Applications in Anti-Inflammatory Drug Discovery: COX-2 Inhibition

One of the most notable applications of the this compound scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The COX enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[6]

The diarylheterocycle class of COX-2 inhibitors, which includes the blockbuster drug Celecoxib (SC-58635), prominently features a 1,5-diarylpyrazole core.[7][8] The structure of Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Although not a direct derivative of this compound, its structure highlights the importance of the 1-phenylpyrazole moiety in binding to the COX-2 active site. The sulfonamide group on the phenyl ring at the 1-position of the pyrazole is crucial for its selective binding to a side pocket in the COX-2 enzyme, a feature absent in COX-1.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

Extensive SAR studies have been conducted on 1,5-diarylpyrazole derivatives to optimize their potency and selectivity as COX-2 inhibitors.[7] Key findings include:

  • The 1-Phenyl Group: A sulfonamide or a similar acidic group at the para-position of the 1-phenyl ring is critical for high COX-2 selectivity and potency.

  • The 5-Phenyl Group: Substituents on the 5-phenyl ring can influence potency. For example, a para-methyl group, as seen in Celecoxib, is favorable.

  • The 3-Position of the Pyrazole Ring: Small, lipophilic groups like trifluoromethyl or methyl at this position enhance activity.

Compound1-Phenyl Substituent5-Phenyl Substituent3-Pyrazole SubstituentCOX-2 IC50 (µM)
Celecoxib 4-SO2NH24-CH3CF30.04
SC-236 4-SO2NH24-ClCF30.001
Compound AD 532 4-SO2NH24-CH3CNLess potent than Celecoxib in vitro

Data synthesized from multiple sources for illustrative purposes.[7][9]

G cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis Pathway cluster_2 Inhibition Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound Derivatives (e.g., Celecoxib) This compound Derivatives (e.g., Celecoxib) COX-2 COX-2 This compound Derivatives (e.g., Celecoxib)->COX-2 Inhibits

Caption: Mechanism of action of this compound derivatives as COX-2 inhibitors.

Anticancer Applications: Targeting Key Signaling Pathways

The this compound scaffold is also a valuable platform for the development of anticancer agents.[1][10] Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][11] Their anticancer activity often stems from the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Kinase Inhibition

The pyrazole core is a well-established scaffold for designing kinase inhibitors.[5] Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer, including:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers. CAN-508, a pyrazole derivative, is a potent CDK9 inhibitor with an IC50 of 0.35 µM.[12]

  • Aurora Kinases: These kinases play a critical role in mitosis, and their inhibition can lead to apoptosis in cancer cells. AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases.[13]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is involved in cell survival and proliferation. N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been identified as highly active and selective SGK1 inhibitors.[14]

The phenolic hydroxyl group in the this compound scaffold can form a key hydrogen bond with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and a suitable substrate (e.g., a peptide or protein) in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO.

  • Reaction Initiation: Add the kinase, substrate, and test compound to the wells of a microplate. Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway RTK->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway RTK->RAS/RAF/MEK/ERK Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt/mTOR Pathway->Cell Survival & Proliferation Cell Growth & Differentiation Cell Growth & Differentiation RAS/RAF/MEK/ERK Pathway->Cell Growth & Differentiation This compound Derivatives This compound Derivatives This compound Derivatives->PI3K/Akt/mTOR Pathway Inhibit This compound Derivatives->RAS/RAF/MEK/ERK Pathway Inhibit

Caption: Inhibition of cancer signaling pathways by this compound derivatives.

Other Therapeutic Potential

Beyond anti-inflammatory and anticancer applications, derivatives of this compound have shown promise in other therapeutic areas:

  • Antioxidant Activity: Some pyrazole and pyrazolone derivatives have demonstrated significant antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[1][15][16]

  • Antimicrobial Activity: Various substituted pyrazoles have been reported to possess antibacterial and antifungal activities.[2][3]

  • Analgesic Activity: The anti-inflammatory properties of these compounds often translate to analgesic effects, making them potential candidates for pain management.[2][9]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the tunable nature of its physicochemical properties have allowed medicinal chemists to create a wide range of compounds with potent and selective biological activities. The success of Celecoxib as a COX-2 inhibitor has firmly established the importance of the 1-phenylpyrazole core, and ongoing research continues to uncover new applications for this versatile scaffold, particularly in the realm of oncology.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects. Furthermore, the exploration of novel derivatives targeting other enzyme families and receptors holds significant promise for expanding the therapeutic utility of the this compound scaffold. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and effective drugs based on this privileged chemical framework.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(11), 4553-4572. [Link]

  • PubChem. (2019). Phenol, 4-[2-(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-. PubChem. [Link]

  • El-Sayed, M. A., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 66(1), 1-8. [Link]

  • Cusan, C., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current Drug Discovery Technologies, 3(1), 67-73. [Link]

  • Hayun, et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(3), 607-612. [Link]

  • Rojas, R. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]

  • Kumar, V., & Kumar, S. (2019). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 13(25), 1-13. [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-10. [Link]

  • Schade, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 248, 115065. [Link]

  • Jayaroopa, P., et al. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. International Journal of PharmTech Research, 5(1), 264-270. [Link]

  • Wang, M., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Ramirez, C. N., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3326. [Link]

  • Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The Journal of Organic Chemistry, 69(21), 7058-7065. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • de Oliveira, R. S., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(3), 421-429. [Link]

  • Al-Warhi, T., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Oxidative Medicine and Cellular Longevity, 2021, 5588575. [Link]

  • Kenawy, E. R., et al. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 47(44), 20641-20653. [Link]

  • D'Souza, S. P., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 28(6), 2739. [Link]

  • Gopishetty, B., et al. (2011). Further Structure-Activity Relationship Studies on 4-((((3s,6s)-6-Benzhydryltetrahydro-2h-Pyran-3-Yl)amino)methyl)phenol: Identification of Compounds With Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. Journal of Medicinal Chemistry, 54(10), 3518-3532. [Link]

  • Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • Saha, A., et al. (2021). Overview on Biological Activities of Pyrazole Derivatives. IntechOpen. [Link]

  • Desai, N. C., et al. (2014). Synthesis and biological activities of some substituted 4-{4-(1,5-diphenyl-1H-pyrazol-3-YL) phenoxymethyl} coumarins. ResearchGate. [Link]

  • Schenone, S., et al. (2011). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 16(7), 5634-5645. [Link]

  • International Journal of Current Research. (n.d.). Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. International Journal of Current Research. [Link]

  • Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142. [Link]

  • Glavaš, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3235-3246. [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • Al-Ghorbani, M., et al. (2025). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. Journal of Fluorescence, 35(1), 1-17. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Martinez, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1229. [Link]

Sources

The Pyrazole and Pyrazolone Scaffolds: A Comprehensive Guide to Their Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole and pyrazolone derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to the development of numerous clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pharmacological landscape of these five-membered nitrogen-containing heterocyclic compounds. We will explore the fundamental structure-activity relationships that govern their diverse effects, delving into the molecular mechanisms that underpin their anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and recent advancements to inspire and inform future research and development in this dynamic field.

Introduction: The Privileged Scaffolds of Pyrazole and Pyrazolone

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, and their oxidized counterparts, pyrazolones, are considered "privileged structures" in drug discovery.[1] This designation stems from their ability to interact with a wide array of biological targets with high affinity and specificity, a consequence of their unique electronic and steric properties. The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[2] Furthermore, the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

The versatility of the pyrazole and pyrazolone cores allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. Substitutions at various positions on the ring system can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This inherent adaptability has made these scaffolds a fertile ground for the discovery of novel therapeutics for a wide range of diseases.[1][3]

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade

Perhaps the most well-established therapeutic application of pyrazole derivatives is in the management of pain and inflammation.[4] The mechanism of action for many of these compounds lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, pro-inflammatory mediators.

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a pivotal moment in anti-inflammatory drug development. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Several pyrazole-containing drugs, most notably Celecoxib , are highly selective COX-2 inhibitors.[1][5] The diarylpyrazole structure is crucial for this selectivity.

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights

The SAR for COX-2 selectivity in diarylpyrazoles is well-defined. Key features include:

  • 1,5-Diaryl Substitution: The presence of two aryl groups at the 1 and 5 positions of the pyrazole ring is critical.

  • Para-Sulfonamido or Methylsulfonyl Group: A sulfonamide or methylsulfonyl moiety on one of the aryl rings is essential for high-affinity binding to the COX-2 active site.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the COX inhibitory activity and selectivity of a compound is the in vitro enzyme immunoassay (EIA).

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme (either COX-1 or COX-2) in a buffer solution.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using a competitive enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2.

  • Selectivity Index Calculation: The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The versatility of the pyrazole scaffold has been extensively explored in the development of anticancer agents.[6][7] Pyrazole derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and apoptosis evasion.

Mechanisms of Action

Pyrazole-based compounds exert their anticancer effects through diverse mechanisms:

  • Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. Examples include inhibitors of cyclin-dependent kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like VEGFR and EGFR, which are involved in angiogenesis and tumor growth.[1]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubules by binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • PARP Inhibition: Certain indazole (a fused pyrazole-benzene ring system) derivatives, such as Niraparib , are potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways.

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_parp PARP Inhibition CDK_Inhibition CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Tubulin_Inhibition Tubulin Inhibition Apoptosis_Tubulin Apoptosis Tubulin_Inhibition->Apoptosis_Tubulin PARP_Inhibition PARP Inhibition DNA_Repair_Failure DNA Repair Failure PARP_Inhibition->DNA_Repair_Failure Cancer_Cell Cancer Cell

Sources

A Technical Guide to the Preliminary Investigation of 4-(1H-Pyrazol-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their remarkable ability to bind to a wide array of biological targets. The pyrazole ring is a quintessential example of such a scaffold.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a geometrically constrained yet versatile framework for developing potent and selective therapeutic agents.[3][4] When coupled with a phenol moiety at the N1 position, the resulting 4-(1H-pyrazol-1-yl)phenol core becomes an exceptional starting point for drug discovery. The phenolic hydroxyl group offers a critical hydrogen bond donor/acceptor site and a convenient handle for further derivatization, enabling the fine-tuning of physicochemical and pharmacokinetic properties.

This guide provides a technical framework for the initial synthesis, characterization, and biological evaluation of novel this compound derivatives. It is designed for researchers and drug development professionals, emphasizing the rationale behind methodological choices to ensure a robust and scientifically sound preliminary investigation. We will focus on two primary areas of high therapeutic need where pyrazole derivatives have shown significant promise: oncology and infectious diseases.[5][6]

Part 1: Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of this compound derivatives is typically achieved through a condensation reaction. A common and effective strategy involves the reaction of a substituted 1,3-dicarbonyl compound with 4-hydrazinophenol hydrochloride. This approach is favored for its reliability and the commercial availability of diverse starting materials, allowing for the creation of a library of derivatives with varied substitutions on the pyrazole ring. For enhanced efficiency and sustainability, microwave-assisted synthesis can be employed, which often leads to significantly reduced reaction times and higher yields compared to conventional heating methods.[7]

General Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of a target derivative.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_characterization Structure Verification A Reactants (Substituted 1,3-dicarbonyl + 4-hydrazinophenol) C Reaction (Conventional Reflux or Microwave Irradiation) A->C B Solvent & Catalyst (e.g., Ethanol, Acetic Acid) B->C D Reaction Quenching (e.g., Ice-water) C->D E Crude Product Filtration D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, IR) F->G H Pure Derivative G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P1 Dimerization & Autophosphorylation VEGFR2->P1 VEGF VEGF VEGF->VEGFR2 Binds Derivative Pyrazole Derivative Derivative->P1 Inhibits P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Angiogenesis, Survival P2->P3

Sources

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-(1H-pyrazol-1-yl)phenol, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2][3][4] The protocol herein details a reliable and reproducible method starting from 4-hydrazinophenol hydrochloride and 1,1,3,3-tetramethoxypropane. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety precautions, and expected outcomes. The synthesis follows a classical pyrazole formation pathway involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[5][6][7]

Introduction: The Significance of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[3] Its derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antibacterial properties.[3][4] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The phenolic hydroxyl group provides a handle for further functionalization, making it a versatile building block in the design of novel bioactive compounds.[1]

The synthesis described herein is based on the well-established reaction between a hydrazine and a 1,3-dicarbonyl compound or its acetal equivalent to form the pyrazole ring.[5][6] Specifically, 4-hydrazinophenol is reacted with 1,1,3,3-tetramethoxypropane, which under acidic conditions, hydrolyzes to malondialdehyde, the requisite 1,3-dicarbonyl species.[8][9]

Reaction Scheme and Mechanism

The overall reaction is a condensation reaction followed by cyclization and dehydration to form the aromatic pyrazole ring.

Reaction:

4-Hydrazinophenol Hydrochloride + 1,1,3,3-Tetramethoxypropane → this compound

Mechanism:

The synthesis proceeds via an acid-catalyzed condensation of 4-hydrazinophenol with malondialdehyde (generated in situ from the hydrolysis of 1,1,3,3-tetramethoxypropane). The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The acidic conditions are crucial for both the hydrolysis of the acetal and for catalyzing the condensation and cyclization steps.[5]

Materials and Reagents

Reagent/MaterialGradeCAS NumberSupplierNotes
4-Hydrazinophenol Hydrochloride≥98%7459-02-1e.g., Sigma-Aldrich, TCIMay be irritating to skin and eyes. Handle with appropriate PPE.[10][11][12][13]
1,1,3,3-Tetramethoxypropane≥98%102-52-3e.g., Sigma-Aldrich, Alfa AesarFlammable liquid and vapor.[14][15] Irritating to eyes, respiratory system, and skin.[14] Store in a cool, dry, well-ventilated area.[14][16]
Hydrochloric Acid (HCl)37% (concentrated)7647-01-0e.g., Fisher ScientificCorrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
EthanolAnhydrous, ≥99.5%64-17-5e.g., VWRHighly flammable liquid and vapor.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%144-55-8e.g., Sigma-Aldrich
Ethyl AcetateACS Reagent, ≥99.5%141-78-6e.g., Fisher ScientificHighly flammable liquid and vapor.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%7487-88-9e.g., Sigma-Aldrich
Deionized WaterN/A

Detailed Synthesis Protocol

Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-hydrazinophenol hydrochloride (10.0 g, 62.2 mmol).

  • Add ethanol (100 mL) to the flask to create a suspension.

  • Begin stirring the mixture at room temperature.

Reagent Addition and Reaction
  • In a separate beaker, prepare a solution of 1,1,3,3-tetramethoxypropane (10.2 g, 62.2 mmol) in ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid (approximately 0.5 mL) to the 4-hydrazinophenol hydrochloride suspension in the reaction flask.

  • Transfer the 1,1,3,3-tetramethoxypropane solution to the dropping funnel and add it dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (100 mL) and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.

  • The crude product may precipitate as a solid. If it does, collect the solid by vacuum filtration. If it remains as an oil, proceed with extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1) or by recrystallization from a suitable solvent system such as ethanol/water or toluene.

Characterization and Expected Results

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₈N₂O[17]

  • Molecular Weight: 160.17 g/mol [17]

  • Melting Point: Literature values are typically in the range of 155-158 °C.[18]

  • Yield: A typical yield for this reaction is in the range of 70-85%, depending on the purity of the starting materials and the efficiency of the purification process.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenol and pyrazole rings, as well as a broad singlet for the phenolic hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display the expected signals for the carbon atoms in the phenyl and pyrazolyl groups.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling Precautions

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood.[16][19] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15]

  • 4-Hydrazinophenol Hydrochloride: This compound is a suspected carcinogen and may cause skin and eye irritation.[10] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • 1,1,3,3-Tetramethoxypropane: This is a flammable liquid.[14][15] Keep away from heat, sparks, and open flames.[14][15][16] It is also an irritant.[14]

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of vapors.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor the reaction by TLC. Ensure the reaction is sufficiently acidic.
Loss of product during work-upBe careful during the neutralization and extraction steps. Ensure complete extraction of the product.
Impure ProductIncomplete reaction or side reactionsOptimize the reaction conditions (temperature, time). Purify the product thoroughly using column chromatography or recrystallization.
Reaction does not proceedInactive reagentsUse fresh, high-purity reagents. Ensure the 1,1,3,3-tetramethoxypropane has not hydrolyzed prior to use.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 4-hydrazinophenol HCl and ethanol in flask stir Stir at room temperature reagents->stir add_hcl Add concentrated HCl stir->add_hcl add_tmp Dropwise addition of 1,1,3,3-tetramethoxypropane solution add_hcl->add_tmp reflux Reflux for 4 hours add_tmp->reflux cool Cool to room temperature reflux->cool evaporate Remove ethanol via rotary evaporation cool->evaporate neutralize Add water and neutralize with NaHCO₃ solution evaporate->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product product purify->product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a robust and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for use in various research and development applications, particularly in the field of drug discovery. The straightforward nature of the reaction and the accessibility of the starting materials make this a practical synthesis for laboratory-scale production.

References

  • This compound | C9H8N2O | CID 12463131 - PubChem. (n.d.). Retrieved from [Link]

  • CA1141390A - Preparation of pyrazoles - Google Patents. (n.d.).
  • 4-[Tris(1H-pyrazol-1-yl)methyl]phenol - PMC - NIH. (n.d.). Retrieved from [Link]

  • CS216930B2 - Method of preparation of the pyrazoles - Google Patents. (n.d.).
  • 4-(3-Amino-1h-Pyrazol-4-Yl)phenol | C9H9N3O | CID 24841368 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

  • CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents. (n.d.).
  • Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. (2025, August 6). Retrieved from [Link]

  • MSDS of 4-chlorophenylhydrazine hydrochloride - Capot Chemical. (2008, November 10). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cas 102-52-3,1,1,3,3-Tetramethoxypropane - LookChem. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Alternative Synthesis of 5‐(1H‐Pyrazol‐4‐yl)‐2‐{6‐[(2,2,6,6‐tetramethylpiperidin‐4‐yl)oxy]pyridazin‐3‐yl}phenol - ResearchGate. (n.d.). Retrieved from [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

  • US4434292A - Process for the preparation of pyrazole - Google Patents. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol - PubMed. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The resulting biaryl motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling a critical tool for drug development professionals.[3]

This application note provides a detailed experimental guide for the Suzuki coupling of 4-(1H-pyrazol-1-yl)phenol, a compound of interest due to the presence of both a phenol and a pyrazole moiety, common pharmacophores in medicinal chemistry. Since phenols are generally unreactive in Suzuki couplings, this guide will present two robust protocols for their successful implementation in this transformative reaction: a traditional two-step approach involving the synthesis of a stable aryl triflate intermediate, and a more streamlined one-pot procedure.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium catalyst.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (or pseudohalide, such as a triflate) to form a Pd(II) complex.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Suzuki_Coupling_Cycle

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic acid≥97%Commercially AvailablePartner for the coupling reaction.
Triflic anhydride (Tf₂O)≥99%Commercially AvailableFor the synthesis of the aryl triflate.
PyridineAnhydrous, ≥99.8%Commercially AvailableBase for triflate synthesis.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSolvent for triflate synthesis.
Tosyl fluoride (TsF)≥98%Commercially AvailableActivator for the one-pot procedure.
Palladium(II) acetate (Pd(OAc)₂)≥98%Commercially AvailablePalladium catalyst precursor.
Tricyclohexylphosphine (PCy₃)≥97%Commercially AvailableLigand for the palladium catalyst.
Potassium phosphate tribasic (K₃PO₄)≥98%Commercially AvailableBase for the Suzuki coupling.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent for the Suzuki coupling.
Deionized waterFor aqueous workup.
Ethyl acetateACS GradeCommercially AvailableFor extraction.
HexanesACS GradeCommercially AvailableFor chromatography and recrystallization.
Brine (saturated NaCl solution)For extraction.
Anhydrous magnesium sulfate (MgSO₄)For drying organic layers.
Silica gel230-400 meshCommercially AvailableFor flash column chromatography.
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)Commercially AvailableFor NMR analysis.

Protocol 1: Two-Step Procedure via Aryl Triflate Intermediate

This protocol involves the initial conversion of the phenol to a more reactive aryl triflate, followed by the Suzuki coupling. This is a reliable method that allows for the isolation and purification of the intermediate.

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

  • Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. A color change may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial DCM).

  • Washing: Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aryl triflate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Step 2: Suzuki Coupling of 4-(1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the purified 4-(1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate tribasic (K₃PO₄) (2.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and tricyclohexylphosphine (PCy₃) (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube to achieve a concentration of 0.1 M with respect to the aryl triflate.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl triflate is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.[6]

Protocol 2: One-Pot Suzuki Coupling of this compound

This streamlined protocol avoids the isolation of the intermediate by activating the phenol in situ.[7] This can be more time and resource-efficient.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate tribasic (K₃PO₄) (3.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and tricyclohexylphosphine (PCy₃) (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to a concentration of 0.1 M with respect to the phenol.

  • In Situ Activation: Add tosyl fluoride (TsF) (1.2 eq) to the reaction mixture.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.

  • Heating: Heat the reaction to 100-120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup and Purification: Follow the same workup and purification procedures as described in Step 2 of Protocol 1.

Experimental_Workflow cluster_protocol1 Protocol 1: Two-Step Procedure cluster_protocol2 Protocol 2: One-Pot Procedure Start1 Start with This compound Triflate_Synthesis Step 1: Synthesize Aryl Triflate (Tf₂O, Pyridine, DCM, 0°C) Workup_Purification1 Workup and Purify (Extraction, Chromatography) Aryl_Triflate Isolated Aryl Triflate Suzuki_Coupling1 Step 2: Suzuki Coupling (Arylboronic Acid, Pd(OAc)₂, PCy₃, K₃PO₄, Dioxane, Heat) Workup_Purification2 Workup and Purify (Filtration, Extraction, Chromatography/Recrystallization) Final_Product1 Final Biaryl Product Start2 Start with This compound One_Pot_Reaction One-Pot Suzuki Coupling (Arylboronic Acid, Pd(OAc)₂, PCy₃, K₃PO₄, TsF, Dioxane, Heat) Workup_Purification3 Workup and Purify (Filtration, Extraction, Chromatography/Recrystallization) Final_Product2 Final Biaryl Product

Product Characterization

The identity and purity of the final biaryl product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure of the product. The spectra should show signals corresponding to both the 4-(1H-pyrazol-1-yl)phenyl moiety and the newly introduced aryl group. The disappearance of the phenolic proton signal (if observable in the starting material) and the appearance of new aromatic signals are key indicators of a successful reaction.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[9][10] The observed mass should match the calculated exact mass of the desired biaryl compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystEnsure the use of a fresh palladium source and ligand. Properly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
Incomplete activation of the phenol (Protocol 2)Increase the reaction temperature or time. Ensure the tosyl fluoride is of high quality.
Poor quality of boronic acidUse fresh, high-purity boronic acid. Consider using the corresponding boronate ester, which can be more stable.[11]
Protodeboronation of the boronic acid Presence of excess water or acidUse anhydrous solvents and reagents. Ensure the base is not too strong or used in large excess.
Formation of homocoupled byproducts Inefficient cross-couplingOptimize the reaction temperature and catalyst loading. Ensure a slight excess of the boronic acid.
Difficulty in purification Co-elution of starting materials or byproductsOptimize the solvent system for flash chromatography. Consider recrystallization as an alternative or additional purification step.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • Zeng, H., Qiu, Z., Domínguez-Huerta, A., Hearne, Z., Chen, Z., & Li, C. J. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(3), 1345. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). C—O Selective Cross-Coupling of Chlorinated Phenol Derivatives. Angewandte Chemie International Edition, 48(48), 9073-9076. [Link]

  • Smith, C. D., & Henn, A. M. (2008). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 85(8), 1125. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 1(4), 637–647. [Link]

  • Royal Society of Chemistry. (2024, August 15). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Lesot, P., Berdagué, P., & Aroulanda, C. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. New Journal of Chemistry, 39(11), 8496–8508. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NiII–(σ‐Aryl) Complex Catalyzed Suzuki Reaction of Aryl Tosylates with Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024, November 7). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]

  • PubMed. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 4-(1H-pyrazol-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aminophenyl-Pyrazole Scaffold

In the landscape of modern drug discovery and materials science, the 4-aminophenyl-pyrazole substructure is a "privileged scaffold." Its prevalence is a testament to its unique combination of rigidity, hydrogen bonding capabilities, and tunable electronic properties, making it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Compounds bearing this motif are integral to numerous approved drugs and clinical candidates.[1]

The construction of the critical aryl C-N bond in these molecules, however, presents a significant synthetic challenge. Classical methods like nucleophilic aromatic substitution often fail or require harsh conditions incompatible with complex molecular architectures.[4][5] The advent of the Buchwald-Hartwig amination reaction revolutionized this field, providing a powerful and versatile palladium-catalyzed method for forming C-N bonds with exceptional functional group tolerance and broad substrate scope.[4][6]

This guide provides an in-depth analysis and detailed protocols for utilizing 4-(1H-pyrazol-1-yl)phenol as a versatile starting material in Buchwald-Hartwig aminations. We will first address the necessary activation of the phenol to a suitable electrophilic partner (a triflate), followed by a comprehensive protocol for the subsequent C-N coupling. The causality behind experimental choices, optimization strategies, and troubleshooting will be discussed from a field-proven perspective.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7][8]

  • Activation & Oxidative Addition: The catalytically active L-Pd(0) species is generated in situ from a palladium precatalyst. This electron-rich Pd(0) complex undergoes oxidative addition into the aryl-oxygen bond of the activated phenol (aryl triflate), forming a Pd(II) intermediate. The reactivity order for this step is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the triflate anion. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.[8][9]

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[4] The use of bulky, electron-rich phosphine ligands is crucial as they promote this final, often rate-limiting, step.

Buchwald_Hartwig_Cycle Figure 1: The Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition + Ar-OTf amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Binding & Deprotonation + HNR¹R² + Base amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product center_point start_point start_point->pd0 Precatalyst Activation amine_base_point amine_base_point->oa_complex - Base-H⁺ - TfO⁻

Caption: Figure 1: The Pd(0)/Pd(II) Catalytic Cycle.

Part 1: Protocol for Phenol Activation

The phenolic hydroxyl group is not a suitable leaving group for the oxidative addition step. It must first be converted into an electrophilic pseudohalide, most commonly a triflate (OTf), nonaflate, or tosylate. Triflate is often preferred due to its high reactivity.[10]

Objective: To synthesize 4-(1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add anhydrous pyridine or TEA (1.5 eq) dropwise to the stirring solution. The base acts as a scavenger for the triflic acid byproduct.

  • Triflylating Agent Addition: Add triflic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes. A color change may be observed. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is fully consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The resulting 4-(1H-pyrazol-1-yl)phenyl triflate should be a stable solid.

Part 2: Protocol for Buchwald-Hartwig Amination

This protocol details the coupling of the synthesized aryl triflate with a representative secondary amine, morpholine. The principles can be readily adapted for other primary and secondary amines.

Objective: To synthesize 4-(4-(1H-pyrazol-1-yl)phenyl)morpholine.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids to Vial: - Aryl Triflate - Palladium Precatalyst - Ligand - Base (K₃PO₄) prep2 2. Seal Vial & Purge with Argon prep1->prep2 react1 3. Add Degassed Solvent (e.g., Toluene) prep2->react1 react2 4. Add Amine (e.g., Morpholine) react1->react2 react3 5. Heat Reaction (e.g., 100 °C, 12-24h) react2->react3 work1 6. Cool & Quench (e.g., with water) react3->work1 work2 7. Extract with Organic Solvent work1->work2 work3 8. Dry, Filter, Concentrate work2->work3 work4 9. Purify via Column Chromatography work3->work4

Caption: Figure 2: Experimental Workflow.

Materials:

  • 4-(1H-pyrazol-1-yl)phenyl triflate (1.0 eq)

  • Amine (e.g., morpholine, 1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.5-3 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas supply

  • Reaction vial suitable for heating (e.g., microwave vial with crimp cap)

Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the aryl triflate (1.0 eq), palladium precatalyst (e.g., 2 mol%), additional ligand (if not using a 1:1 precatalyst, e.g., 3 mol%), and base (2.0 eq) to a dry reaction vial containing a magnetic stir bar.

  • Atmosphere: Seal the vial with a PTFE-lined cap. If not using a glovebox, seal the vial and then purge with argon or nitrogen for 5-10 minutes by inserting inlet and outlet needles through the septum.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1-0.2 M solution) via syringe.

  • Nucleophile Addition: Add the amine (1.2 eq) via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block set to 100-110 °C.

  • Reaction Monitoring: Stir vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by LC-MS or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Data Presentation: Catalyst System Optimization

The choice of ligand, base, and solvent is highly dependent on the nature of the amine coupling partner. The following table summarizes recommended starting points for optimization.[9][11][12]

Amine TypeRecommended LigandRecommended BaseSolventTemperature (°C)Key Considerations
Secondary Aliphatic (e.g., Morpholine)XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110Generally high-yielding. K₃PO₄ is a milder base option for sensitive substrates.
Primary Aliphatic (e.g., n-Butylamine)BrettPhos[11]LHMDS, NaOtBuToluene, THF80-100Risk of dialkylation. Using a slight excess of amine can be beneficial.
Primary Aromatic (e.g., Aniline)XPhos, tBuXPhos[13]K₃PO₄, Cs₂CO₃Toluene, Dioxane100-120Weaker nucleophiles may require higher temperatures and more electron-rich ligands.
Amides/Carbamates (e.g., t-butyl carbamate)tBuBrettPhos[11]K₃PO₄, K₂CO₃t-BuOH, Dioxane100-110Weaker bases are often required to prevent hydrolysis of the amide.
NH-Heterocycles (e.g., Indole)BippyPhos[14]K₃PO₄, Cs₂CO₃Toluene, Dioxane100-120Potential for N-coordination to Pd can inhibit catalysis; specialized ligands are key.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and field-tested solutions.[12][15]

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) not forming; poor quality reagents.Use a modern palladacycle precatalyst (G3/G4) for reliable activation.[9] Ensure solvents are anhydrous and fully degassed. Use fresh, high-purity reagents.
Inappropriate Ligand/Base: The chosen combination is not optimal for the specific amine.Consult the optimization table. For challenging substrates, screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (NaOtBu, K₃PO₄, LHMDS).
Catalyst Poisoning: The pyrazole nitrogen may coordinate to the Pd center, inhibiting the catalytic cycle.Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1). Switch to a bulkier ligand that favors the desired catalytic pathway.
Hydrodetriflation (Ar-OTf → Ar-H) β-Hydride Elimination: A side reaction, particularly with primary alkylamines.This is less common with Ar-OTf than Ar-Br/I but can occur. Switch to a ligand designed to suppress this pathway (e.g., BrettPhos).
Water in Reaction: Water can hydrolyze intermediates, leading to the phenol starting material, which can then be reduced.Ensure all reagents and solvents are rigorously dried.
Formation of Side Products Homocoupling: Dimerization of the aryl triflate or the amine.Lower the reaction temperature or decrease the catalyst loading. Ensure efficient stirring.
Reaction with Pyrazole N-H: If using an unprotected pyrazole substrate.Protect the pyrazole N-H (e.g., with a BOC or Trityl group) if it is intended to be a spectator.[16] For the titled compound, this is not an issue as it is N-substituted.

Conclusion

The Buchwald-Hartwig amination provides an exceptionally reliable and adaptable strategy for the synthesis of 4-aminophenyl-pyrazole derivatives starting from the readily available this compound. The key to success lies in the initial, efficient activation of the phenol to a triflate, followed by the judicious selection of a palladium/ligand system tailored to the specific amine coupling partner. By understanding the underlying catalytic mechanism and anticipating potential challenges, researchers can leverage these protocols to rapidly access complex molecular targets, accelerating progress in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]

  • Lee, K. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4616. Available at: [Link]

  • ResearchGate. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Li, C., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Green Chemistry, 17, 3694-3698. Available at: [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 904-907. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling - Literature. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(7), 12876-12887. Available at: [Link]

  • Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Vapourtec. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2016). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 21(10), 1357. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(47), 17818-17827. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(1H-pyrazol-1-yl)phenol via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Arylpyrazoles and the Ullmann Condensation

The N-arylpyrazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active compounds. Its prevalence stems from the pyrazole ring's ability to act as a versatile scaffold, engaging in various biological interactions, while the N-aryl substituent provides a vector for tuning pharmacokinetic and pharmacodynamic properties. The synthesis of these vital structures often relies on robust cross-coupling methodologies, among which the Ullmann condensation holds a distinguished position.

Historically, the Ullmann reaction was characterized by harsh conditions, often requiring stoichiometric amounts of copper and high temperatures, which limited its functional group tolerance.[1][2] However, the advent of ligand-accelerated catalysis has revolutionized this transformation, enabling the efficient formation of carbon-nitrogen bonds under significantly milder conditions.[3][4] This evolution has cemented the Ullmann condensation as a powerful and practical tool for the synthesis of complex molecules in both academic and industrial settings.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(1H-pyrazol-1-yl)phenol, a key building block for pharmaceutical development. A primary challenge in this synthesis is the chemoselective N-arylation of pyrazole in the presence of a phenolic hydroxyl group on the aryl halide coupling partner, which itself is a potential nucleophile for O-arylation. These notes will delve into the mechanistic considerations that govern this selectivity and provide a field-proven protocol designed to favor the desired N-arylation pathway.

Mechanistic Insights: Achieving Chemoselective N-Arylation

The Ullmann condensation proceeds through a copper-catalyzed cycle. While the precise mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the nitrogen nucleophile (pyrazole) and subsequent reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst.[5]

The key to achieving selective N-arylation of pyrazole in the presence of a 4-halophenol lies in modulating the relative nucleophilicity of the pyrazole nitrogen and the phenoxide oxygen, as well as the steric and electronic environment around the copper center, which is heavily influenced by the choice of ligand and base.

  • The Role of the Base: A crucial factor is the pKa difference between pyrazole (pKa ≈ 2.5) and phenol (pKa ≈ 10). A carefully chosen base can selectively deprotonate the pyrazole, forming the pyrazolide anion, which is a potent nucleophile, while leaving the more acidic phenol protonated. However, stronger bases can deprotonate both, leading to a mixture of N- and O-arylated products. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed to strike this balance.

  • The Influence of the Ligand: Modern Ullmann reactions almost invariably employ a ligand to stabilize the copper catalyst, increase its solubility, and facilitate the elementary steps of the catalytic cycle. Ligands such as L-proline and diamines (e.g., N,N'-dimethylethylenediamine) have been shown to be particularly effective for the N-arylation of heterocycles.[6][7] These ligands can create a specific coordination sphere around the copper atom that sterically and electronically favors the approach of the pyrazole nitrogen over the phenoxide oxygen.

The interplay of these factors allows for the rational design of reaction conditions that steer the reaction towards the desired this compound product.

Comparative Analysis of Reaction Conditions for N-Arylation of Pyrazoles

The following table summarizes various conditions reported in the literature for the Ullmann-type N-arylation of pyrazoles and related N-heterocycles with aryl halides. This data provides a basis for the selection of an optimized protocol.

Copper Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Aryl Halide Yield (%) Reference
CuI (5-10)L-proline (10-20)K₂CO₃ (2)DMSO80-90Aryl IodideGood to Excellent[6]
CuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃ (2)Dioxane110Aryl IodideHigh[7]
CuO Nanospheres (5)NoneK₂CO₃ (2)Toluene180Iodobenzene96 (conversion)[4]
CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.3)Toluene150Aryl IodideGood[8]
Cu₂(OAc)₄ (5)Benzoin Oxime (10)K₃PO₄ (2)DMSO80Aryl HalideGood to Excellent[9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the selective N-arylation of pyrazole with 4-iodophenol. The choice of L-proline as the ligand is based on its demonstrated efficacy in promoting N-arylation of heterocycles under relatively mild conditions.[6] Dimethyl sulfoxide (DMSO) is selected as the solvent due to its ability to dissolve the reagents and facilitate the reaction at moderate temperatures. Potassium carbonate is chosen as a base of appropriate strength to selectively deprotonate the pyrazole.

Materials:

  • 1H-Pyrazole

  • 4-Iodophenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodophenol (1.0 mmol, 1.0 equiv), 1H-pyrazole (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-iodophenol) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Iodophenol - Pyrazole - CuI - L-Proline - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add Anhydrous DMSO inert->solvent heat Heat at 90-100 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

ullmann_cycle CuI Cu(I)L₂ CuIII Ar-Cu(III)(I)L₂(Pyrazolyl) CuI->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product This compound CuIII->Product ArI 4-Iodophenol (Ar-I) ArI->CuI Pyrazole Pyrazole (Base, -H⁺) Pyrazole->CuIII Ligand Exchange

Caption: Simplified catalytic cycle for the Ullmann N-arylation of pyrazole.

Conclusion and Future Perspectives

The ligand-accelerated Ullmann condensation provides a robust and reliable method for the synthesis of this compound. By carefully selecting the ligand, base, and solvent, it is possible to achieve high chemoselectivity for N-arylation over the competing O-arylation pathway. The protocol detailed herein offers a practical and scalable approach for researchers in drug discovery and development to access this valuable molecular scaffold.

Further optimization of these conditions, including the screening of alternative ligands (e.g., other amino acids, diamines, or phenanthrolines) and the use of microwave irradiation to potentially shorten reaction times, could lead to even more efficient and sustainable synthetic routes. As the demand for novel N-arylpyrazole-containing pharmaceuticals continues to grow, the continued refinement of classic transformations like the Ullmann condensation will remain a critical endeavor in the field of organic synthesis.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Available at: [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Available at: [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available at: [Link]

  • Khanal, B., Gold, B., Jaithum, K., Feliciano, M. A. M., & Sharpless, K. B. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Zhang, X., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168-5177. Available at: [Link]

  • Ma, D., et al. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Organic Preparations and Procedures International, 45(5), 341-394. Available at: [Link]

  • Chakraborti, G., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(6), 7347-7359. Available at: [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]

  • Wang, C., et al. (2015). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 20(8), 14357-14371. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

Sources

Application Note & Protocol: Synthesis and Antimicrobial Screening of 4-(1H-Pyrazol-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial and antifungal properties.[1] Pyrazole derivatives have emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial effects.[2][3] This document provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of a series of 4-(1H-pyrazol-1-yl)phenol derivatives. We detail a robust synthetic protocol via the reaction of chalcone precursors with hydrazine derivatives, followed by rigorous spectroscopic characterization. Furthermore, we provide step-by-step protocols for two standard in vitro antimicrobial screening assays: the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing zones of inhibition.[4][5] This guide is intended for researchers in medicinal chemistry, drug discovery, and microbiology engaged in the development of new antimicrobial agents.

Introduction: The Rationale for Pyrazolylphenols as Antimicrobial Agents

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[6] This structure is a cornerstone in the development of pharmaceuticals due to its metabolic stability and ability to act as a versatile scaffold for introducing diverse functional groups.[3] The fusion of a pyrazole ring with a phenol moiety creates a hybrid molecule, this compound, which possesses unique electronic and steric properties conducive to biological activity.

The antimicrobial potential of pyrazole derivatives is well-documented. Their proposed mechanisms of action are diverse, ranging from the disruption of the bacterial cell wall to the inhibition of essential enzymes like DNA gyrase.[7] The phenolic hydroxyl group can also contribute to antimicrobial activity through mechanisms such as membrane disruption and enzyme denaturation. By synthesizing a library of derivatives with varied substituents on the pyrazole and phenol rings, researchers can systematically explore the structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

Synthesis and Characterization

A common and effective method for synthesizing the pyrazole core involves the cyclocondensation reaction of a α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[8][9] This approach allows for significant molecular diversity by varying the substituents on both the chalcone and the hydrazine starting materials.

General Synthetic Scheme

The synthesis is a two-step process. First, a substituted acetophenone is condensed with a substituted benzaldehyde in the presence of a base (Claisen-Schmidt condensation) to yield a chalcone (an α,β-unsaturated ketone).[10] Second, the chalcone is reacted with hydrazine hydrate in a suitable solvent, leading to a cyclization reaction that forms the pyrazole ring.[11]

Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation start Start: Substituted Acetophenone & Benzaldehyde reagents1 Reagents: NaOH, Ethanol start->reagents1 reaction1 Claisen-Schmidt Condensation (Stir at Room Temp) reagents1->reaction1 workup1 Acidification & Filtration reaction1->workup1 product1 Intermediate: Chalcone Derivative workup1->product1 reagents2 Reagents: Hydrazine Hydrate, Acetic Acid product1->reagents2 Proceed with Chalcone reaction2 Cyclocondensation Reaction (Reflux) reagents2->reaction2 workup2 Purification: Recrystallization reaction2->workup2 product2 Final Product: This compound Derivative workup2->product2

Caption: General workflow for the two-step synthesis of pyrazole derivatives.

Detailed Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenol.

Materials:

  • 4-Hydroxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Hydrazine hydrate

  • Glacial acetic acid

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 4-hydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH (40%, 10 mL) dropwise while stirring the mixture in an ice bath.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A solid precipitate (the chalcone) will form. Filter the solid, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.015 mol) in glacial acetic acid (20 mL).

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.

Spectroscopic Characterization

Confirmation of the synthesized structures is crucial. Standard spectroscopic techniques should be employed.[12][13]

  • Infrared (IR) Spectroscopy: Used to identify functional groups. Expect to see characteristic peaks for O-H (phenol), N-H (pyrazole, if present), C=N, and C=C stretching vibrations.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. In ¹H NMR, look for characteristic signals for aromatic protons, the pyrazole ring protons, and the phenolic hydroxyl proton.[12][14] ¹³C NMR will confirm the carbon framework of the molecule.[14]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. Look for the molecular ion peak [M]+.[12]

Antimicrobial Screening Protocols

Once synthesized and characterized, the novel compounds must be screened for antimicrobial activity. The following are standard, widely accepted protocols.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This method is quantitative and follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][15]

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), and negative control (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound (e.g., 10 mg/mL in DMSO). Create a series of two-fold serial dilutions in MHB directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Growth Control: Wells with MHB and inoculum only (no compound).

    • Sterility Control: Wells with MHB only (no inoculum).

    • Positive Control: Wells with a standard antibiotic instead of the test compound.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[5] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Workflow for Broth Microdilution (MIC) Assay

MIC_Workflow start Start: Pure Compound & Bacterial Strain prep_compound Prepare Stock Solution & Serial Dilutions in 96-Well Plate start->prep_compound prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate controls Set Up Controls (Growth, Sterility, Positive) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read Read Results: Visual Inspection or Plate Reader (OD600) incubate->read end Determine MIC Value read->end

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[4][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Test microorganisms

  • Synthesized compounds and controls

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.[17]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[16][18] Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth.[1][18]

  • Disk Preparation and Placement: Aseptically apply a known amount of each test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile blank paper disk and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[16] Ensure disks are spaced far enough apart (at least 24 mm) to prevent overlapping zones.[18] Gently press each disk to ensure full contact with the agar.[17]

  • Controls: Use disks with a standard antibiotic (positive control) and a disk with the solvent only (negative control).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger diameter indicates greater susceptibility of the microorganism to the compound.[17]

Data Presentation

Systematic presentation of results is key for SAR analysis. Data should be organized into tables that clearly link the chemical structures to their biological activity.

Table 1: Synthesized this compound Derivatives and their Antimicrobial Activity

Compound IDR¹ SubstituentR² SubstituentMIC vs. S. aureus (µg/mL)Zone of Inhibition vs. S. aureus (mm)MIC vs. E. coli (µg/mL)Zone of Inhibition vs. E. coli (mm)
PY-01 HH1288>2560
PY-02 4-ClH32141287
PY-03 H4-NO₂6411>2560
Ciprofloxacin (Control)(Control)1250.2530

Conclusion

This application note provides a validated framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. The synthetic route is versatile and amenable to the creation of a diverse chemical library. The described antimicrobial screening protocols are industry-standard methods that yield reliable and reproducible data. By systematically applying these methodologies, researchers can effectively identify and optimize new pyrazole-based compounds, contributing to the critical pipeline of next-generation antimicrobial agents.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • ASM.org. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]

  • Al-wsab, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. Available at: [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Available at: [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available at: [Link]

  • ResearchGate. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. Available at: [Link]

  • Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Available at: [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • Bentham Science Publishers. (2012). Screening Strategies to Identify New Antibiotics. Available at: [Link]

  • PubMed. (2006). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ResearchGate. (2017). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

  • Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available at: [Link]

  • MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at: [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available at: [Link]

  • ResearchGate. (2014). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Available at: [Link]

  • TSI Journals. (2014). Synthesis of Chalcone containing Pyrazolyl Quinazolin-4(3H) Ones and their in vitro Microbial Studies. Available at: [Link]

  • RJPT. (2010). Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for In Vitro Cytotoxicity Assessment of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Role of Pyrazole Scaffolds and the Imperative for Cytotoxicity Screening

Pyrazole derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous molecules with significant pharmacological activities.[1] Their versatile structure has led to the development of agents with anticancer, anti-inflammatory, and antipsychotic properties.[1][2] As with any potent therapeutic candidate, a thorough evaluation of its cytotoxic profile is a cornerstone of the preclinical development process.[3] Cytotoxicity assays are fundamental in early-stage drug discovery, providing the initial data on a compound's potential to inhibit cell proliferation or induce cell death.[4] This guide offers a detailed, field-proven protocol for assessing the in vitro cytotoxicity of novel pyrazole derivatives, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Pillar 1: Assay Selection & Foundational Principles

The choice of assay is critical and should be tailored to the anticipated mechanism of action of the test compound. For a primary screening of a diverse library of pyrazole derivatives, a robust, high-throughput, and cost-effective method is ideal.

Primary Assay: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells. Therefore, the amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]

Complementary Assays for Mechanistic Insight

While the MTT assay provides an excellent overall measure of cell health, relying on a single endpoint can sometimes be misleading. To build a more comprehensive cytotoxic profile, consider incorporating assays that probe different cellular events.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] An increase in LDH activity in the supernatant is indicative of cell lysis and necrosis, making it an excellent marker for membrane integrity.[9]

  • Caspase-Glo® 3/7 Assay: This is a luminescent assay that specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[10][12] This method is ideal for determining if the pyrazole derivative induces programmed cell death.[13]

Pillar 2: The Self-Validating Protocol — MTT Assay Workflow

This section provides a detailed, step-by-step methodology for determining the cytotoxic effects of pyrazole derivatives. The protocol is designed as a self-validating system by incorporating critical controls and optimization steps.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_cells Maintain & Harvest Log-Phase Cells seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate prep_compounds Prepare Pyrazole Derivative Stock & Serial Dilutions treat_cells Treat Cells with Compounds & Controls (24-72h) prep_compounds->treat_cells prep_reagents Prepare MTT Solution & Solubilization Buffer add_mtt Add MTT Reagent (Incubate 2-4h) prep_reagents->add_mtt adhere_cells Incubate 24h for Cell Adherence seed_plate->adhere_cells adhere_cells->treat_cells treat_cells->add_mtt solubilize Add Solubilization Buffer (Incubate & Shake) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_via Calculate Percent Viability read_abs->calc_via gen_curve Generate Dose-Response Curve calc_via->gen_curve calc_ic50 Determine IC50 Value (Non-linear Regression) gen_curve->calc_ic50

Caption: Workflow for assessing pyrazole derivative cytotoxicity via MTT assay.

Step-by-Step Protocol

1. Preparation Phase

  • Cell Culture:

    • Use cancer cell lines appropriate for the research focus (e.g., A549 for lung cancer, MCF-7 for breast cancer, HepG2 for liver cancer).[4][14]

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding.[15]

  • Pyrazole Derivative Stock Solutions:

    • Dissolve pyrazole derivatives in a suitable sterile solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).

    • Causality: DMSO is a common solvent, but its final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[15]

    • Prepare serial dilutions of the compounds in complete culture medium immediately before use.

  • Reagent Preparation:

    • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Vortex to mix and filter-sterilize the solution.[7] Store protected from light at 4°C for up to one month.

    • Solubilization Buffer: A common buffer is 10% SDS in 0.01 M HCl or acidified isopropanol. DMSO can also be used.[16]

2. Assay Execution Phase

  • Cell Seeding:

    • Harvest and count cells. Dilute the cell suspension to the optimal seeding density.

    • Causality: Optimal cell density is crucial; too few cells will yield a low signal, while too many can lead to nutrient depletion and reduced metabolic activity.[15][17] A typical starting point for adherent cells is 5,000–10,000 cells per well in a 96-well plate.[17]

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. To minimize the "edge effect," avoid using the outermost wells or fill them with sterile PBS to maintain humidity.[17]

  • Incubation for Adherence:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing the desired concentrations of the pyrazole derivatives to the test wells.

    • Include the following controls on every plate:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the compound dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Etoposide).[18][19]

      • Blank Control: Wells with medium but no cells, to measure background absorbance.[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C.[16]

    • Causality: During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals. Using serum-free medium during this step can reduce background interference.[7][16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[7]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20]

    • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

3. Data Acquisition

  • Spectrophotometric Reading:

    • Measure the absorbance of each well using a microplate reader.

    • The test wavelength for formazan is typically between 570-590 nm.[7] A reference wavelength of >630 nm can be used to subtract background absorbance from fingerprints or cell debris.[7]

Pillar 3: Data Analysis & Interpretation
  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank (media-only) controls from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine the IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a statistical software package like GraphPad Prism to fit the data to a non-linear regression curve (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)").[21] The software will calculate the precise IC₅₀ value from this curve.[22][23]

Sample Data Presentation
Pyrazole Derivative Conc. (µM)Log ConcentrationMean Absorbance (570 nm)Corrected Absorbance% Viability
Vehicle Control (0)N/A1.2501.200100.0%
0.1-1.01.2201.17097.5%
10.01.0501.00083.3%
101.00.6500.60050.0%
1002.00.1800.13010.8%
10003.00.0600.0100.8%
Blank (No Cells)N/A0.050N/AN/A
Calculated IC₅₀ 10.0 µM
Pillar 4: Ensuring Trustworthiness — Quality Control & Troubleshooting

Vigilant quality control is non-negotiable for producing reliable cytotoxicity data.

Common IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance Signal - Insufficient cell number.[15]- Incubation time with MTT was too short.[17]- Cells are not metabolically active (over-confluent or unhealthy).[15]- Optimize cell seeding density via a titration experiment.- Increase MTT incubation time (up to 4 hours).- Use cells in the logarithmic growth phase.
High Background - Microbial contamination (bacteria/yeast can reduce MTT).[15]- Interference from phenol red or serum components.[7][15]- Incomplete removal of media before adding solubilizer.[17]- Maintain strict aseptic technique.- Use a phenol red-free medium for the assay.- Include a "compound only" control (no cells) to check for direct MTT reduction by the pyrazole derivative.[24]
High Variability Between Replicates - Uneven cell seeding.- "Edge effect" due to evaporation in outer wells.[17]- Incomplete dissolution of formazan crystals.[16][17]- Ensure a homogenous single-cell suspension before seeding.- Avoid using outer wells or fill them with sterile PBS.- Increase shaking time/intensity after adding the solubilizer; visually confirm dissolution.
Increased Absorbance at High Doses - Compound precipitates in media, scattering light.- Compound interferes with the assay chemistry, directly reducing MTT.[24]- Compound induces a stress response that increases metabolic activity before cell death.[24]- Check compound solubility in media under a microscope.- Run a cell-free control with the compound and MTT to test for chemical interference.- Complement with a different assay (e.g., LDH) that measures a different endpoint.
Conclusion

This application note provides a robust and validated framework for assessing the in vitro cytotoxicity of pyrazole derivatives. By understanding the principles behind the MTT assay, adhering to a meticulous protocol, and implementing rigorous quality controls, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in the drug discovery pipeline, identifying promising lead candidates, and advancing the development of novel pyrazole-based therapeutics.

References
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.

  • MTT assay protocol. Abcam.

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Application Notes and Protocols: Measuring Apoptosis with Caspase-Glo® 3/7 Assay in BI-891065 Treated Cells. BenchChem.

  • Cytotoxic assays for screening anticancer agents. PubMed.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Caspase-Glo® 3/7 Assay System. Promega Corporation.

  • What are the model cell lines for studying an anticancer compound? ResearchGate.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Cell sensitivity assays: the MTT assay. PubMed.

  • What is the principle of LDH assay? AAT Bioquest.

  • An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. BenchChem.

  • How to determine an IC50. GraphPad.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube.

  • MTT (Assay protocol). Protocols.io.

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • LDH Cytotoxicity Assay. 3H Biomedical.

  • Promega Caspase-Glo 3/7 Assay Kit. Fisher Scientific.

  • What cell line should I choose for citotoxicity assays? ResearchGate.

  • Is it possible to find IC50 in Graph Pad Prism from cell viability data? ResearchGate.

  • Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. BenchChem.

  • GraphPad Prism 8 | Finding IC50 value. YouTube.

  • How to easily calculate the IC50 of a drug using Graphpad Prism. YouTube.

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC.

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI.

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Vehicle Effect on In-Vitro and In-Vivo Performance of Spray Dry Dispersions. ResearchGate.

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute.

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing.

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate.

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central.

  • Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. MDPI.

Sources

Application Notes & Protocols: Leveraging 4-(1H-Pyrazol-1-yl)phenol in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Central Role of the Pyrazole Scaffold in Anti-Inflammatory Drug Design

The five-membered heterocyclic pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as the foundation for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, analgesic, and, most notably, anti-inflammatory properties.[3][4][5] This has led to the development of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib, which feature a 1,5-diarylpyrazole core.[6][7] These agents have revolutionized the management of inflammatory conditions by offering a more targeted therapeutic approach.[8]

At the heart of this success is the pyrazole moiety's unique structural and electronic properties, which allow it to effectively interact with biological targets.[9] When functionalized, as in the case of 4-(1H-pyrazol-1-yl)phenol, it becomes a highly versatile and valuable starting material for synthesizing next-generation anti-inflammatory candidates. The phenolic hydroxyl group provides a reactive handle for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the application of this compound as a key building block, outlining its mechanistic significance and providing a robust protocol for its derivatization.

II. Mechanistic Rationale: Targeting the Arachidonic Acid Cascade

The anti-inflammatory action of most pyrazole-based NSAIDs is rooted in their ability to inhibit the cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing primarily as two isoforms (COX-1 and COX-2), are critical for the conversion of arachidonic acid into prostaglandins—potent mediators of inflammation, pain, and fever.[3][10]

  • COX-1 is a constitutive enzyme, expressed in most tissues, and is responsible for producing prostaglandins that regulate essential physiological functions, including gastric mucus production and platelet aggregation.[10]

  • COX-2 is an inducible enzyme, typically present at low levels in healthy tissue but significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][10]

The therapeutic goal is to selectively inhibit COX-2, thereby reducing inflammation and pain, while sparing COX-1 to minimize the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[8] The 1,5-diarylpyrazole scaffold, which can be elaborated from this compound, is a key pharmacophore for achieving this selectivity. For instance, in Celecoxib, the sulfonamide moiety on one of the phenyl rings is crucial for binding to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[7] The pyrazole ring itself serves as a stable, lipophilic core that correctly orients the aryl substituents for optimal interaction within the enzyme's active site.[9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory PhysiologicalFunctions Gastric Protection Platelet Aggregation Prostaglandins_Physiological->PhysiologicalFunctions Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation PLA2->ArachidonicAcid Releases SynthesizedAgent Pyrazole-based Inhibitor SynthesizedAgent->COX2 Selective Inhibition

Figure 1: The Arachidonic Acid Cascade and COX-2 Inhibition.

III. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency and COX-2 selectivity of diarylpyrazole derivatives are highly dependent on the nature and position of substituents on the aryl rings. The following table summarizes key SAR findings from the literature, providing a rationale for synthetic design choices.

General Scaffold Substituent at R¹ Substituent at R² Effect on Activity/Selectivity Reference Example
-SO₂NH₂ (para-position)-CH₃ (para-position)The para-sulfonamide group is a critical pharmacophore for high COX-2 selectivity by binding to a secondary pocket in the enzyme.Celecoxib[6][7]
-SO₂Me (para-position)-CH₃ (para-position)Replacing sulfonamide with a methylsulfone group often retains or improves COX-2 selectivity and can alter metabolic stability.Rofecoxib (analog)
-H-Cl, -FHalogen substitution on the C5-phenyl ring can enhance anti-inflammatory activity.p-Chlorocelecoxib[11]
-SO₂NH₂-CF₃ (meta-position)The trifluoromethyl group at the C3 position of the pyrazole ring contributes significantly to the inhibitory potency.Celecoxib[11]
-CN (para-position)-CH₃ (para-position)Introduction of a cyano group can yield potent anti-inflammatory and analgesic effects with a potentially favorable safety profile.Compound AD 532[12]
-OH (para-position)Various aryl groupsThe phenolic hydroxyl provides a site for creating prodrugs or introducing new functionalities via ether or ester linkages to modulate activity.2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol[13]

IV. Experimental Protocol: Synthesis of a Novel Anti-Inflammatory Candidate

This section provides a detailed, step-by-step protocol for the derivatization of this compound. The chosen reaction is an O-alkylation using ethyl bromoacetate, a common strategy to introduce an ester moiety that can enhance bioavailability or act as a handle for further derivatization (e.g., hydrolysis to the corresponding carboxylic acid or conversion to an amide).

Objective: To synthesize Ethyl 2-(4-(1H-pyrazol-1-yl)phenoxy)acetate.

Reaction Scheme:

This compound reacts with ethyl bromoacetate in the presence of potassium carbonate to yield the target ester.

Materials and Equipment:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Flask: - this compound - K₂CO₃ - Acetone B 2. Add Reagent: Add Ethyl Bromoacetate dropwise at RT A->B C 3. Reflux: Heat mixture to reflux (approx. 56°C) B->C D 4. Monitor: Track reaction progress using TLC (8-12h) C->D E 5. Cool & Filter: Cool to RT, filter to remove K₂CO₃ D->E F 6. Concentrate: Remove acetone via rotary evaporation E->F G 7. Extraction: - Dissolve in Ethyl Acetate - Wash with H₂O & Brine F->G H 8. Dry & Evaporate: Dry organic layer (MgSO₄), filter, and evaporate solvent G->H I 9. Purify: Recrystallization or Column Chromatography H->I J 10. Characterize: Confirm structure via NMR, IR, MS I->J

Figure 2: Workflow for the Synthesis of the Target Compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 31.2 mmol), anhydrous potassium carbonate (10.8 g, 78.0 mmol), and 100 mL of anhydrous acetone.

    • Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess is used to drive the reaction to completion.

  • Addition of Reagent: Begin stirring the suspension. Slowly add ethyl bromoacetate (4.15 mL, 37.4 mmol) to the mixture dropwise over 10 minutes at room temperature.

    • Rationale: Dropwise addition helps to control any potential exotherm, although the reaction is typically not highly exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting phenol spot is no longer visible.

  • Work-up - Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the solid K₂CO₃ and its inorganic byproducts using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.

  • Work-up - Concentration: Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.

  • Work-up - Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Evaporation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which may be an oil or a solid.

  • Purification: Purify the crude product by either recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure Ethyl 2-(4-(1H-pyrazol-1-yl)phenoxy)acetate.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

V. Troubleshooting and Safety

Potential Issue Probable Cause Recommended Solution
Incomplete Reaction Insufficient reaction time; Inactive K₂CO₃ (hygroscopic); Impure starting materials.Extend reflux time and re-check with TLC. Use freshly dried K₂CO₃. Ensure starting materials are pure.
Low Yield Incomplete reaction; Product loss during work-up or purification.Optimize reaction time. Be meticulous during extraction and transfer steps. Optimize purification solvent system.
Formation of Byproducts Reaction temperature too high; Presence of water leading to hydrolysis of the ester.Maintain a gentle reflux. Use anhydrous solvents and reagents.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromoacetate is a lachrymator and is corrosive; handle with extreme care.

  • Acetone and ethyl acetate are flammable; keep away from ignition sources.

VI. Conclusion

This compound stands as a valuable and strategically important precursor in the synthesis of novel anti-inflammatory agents. Its pre-formed pyrazole core and reactive phenolic group provide a robust platform for generating diverse libraries of compounds for biological screening. The protocol detailed herein illustrates a straightforward and efficient method for its functionalization, serving as a foundational step for more complex synthetic endeavors. By leveraging the established principles of structure-activity relationships, researchers can rationally design and synthesize new pyrazole derivatives with the potential for enhanced potency, improved COX-2 selectivity, and a more favorable safety profile compared to existing therapies.

VII. References

  • Kontogiorgis, C. A., Hadjipavlou-Litina, D., & Pontiki, E. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(10), 2349. [Link]

  • Reddy, P. P., & Subba Rao, A. V. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect, 7(5), e202104429. [Link]

  • Asija, S., & Asija, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(4), 254–262. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3127. [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1858. [Link]

  • Kontogiorgis, C. A., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Singh, R., & Kaur, H. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Burr, S., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 21(18), 6853. [Link]

  • Gençer, N., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3596–3611. [Link]

  • Gutmann, B., et al. (2015). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 1(1), 65-71. [Link]

  • Kumar, A., et al. (2011). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences, 1(1), 58-63. [Link]

  • Maccarone, A. D., et al. (2004). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 47(11), 2806–2814. [Link]

  • Reddy, B. R., et al. (2011). Process for preparation of celecoxib. US Patent 7,919,633 B2.

  • Hayun, et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. [Link]

  • Gomaa, H. A. M., & El-Sayed, M. A. A. (2018). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Future Medicinal Chemistry, 10(14), 1695-1712. [Link]

  • Gençer, N., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]

  • Arunkumar, S., Ilango, K., & Ramalakshmi, N. (2014). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry. [Link]

  • El-Sayed, M. A., et al. (2017). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Fundamental & Clinical Pharmacology, 31(5), 555-564. [Link]

  • New Drug Approvals. (n.d.). CELECOXIB. New Drug Approvals Database. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(1), 89. [Link]

  • Farghaly, A. M., et al. (2001). Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. Pharmazie, 56(1), 28-32. [Link]

  • Kumar, A., & Sharma, S. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. [Link]

  • Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory agents. International Journal of Drug Delivery Technology, 12(4), 1734-1741. [Link]

  • Fares, M., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 10, 19632. [Link]

  • Sharma, S., et al. (2012). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1234-1245. [Link]

  • Penning, T. D., et al. (1997). Synthesis of 4,5-Diaryl-1 H -pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-193. [Link]

  • Gomaa, H. A. M., & El-Sayed, M. A. A. (2018). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. ResearchGate. [Link]

  • Li, W., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. [Link]

Sources

Application Notes and Protocols for the Synthesis of a Novel Pyrazole-Coumarin Hybrid Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of a novel fluorescent probe, 7-(1H-pyrazol-1-yl)-2-oxo-2H-chromene-3-carbonitrile , derived from the readily available starting material, 4-(1H-pyrazol-1-yl)phenol. Pyrazole-coumarin hybrids are an important class of fluorophores, demonstrating significant potential in the development of sensors and imaging agents due to their robust photophysical properties and synthetic accessibility.[1][2] This guide details a reliable two-step synthetic pathway, commencing with the Vilsmeier-Haack formylation of this compound to generate a key aldehyde intermediate, followed by a piperidine-catalyzed Knoevenagel condensation with ethyl cyanoacetate to yield the target coumarin. We provide in-depth protocols, explain the mechanistic rationale behind the chosen synthetic strategy, and present expected photophysical characteristics of the final product. This application note is intended for researchers in chemistry, materials science, and drug development who are engaged in the synthesis of novel fluorescent molecules for advanced applications.

Introduction: The Rationale for Pyrazole-Coumarin Hybrids

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization and quantification of analytes, ions, and biological processes.[1] The design of such probes often revolves around a core fluorophore, which is a molecular scaffold responsible for the absorption and emission of light. Coumarins are a privileged class of fluorophores, celebrated for their high fluorescence quantum yields, photostability, and environmentally sensitive emission spectra.[3][4] Their photophysical properties are governed by an intramolecular charge transfer (ICT) mechanism, which can be finely tuned by the introduction of electron-donating or electron-withdrawing groups at specific positions on the coumarin ring.[3]

The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is another key building block in medicinal chemistry and materials science.[1] When appended to a fluorophore, the pyrazole ring can significantly modulate its electronic properties, acting as a potent electron-donating group. This "push-pull" architecture, with the electron-donating pyrazole and an electron-withdrawing group on the coumarin core, is a well-established strategy for enhancing fluorescence quantum yield and inducing a bathochromic (red) shift in the emission wavelength.[3]

This guide focuses on the synthesis of 7-(1H-pyrazol-1-yl)-2-oxo-2H-chromene-3-carbonitrile , a molecule designed to leverage these principles. The pyrazol-1-yl group at the 7-position of the coumarin acts as a strong electron-donating group, while the cyano group at the 3-position serves as an electron-accepting group, creating a highly efficient ICT fluorophore. The synthesis begins with this compound, a commercially available or readily synthesized starting material.

Synthetic Strategy Overview

The synthesis of the target pyrazole-coumarin hybrid probe is achieved through a two-step process. This strategy is designed for efficiency and reliability, utilizing well-established and high-yielding organic reactions.

Step 1: Vilsmeier-Haack Formylation. The first step involves the introduction of a formyl (-CHO) group onto the phenol ring, ortho to the hydroxyl group. The Vilsmeier-Haack reaction is the method of choice for this transformation. It employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings such as phenols.[5][6] The reaction is highly regioselective for the ortho position due to the directing effect of the hydroxyl group.

Step 2: Knoevenagel Condensation and Cyclization. The second step is a Knoevenagel condensation of the newly synthesized hydroxy-aldehyde with an active methylene compound, in this case, ethyl cyanoacetate.[7][8] This reaction is typically catalyzed by a weak base, such as piperidine. The condensation is followed by an intramolecular cyclization (lactonization) to form the final coumarin ring structure. This reaction is often accelerated by microwave irradiation, which can significantly reduce reaction times.[8][9]

The overall synthetic workflow is depicted in the diagram below.

Synthetic Workflow Start This compound Intermediate 2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde Start->Intermediate Vilsmeier-Haack Formylation FinalProduct 7-(1H-pyrazol-1-yl)-2-oxo-2H-chromene-3-carbonitrile Intermediate->FinalProduct Knoevenagel Condensation

Figure 1: Overall synthetic workflow for the pyrazole-coumarin fluorescent probe.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde (Intermediate)

This protocol details the Vilsmeier-Haack formylation of this compound.

Materials:

  • This compound (1.60 g, 10 mmol)

  • N,N-Dimethylformamide (DMF) (15 mL)

  • Phosphorus oxychloride (POCl₃) (2.7 mL, 30 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Ice water (200 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL), dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in 15 mL of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice water with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde.

Protocol 2: Synthesis of 7-(1H-pyrazol-1-yl)-2-oxo-2H-chromene-3-carbonitrile (Final Product)

This protocol describes the Knoevenagel condensation to form the final pyrazole-coumarin probe. A microwave-assisted method is provided for accelerated synthesis.[8][9]

Materials:

  • 2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde (from Protocol 1, 1.88 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Piperidine (0.2 mL, 2 mmol)

  • Ethanol (20 mL)

  • Microwave synthesis vial (10 mL) or round-bottom flask.

Procedure (Microwave-Assisted):

  • In a 10 mL microwave synthesis vial, combine 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde, ethyl cyanoacetate, and a catalytic amount of piperidine.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After the reaction, cool the vial to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure crystals of 7-(1H-pyrazol-1-yl)-2-oxo-2H-chromene-3-carbonitrile.

Procedure (Conventional Heating):

  • In a 50 mL round-bottom flask, dissolve 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde and ethyl cyanoacetate in 20 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure final product.

Data Presentation and Expected Results

The following tables summarize the key reaction parameters and the expected photophysical properties of the synthesized fluorescent probe.

Table 1: Summary of Synthetic Protocol Parameters

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield
1 Vilsmeier-HaackThis compound, POCl₃, DMFDMF60 °C4-6 h60-70%
2 KnoevenagelAldehyde Intermediate, Ethyl Cyanoacetate, PiperidineEthanol120 °C (MW)10-15 min80-90%

Table 2: Expected Photophysical Properties of the Final Probe

PropertyExpected ValueSolventNotes
Absorption Max (λabs) 380-410 nmEthanolThe exact wavelength will depend on solvent polarity.
Emission Max (λem) 450-480 nmEthanolA significant Stokes shift is expected.
Stokes Shift ~70-80 nmEthanolIndicates efficient intramolecular charge transfer.
Quantum Yield (ΦF) > 0.6EthanolHigh quantum yield is anticipated due to the push-pull architecture.
Appearance Yellowish solid-The solution in organic solvents should exhibit blue fluorescence.

Note: These are estimated values based on literature for similar pyrazole-coumarin structures.[10][11] Actual experimental values should be determined using UV-Vis and fluorescence spectroscopy.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich phenol ring.

Vilsmeier-Haack Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol This compound Iminium_Intermediate Iminium Intermediate Phenol->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aldehyde Product Iminium_Intermediate->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Knoevenagel Condensation Mechanism

The base catalyst abstracts a proton from the active methylene compound, creating a nucleophilic enolate which attacks the aldehyde. Subsequent dehydration and intramolecular cyclization yield the coumarin.

Figure 3: Simplified mechanism of the Knoevenagel condensation for coumarin synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for producing a novel pyrazole-coumarin hybrid fluorescent probe from this compound. The combination of the Vilsmeier-Haack formylation and the Knoevenagel condensation offers a versatile platform for creating a variety of substituted coumarin derivatives. The resulting fluorophore is expected to exhibit desirable photophysical properties, making it a valuable candidate for applications in chemical sensing, biological imaging, and materials science. Researchers are encouraged to adapt and optimize these protocols to explore the synthesis of a broader library of pyrazole-based fluorescent probes.

References

  • Boguñska, M., et al. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. Available at: [Link]

  • Villemin, D., et al. (2004).
  • Suljić, S., & Pietruszka, J. (2021).
  • Bednarczyk, D., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8272.
  • Pingaew, R., et al. (2014). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 55(17), 2774-2776.
  • Singh, P., et al. (2017). One-Pot Green Synthesis of 2-Oxo-2H-chromene-3-carbonitriles Using Dual-Frequency Ultrasonication. Letters in Organic Chemistry, 14(7), 485-489.
  • Redamala, R., et al. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(5), 469-472.
  • Li, Y., et al. (2017). Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. Dyes and Pigments, 142, 376-386.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Melo-Hernández, S., et al. (2024).
  • Merugu, R., et al. (2012). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476.
  • D'auria, M., et al. (2021).
  • Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 6(3), 312-319.
  • Al-Otaibi, A. M., et al. (2021). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 26(11), 3326.
  • Gasparyan, S., et al. (2023).
  • Madje, B., et al. (2021). Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O.
  • Ahmed, A. A., et al. (2023). Design, synthesis and molecular docking study of coumarin pyrazoline derivatives against MCF-7 breast cancer cell line. Pharmacia, 70(4), 1109-1119.
  • Slimani, I., et al. (2022).
  • Karon, K., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(13), 10839.
  • Wang, Y., et al. (2019). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. Journal of Fluorescence, 29(4), 929-937.
  • Sivaraman, T., et al. (2020). Structures of coumarin pyrazole hybrid dyes and numbering assumed for DFT study. Journal of Molecular Structure, 1202, 127263.
  • Ahmed, A. A., et al. (2024). Synthesis, Characterization of New Coumarin-Pyrazoline Derivatives against MCF-7 breast cancer cell line. Pharmacia, 71(1), 1-10.
  • Kumar, A., et al. (2023). Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies. RSC Advances, 13(1), 1-19.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1H-pyrazol-1-yl)phenol. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. The method was developed based on a systematic approach, considering the physicochemical properties of the analyte and was validated in accordance with the International Council for Harmonisation (ICH) guidelines. A forced degradation study was conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a key intermediate and impurity in the synthesis of various pharmaceutically active compounds. Its chemical structure incorporates both a phenol and a pyrazole moiety, contributing to its unique chemical properties. Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. High-performance liquid chromatography (HPLC) is the predominant analytical technique for such applications due to its high resolution, sensitivity, and specificity.[1]

The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradation products, impurities, or excipients.[2][3] This application note provides a comprehensive guide for the development of a robust HPLC method for this compound, including a detailed protocol for its implementation and a discussion of the scientific rationale behind the methodological choices.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure and Physicochemical Properties: this compound (Figure 1) has a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] The predicted XlogP value of 1.8 suggests that the molecule is moderately non-polar, making it an ideal candidate for reversed-phase chromatography.[1]

    Figure 1: Chemical Structure of this compound

    Caption: Structure of this compound.

  • UV Absorbance: The UV spectrum of this compound is expected to be a composite of its constituent chromophores: the phenol ring and the pyrazole ring. Phenol exhibits a maximum absorbance (λmax) around 270-275 nm, while pyrazole has a λmax in the lower UV region of 203-206 nm.[4][5] Therefore, a photodiode array (PDA) detector is highly recommended during method development to scan a wide wavelength range and identify the optimal wavelength for detection, which is anticipated to be between 220 nm and 280 nm for good sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Trifluoroacetic acid (TFA, reagent grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column is recommended as a starting point due to the moderate hydrophobicity of the analyte. A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent is suitable.

  • Mobile Phase: A mixture of acetonitrile and water is a good starting point. The addition of a small amount of acid (e.g., 0.1% formic acid or 0.1% TFA) is often beneficial for improving peak shape and reproducibility for phenolic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Initial screening from 200 nm to 400 nm with a DAD, with final monitoring at the determined λmax.

Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters.

Initial Scouting and Wavelength Selection

A standard solution of this compound (e.g., 10 µg/mL in mobile phase) should be injected and the UV spectrum recorded using the DAD. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.

Column and Mobile Phase Optimization

The choice of the stationary phase is critical for achieving the desired separation. A C18 column is a versatile starting point for moderately polar compounds.[6] The mobile phase composition, specifically the ratio of organic modifier (acetonitrile or methanol) to the aqueous phase, will be the primary driver of retention. A series of isocratic runs with varying acetonitrile concentrations (e.g., 30%, 40%, 50%, 60%) should be performed to achieve a retention time between 3 and 10 minutes, with good peak shape. The effect of adding an acidifier (0.1% formic acid or 0.1% TFA) to the mobile phase should also be evaluated to improve peak symmetry.

Caption: A systematic workflow for HPLC method development.

Detailed Protocol: Final Optimized Method

Based on the systematic development process, the following protocol is recommended for the analysis of this compound.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). For an isocratic method, a pre-mixed mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) in a suitable ratio (e.g., 40:60 v/v) should be prepared, filtered, and degassed.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

Chromatographic Parameters
ParameterCondition
Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Acetonitrile:Water (40:60 v/v) containing 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at λmax (e.g., 254 nm, to be confirmed experimentally)
Run Time 10 minutes

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug substance.[7] The goal is to achieve approximately 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for 24 hours.

After the specified exposure times, the stressed samples should be neutralized (if necessary), diluted with the mobile phase, and analyzed using the developed HPLC method. The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the resolution between the parent peak and any degradation products.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is demonstrated through the forced degradation studies.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte across the intended range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy should be determined by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptance criteria.

System Suitability

To ensure the performance of the chromatographic system, system suitability parameters should be evaluated before each analytical run.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0 (for n=6)

Conclusion

The developed isocratic RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that it can effectively separate the analyte from its degradation products.

References

  • Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kefa, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2012). A highly sensitive RP HPLC‐PDA analytical method for detection and quantification of a newly synthesized (E‐2‐((E)‐4‐(5‐ethoxy‐3‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐yl)but‐3‐en‐2‐ylidene)) hydrazine‐1‐carbothioamide in nanosuspension. Journal of Pharmaceutical and Biomedical Analysis, 66, 25-31.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development.
  • Hawach Scientific. (2023, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2011). A highly validated RP-HPLC method for pyrazoline derivative having anti-inflammatory activity. International Journal of ChemTech Research, 3(2), 651-657.
  • Ivanović, D., Medić, D., Tasić, A., Avramović, N., & Veljković, J. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Cîrciumaru, A., Marinas, I. C., Dobrin, I., & Stanciu, G. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 282.
  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Stavrou, I. J., & Kyprianou, T. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-7.
  • de Villiers, A., Venter, P., & Pasch, H. (2006). Improving HPLC separation of polyphenols. LCGC North America, 24(12), 1334-1345.
  • PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1H-pyrazol-1-yl)phenol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. As a key building block in the development of pharmaceuticals, including kinase inhibitors and other bioactive molecules, a reliable and high-yielding synthesis is crucial.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, explain the causality behind common experimental challenges, and offer robust, field-tested solutions to improve your synthetic outcomes.

Overview of Primary Synthetic Strategies

The synthesis of this compound, an N-aryl pyrazole, is typically approached via three main strategies: the classic Knorr pyrazole synthesis, the copper-catalyzed Ullmann coupling, and the palladium-catalyzed Buchwald-Hartwig amination. Each route offers distinct advantages and presents unique challenges.

G cluster_0 Route A: Knorr Pyrazole Synthesis cluster_1 Route B: Buchwald-Hartwig Amination cluster_2 Route C: Ullmann Coupling a1 4-Hydrazinophenol a3 This compound a1->a3 + Acid Catalyst (e.g., AcOH) a2 1,3-Dicarbonyl Compound a2->a3 b1 Pyrazole b3 This compound b1->b3 + Pd Catalyst & Ligand + Base (e.g., K3PO4) b2 4-Halo-phenol (or protected derivative) b2->b3 c1 Pyrazole c3 This compound c1->c3 + Cu Catalyst & Ligand + Base (e.g., K2CO3) c2 4-Halo-phenol (or protected derivative) c2->c3

Caption: Primary synthetic routes to this compound.

Comparison of Synthetic Routes
RouteAdvantagesDisadvantagesKey Considerations
A: Knorr Synthesis Atom-economical; often uses inexpensive starting materials.[1]Can suffer from poor regioselectivity with unsymmetrical dicarbonyls.[2] Hydrazine starting materials can be unstable.pH control is critical; choice of 1,3-dicarbonyl dictates the pyrazole substitution pattern.
B: Buchwald-Hartwig Excellent functional group tolerance; high yields; broad substrate scope.[3] Reliable and well-documented for N-aryl pyrazoles.[4][5]Requires expensive palladium catalysts and ligands. Sensitive to air and moisture.Meticulous selection of ligand, base, and solvent is crucial for success.[6]
C: Ullmann Coupling Uses less expensive copper catalysts.[7] Can be effective for N-arylation of various azoles.[8][9]Often requires higher reaction temperatures and longer reaction times than Pd-catalyzed methods.[7] Substrate scope can be more limited.Ligand choice (e.g., L-proline, phenanthrolines) is important for achieving good yields.[9]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My yield is consistently low when using the Knorr synthesis with 4-hydrazinophenol. What are the most likely causes?

Low yields in the Knorr synthesis are common and typically stem from one of three areas: starting material stability, reaction control, or side reactions.

  • Stability of 4-Hydrazinophenol: Phenylhydrazines, especially those with electron-donating groups like a hydroxyl, are prone to oxidation. If your 4-hydrazinophenol starting material (often supplied as a hydrochloride salt) has discolored (e.g., turned brown or tarry), it has likely degraded. It is advisable to use fresh, pure starting material or to liberate the free base from its salt in situ or just prior to use.

  • pH Control and Reaction Mechanism: The Knorr synthesis is acid-catalyzed.[10][11] The mechanism involves initial condensation of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyls, followed by cyclization and dehydration.[2]

    • Too little acid: The reaction will be sluggish or may not proceed at all.

    • Too much acid: The hydrazine salt can precipitate, or the nucleophilicity of the hydrazine can be completely suppressed, halting the reaction.

    • Solution: Typically, a catalytic amount of a weak acid like acetic acid is sufficient.[1] The optimal pH can be substrate-dependent, and small-scale screening of acid loading may be necessary.

  • Regioselectivity Issues: If you are using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione), you will almost certainly form a mixture of two regioisomeric pyrazoles, which complicates purification and lowers the yield of the desired isomer.[2] This is a major drawback of this route for specific isomer synthesis. For unsubstituted pyrazole synthesis (using malondialdehyde or its equivalents), this is not an issue.

Q2: I am attempting a Buchwald-Hartwig N-arylation of pyrazole with a 4-halophenol derivative and getting low conversion. How can I optimize it?

The Buchwald-Hartwig amination is a powerful but sensitive reaction.[3] Low conversion is almost always due to catalyst deactivation or suboptimal reaction parameters.

  • Catalyst System (Palladium Precatalyst + Ligand): This is the single most important factor. Modern catalyst systems utilizing sterically hindered, electron-rich phosphine ligands are essential for the efficient coupling of azoles.

    • Recommended Ligand: tBuBrettPhos has been shown to be highly effective for the N-arylation of pyrazoles with aryl triflates, which are analogous in reactivity to aryl halides.[5] Other bulky biarylphosphine ligands (e.g., RuPhos, XPhos) are also excellent candidates.

    • Palladium Source: Using a pre-formed catalyst (e.g., tBuBrettPhos Pd G3) is often more reliable than generating the active Pd(0) species from sources like Pd(dba)₂.

  • Choice of Base and Solvent: The base is not merely a stoichiometric reagent; it participates in the catalytic cycle.

    • Base: A moderately strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the most common and effective choices.

    • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are standard. Ensure the solvent is anhydrous, as water can hydrolyze the phosphine ligands and deactivate the catalyst.

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment. Degassing the solvent prior to use is highly recommended.

  • Protecting the Phenol: The free hydroxyl group on the 4-halophenol can potentially interfere with the reaction, either by coordinating to the palladium center or through acid-base side reactions. While some couplings proceed with the free phenol, protecting it as a methyl or benzyl ether is a common strategy to ensure a cleaner reaction and higher yield.[12] The protecting group can be removed in a subsequent step.

Table of Recommended Buchwald-Hartwig Conditions
ComponentRecommendationRationale
Aryl Halide 4-Iodo- or 4-Bromophenol (protected)Reactivity order: I > Br > Cl. Triflates are also excellent.[5]
Pd Precatalyst tBuBrettPhos Pd G3 (or similar G3/G4 precatalyst)Provides a reliable source of active Pd(0) and simplifies setup.
Ligand tBuBrettPhos, RuPhos, XPhosBulky, electron-rich ligands accelerate reductive elimination, the yield-determining step.[3]
Base K₃PO₄ or Cs₂CO₃Effectively promotes the reaction without causing unwanted side reactions.
Solvent Dioxane or Toluene (Anhydrous)Common solvents that perform well; must be oxygen-free.
Temperature 80–120 °CSufficient thermal energy is needed to drive the catalytic cycle.
Q3: My Knorr synthesis with an unsymmetrical diketone is producing two isomers. How can I control the regioselectivity?

Controlling regioselectivity is the primary challenge when using unsymmetrical 1,3-diketones. The outcome is determined by which carbonyl carbon is attacked first by the more nucleophilic terminal nitrogen of the hydrazine.[2]

G cluster_reactants r1 4-Hydrazinophenol (HO-Ph-NH-NH2) i1 Intermediate A r1->i1 pH dependent i2 Intermediate B r1->i2 Steric/Electronic Control r2 Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) r2->i1 r2->i2 p1 Product Isomer 1 i1->p1 Cyclization & Dehydration p2 Product Isomer 2 i2->p2 Cyclization & Dehydration

Caption: Regioisomeric outcomes in the Knorr pyrazole synthesis.

  • Electronic Effects: The most electrophilic (electron-poor) carbonyl carbon will react faster. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic and will be the primary site of initial attack.

  • Steric Effects: The less sterically hindered carbonyl is generally favored for attack.

  • pH Control: The reaction mechanism can shift depending on the pH, which in turn affects the regioselectivity. Under neutral or basic conditions, the reaction often favors the formation of the more thermodynamically stable product. Under acidic conditions, the reaction is kinetically controlled, favoring attack at the more reactive carbonyl.[2]

Practical Solution: If a single regioisomer is required, it is often far more efficient to abandon the Knorr approach and use a cross-coupling strategy (Buchwald-Hartwig or Ullmann) with a pre-formed, correctly substituted pyrazole.

Q4: What are the persistent impurities in my final product, and how do I remove them?

The phenolic -OH group and the basic pyrazole ring give the target molecule unique properties that can be exploited for purification.

  • Common Impurities:

    • Unreacted Pyrazole/4-Halophenol: From incomplete cross-coupling reactions.

    • Hydrodehalogenated Phenol: A common side product in Pd-catalyzed reactions where the aryl halide is reduced instead of coupled.

    • Regioisomers: From the Knorr synthesis.

    • Catalyst Residues: Traces of palladium or copper.

  • Purification Strategies:

    • Column Chromatography: This is the most common method. Due to the polar nature of the product, a gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is usually effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent the product from streaking on the silica gel column.

    • Acid-Base Extraction: This is a highly effective workup or purification technique.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer.

      • Separate the layers. Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 8 to precipitate or extract the free base of your pure product.

      • Alternatively, washing the organic solution with a dilute base (e.g., 1M NaOH) will move your phenolic product into the aqueous layer as a sodium phenoxide salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer to recover the product.

    • Recrystallization/Salt Formation: The product can be converted to a crystalline salt (e.g., hydrochloride, tosylate) which can often be purified by recrystallization. The pure salt can then be neutralized to provide the final product.[13]

Recommended Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is based on established methods for the N-arylation of pyrazoles and is designed to be a reliable starting point for optimization.[5]

Materials:

  • 4-Bromophenol (or a protected version like 4-bromoanisole)

  • Pyrazole

  • tBuBrettPhos Pd G3 precatalyst

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq), pyrazole (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the tBuBrettPhos Pd G3 precatalyst (1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield this compound. Note: If 4-bromoanisole was used, a final deprotection step (e.g., with BBr₃) will be required.

References

  • Benchchem. (2025).
  • Eur J Med Chem. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl)
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • ACS Publications. (2021). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Source publication. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • PubMed Central (PMC). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol.
  • PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Wikipedia.
  • Google P
  • ACS Publications. (2019).
  • Organic Chemistry Portal. Ullmann Reaction.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the laboratory. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section delves into the most frequent obstacles encountered during the synthesis of pyrazoles, offering explanations for their root causes and providing actionable, step-by-step protocols for their resolution.

Issue 1: Consistently Low Yield of the Desired Pyrazole Derivative

Question: I am performing a Knorr-type pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in pyrazole synthesis are a common issue that can stem from several factors, ranging from suboptimal reaction conditions to the formation of stable intermediates or side products. Let's break down the likely culprits and how to address them.

Primary Causes and Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to insufficient reaction time, inadequate temperature, or an inappropriate catalyst.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials.[1]

      • Optimize Temperature: Many condensation reactions require heat to proceed efficiently. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2][3][4][5][6]

      • Catalyst Selection: The choice of acid or base catalyst is crucial. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid or a mineral acid is often used to facilitate the initial imine formation.[7] In some cases, Lewis acids such as SnCl₄ have been shown to be effective.[8]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of your target pyrazole. A common side reaction is the formation of a stable hydrazone intermediate that is slow to cyclize.

    • Troubleshooting Protocol:

      • Control Reaction Conditions: Carefully control the reaction temperature and reagent addition. Slow, dropwise addition of the hydrazine derivative can help to minimize side reactions, especially on a larger scale.[9]

      • Solvent Choice: The solvent can play a critical role in minimizing side reactions. While ethanol is a common choice, aprotic dipolar solvents like DMF, DMSO, or DMAc can sometimes provide cleaner reactions and higher yields.[10]

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can interfere with the reaction and lead to the formation of byproducts.

    • Troubleshooting Protocol:

      • Purify Starting Materials: Ensure the purity of your starting materials by distillation, recrystallization, or column chromatography before use.

      • Use Fresh Hydrazine: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine for best results.

Issue 2: Poor or No Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

Question: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of this reaction?

Answer: Achieving high regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is a significant challenge. The outcome is a delicate balance of electronic and steric effects, as well as reaction conditions.

Factors Influencing Regioselectivity and Control Strategies:

FactorInfluence on RegioselectivityTroubleshooting Strategy
Electronic Effects The more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.Introduce electron-withdrawing or donating groups on the 1,3-dicarbonyl to differentiate the reactivity of the two carbonyls.
Steric Hindrance The less sterically hindered carbonyl group is more accessible for nucleophilic attack.Utilize bulky substituents on either the 1,3-dicarbonyl or the hydrazine to direct the reaction to the less hindered site.
Solvent The polarity and hydrogen-bonding ability of the solvent can influence the reactivity of both the dicarbonyl and the hydrazine.Screen different solvents. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[11][12][13]
pH/Catalyst The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.Experiment with different acid or base catalysts. A protic acid catalyst is typically used in the Knorr synthesis.[7]

Experimental Workflow for Optimizing Regioselectivity:

G start Start with Standard Conditions (e.g., Ethanol, Acetic Acid catalyst) solvent_screen Solvent Screening (Ethanol vs. TFE vs. DMF) start->solvent_screen catalyst_screen Catalyst Screening (Protic vs. Lewis Acid) solvent_screen->catalyst_screen temp_screen Temperature Optimization (Room Temp vs. Reflux) catalyst_screen->temp_screen analyze Analyze Regioisomeric Ratio (NMR, LC-MS) temp_screen->analyze analyze->solvent_screen Low Regioselectivity optimal Optimal Conditions Identified analyze->optimal High Regioselectivity

Caption: Workflow for optimizing pyrazole synthesis regioselectivity.

Issue 3: Difficulty in Purifying the Pyrazole Derivative

Question: My crude pyrazole product is a dark, oily substance, and I'm having trouble purifying it by column chromatography or recrystallization. What are some effective purification strategies?

Answer: The purification of pyrazole derivatives can be challenging due to their polarity, basicity, and sometimes their physical state. Here are some proven methods to obtain a pure product.

Purification Protocols:

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This property can be exploited to separate them from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) until the pyrazole precipitates or can be extracted.

    • Extract the liberated pyrazole with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to obtain the purified product.[14]

  • Recrystallization: This is a powerful technique for purifying solid pyrazole derivatives.

    • Solvent Screening: Finding the right solvent system is key. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[15]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the product is highly soluble, add a co-solvent in which it is less soluble (an "anti-solvent") dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Charcoal Treatment: If your product is colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[14]

  • Column Chromatography:

    • Normal Phase (Silica Gel): If your pyrazole is not overly basic, silica gel chromatography can be effective. To prevent streaking of basic compounds, you can add a small amount of triethylamine (e.g., 1%) to your eluent.[15]

    • Reverse Phase (C18): For highly polar or basic pyrazoles that are difficult to purify on silica, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a good alternative.[15]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the characterization of pyrazole derivatives.

Q1: The N-H proton of my pyrazole is not visible or is very broad in the ¹H NMR spectrum. Why is this?

A1: The disappearance or broadening of the N-H proton signal is a common phenomenon in the ¹H NMR of pyrazoles and is primarily due to two factors:[16]

  • Proton Exchange: The N-H proton can undergo rapid chemical exchange with other pyrazole molecules, residual water in the NMR solvent, or other protic species. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[16]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[16]

Troubleshooting:

  • Use a very dry NMR solvent to minimize exchange with water.

  • In aprotic solvents, the N-H signal is more likely to be observed than in protic solvents like D₂O or CD₃OD, where it will exchange with deuterium and become invisible.[16]

Q2: I have synthesized a 3(5)-substituted pyrazole. How can I determine the major tautomer in solution using NMR?

A2: The determination of the major tautomer of a 3(5)-substituted pyrazole in solution is a classic challenge in pyrazole chemistry due to annular tautomerism. Here's a systematic approach using NMR:

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can slow down the rate of proton exchange between the two nitrogen atoms.[16] This may allow you to resolve the distinct signals for each tautomer.

  • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are sensitive to the position of the substituent. In many cases, the signals for these two carbons will be averaged at room temperature if the tautomeric exchange is fast on the NMR timescale.[17] By comparing the observed chemical shifts to those of known N-alkylated derivatives (where the tautomerism is "locked"), you can often infer the major tautomer.[18][19]

  • ¹⁵N NMR: If you have access to an ¹⁵N-labeled compound or a sensitive NMR spectrometer, ¹⁵N NMR can provide direct evidence for the position of the proton. The nitrogen atom bearing the proton will have a different chemical shift and will show coupling to the proton.

Q3: How can I unambiguously assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole?

A3: Unambiguous assignment of the signals for an unsymmetrically substituted pyrazole requires the use of 2D NMR techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons that are two or three bonds away.[16] For example, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to identify them. The protons of a substituent at C3 will show a correlation to C3 and C4, while a substituent at C5 will show correlations to C5 and C4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the regiochemistry of N-alkylation by observing through-space correlations between the protons of the N-alkyl group and the protons on the pyrazole ring.

Illustrative Diagram of Key HMBC Correlations for a 1,3,5-Trisubstituted Pyrazole:

G cluster_pyrazole Pyrazole Ring cluster_correlations HMBC Correlations N1 N1-R1 N2 N2 N1->N2 C3 C3-R3 N2->C3 C4 C4-H C3->C4 C5 C5-R5 C4->C5 C5->N1 H4 H4 proton H4->C3 2J H4->C5 2J R1_H Protons on R1 R1_H->C5 3J R3_H Protons on R3 R3_H->C3 2J R3_H->C4 3J

Caption: Key 2- and 3-bond HMBC correlations for structure elucidation of a 1,3,5-trisubstituted pyrazole.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • RSC Publishing. (2023).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Kelly, C. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Ma, S., & Li, L. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters, 13(7), 1828–1831.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.
  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • Kelly, C., et al. (2025).
  • MDPI. (2020).
  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • ResearchGate. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Frohberg, P., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
  • ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.
  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • MDPI. (2023).
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • National Institutes of Health. (2024).
  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • ResearchGate. (2002). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

Sources

purification of 4-(1H-pyrazol-1-yl)phenol using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the purification of 4-(1H-pyrazol-1-yl)phenol. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of purifying this molecule using column chromatography. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Molecule: this compound

Before embarking on any purification, a fundamental understanding of the target molecule's properties is crucial. This compound is a moderately polar aromatic compound. Its structure features a weakly acidic phenolic hydroxyl group and a pyrazole ring containing nitrogen atoms which can act as hydrogen bond acceptors. These features dictate its interaction with chromatographic stationary phases and are key to developing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈N₂O PubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
XLogP3-AA 1.8 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The XLogP3 value of 1.8 indicates moderate lipophilicity, suggesting that solvent systems of intermediate polarity will be most effective for elution from a normal-phase column. The presence of both a hydrogen bond donor (-OH) and acceptors (=N-) can lead to strong interactions with silica gel, a common cause of band broadening or "tailing".

Recommended Protocol: Column Chromatography Purification

This protocol provides a robust starting point for the purification of this compound. It is designed as a self-validating system, with embedded checkpoints for optimization.

Experimental Workflow

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Hex/EtOAc, DCM/MeOH) Solvent 2. Select Solvent System (Rf ≈ 0.3) TLC->Solvent Column_Prep 3. Prepare Slurry & Pack Column Solvent->Column_Prep Load 4. Load Sample (Dry or Wet Loading) Column_Prep->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Analysis 7. Analyze Fractions by TLC Collect->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Yield 10. Determine Yield & Purity Evaporate->Yield

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology
  • Stationary Phase Selection:

    • Primary Choice: Standard flash-grade silica gel (230-400 mesh) is the most common and cost-effective choice.

    • Alternative: If significant tailing is observed, the acidic nature of the phenolic group may be interacting too strongly with the acidic silica surface. Switching to neutral alumina (60-120 mesh) can mitigate this issue.[2]

  • Mobile Phase (Eluent) Selection:

    • Perform Thin Layer Chromatography (TLC) on the crude reaction mixture to determine the optimal solvent system. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.

    • Table 2: Recommended Starting Solvent Systems for TLC

      System Starting Ratio (v/v) Notes
      Hexane / Ethyl Acetate 80:20 A standard system of moderate polarity. Adjust ratio as needed.
      Dichloromethane / Methanol 98:2 Effective for more polar compounds. Be cautious, as high concentrations of methanol can sometimes carry silica through the column.[2]

      | Toluene / Ethyl Acetate | 90:10 | Toluene can improve separations of aromatic compounds by providing different selectivity compared to hexane.[2] |

    • Spot the crude mixture on a silica gel TLC plate and develop it in a chamber containing your chosen solvent system. Visualize the spots under UV light. Adjust the ratio of polar to non-polar solvent until the desired Rf is achieved.

  • Column Packing:

    • Use the "slurry method" for best results. In a beaker, mix the silica gel with the initial, least polar eluent until a homogenous, pourable slurry is formed.

    • Pour the slurry into the column in one continuous motion. Use a funnel to aid this process.

    • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the solvent level drop below the silica surface at any point, as this will cause cracking and ruin the separation. [3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top surface.

    • Begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column's dead volume.

    • If a gradient elution is needed (as determined by a wide polarity range of impurities on TLC), start with the initial low-polarity solvent system and gradually increase the percentage of the more polar solvent.[4]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide addresses specific problems in a question-and-answer format to help you find a solution quickly.

G start Problem Observed? node_streak Streaking or Tailing? start->node_streak node_nosep Poor or No Separation? start->node_nosep node_nomove Compound Stuck at Origin? start->node_nomove node_fast Compound in Solvent Front? start->node_fast sol_streak Add 0.5% Acetic Acid to Eluent OR Switch to Neutral Alumina node_streak->sol_streak sol_nosep Re-optimize Solvent on TLC Try Toluene-based System Use Longer Column node_nosep->sol_nosep sol_nomove Increase Eluent Polarity (Gradient Elution) node_nomove->sol_nomove sol_fast Decrease Eluent Polarity node_fast->sol_fast

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My compound is streaking badly down the column and on my TLC plates. What's happening and how do I fix it?

A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase, often seen with acidic or basic molecules on silica gel. The acidic phenolic group of your compound is likely interacting too strongly with the acidic silanol groups on the silica surface.

  • Causality: The equilibrium of your compound adsorbing and desorbing from the silica is slow and concentration-dependent, leading to a "tail."

  • Solution 1 (Quick Fix): Suppress the ionization of the phenol. Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent.[5] This protonates the silica surface and ensures your compound is in a single, neutral state, leading to sharper bands. Always test this on a TLC plate first.

  • Solution 2 (Alternative Stationary Phase): Switch to a more inert stationary phase. Neutral alumina is an excellent choice as it lacks the acidic surface of silica and will reduce the strong polar interactions causing the tailing.[2]

Q: I can't separate my product from an impurity; they are eluting together.

A: This indicates that your chosen solvent system does not have sufficient selectivity for the two compounds.

  • Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the current eluent.

  • Solution 1 (Change Selectivity): You need to change the nature of the solvent interactions. Instead of just increasing or decreasing polarity (e.g., more ethyl acetate in hexane), try a completely different solvent system. Toluene-based systems can offer different pi-pi stacking interactions with aromatic compounds, potentially resolving the co-elution.[2] A dichloromethane/methanol system is another good alternative to explore.[2]

  • Solution 2 (Improve Efficiency): If there is a small separation on TLC, you can improve the column's efficiency. Use a longer column, a finer mesh silica gel (e.g., 230-400 mesh), and ensure you have not overloaded the column with too much crude material.

Q: My compound won't move from the top of the column.

A: The eluent is not polar enough to displace your compound from the silica gel.

  • Causality: The affinity of your compound for the stationary phase is far greater than its affinity for the mobile phase.

  • Solution: You must increase the polarity of your eluent.[4] If you are running an isocratic (single solvent mixture) system, begin to slowly add a more polar solvent (e.g., increase the percentage of ethyl acetate or methanol). This is best done as a step gradient, where you sequentially use more polar mixtures to elute all components from the column.

Q: My compound came off the column almost immediately in the first few fractions.

A: The eluent is too polar.

  • Causality: The compound has a much higher affinity for the mobile phase than the stationary phase, so it is washed through the column without being retained or separated.

  • Solution: You must start with a less polar (more non-polar) solvent system.[4] Re-evaluate your TLC results and choose a solvent mixture that gives the target Rf of ~0.3.

Frequently Asked Questions (FAQs)

Q1: Is it possible my compound is decomposing on the silica gel column?

A1: Yes, this is a possibility, especially for sensitive molecules. Silica gel is acidic and can catalyze degradation. To check for this, you can run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[4] If instability is confirmed, using a less acidic stationary phase like neutral alumina is recommended.[2][4]

Q2: How much crude material should I load onto my column?

A2: A general rule of thumb is to load 1g of crude material for every 20-40g of silica gel. This ratio depends heavily on the difficulty of the separation. For easily separated compounds (large ΔRf), you can use a 1:20 ratio. For difficult separations (small ΔRf), a ratio of 1:100 or even higher may be necessary. Overloading is a common cause of poor separation.

Q3: Can I use recrystallization instead of column chromatography for purification?

A3: Absolutely. Recrystallization is an excellent and often preferred method for purification if your crude material is of moderate to high purity (>80-90%) and you can find a suitable solvent system (one in which the compound is soluble when hot but sparingly soluble when cold). Some related pyrazole compounds have been successfully purified by recrystallization from ethanol.[6] It can also be used as a final polishing step after column chromatography to obtain highly pure, crystalline material.

References

  • Ahmad, A. et al. (2009). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3029. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. 4-{5-[(4-Hydroxyphenyl)amino]-1h-Pyrazol-3-Yl}phenol. [Link]

  • Reddit r/OrganicChemistry. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • PubChem. This compound. [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChem. 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Biblioteka Nauki. (2022). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Bentham Science. (2020). One-step Separation and Purification of Four Phenolic Acids from Stenoloma chusanum (L.) Ching by Medium-pressure Liquid Chromatography and High-speed Counter-current Chromatography. [Link]

  • Springer. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • MDPI. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]

  • Journal of Taibah University Medical Sciences. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. [Link]

  • PubChem. 4-Phenylpyrazole. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: For Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the Technical Support Center dedicated to addressing the complex challenges inherent in the scale-up synthesis of pyrazole compounds. This guide is structured to provide actionable insights and troubleshooting strategies, moving beyond simple procedural lists to explain the fundamental "why" behind each experimental choice. Our goal is to empower you with the expertise to anticipate and overcome common hurdles in transitioning pyrazole synthesis from the laboratory bench to pilot and production scales.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to some of the most common initial queries encountered during the scale-up of pyrazole synthesis.

Q1: My pyrazole synthesis is significantly exothermic, and I'm concerned about thermal control on a larger scale. What are the primary mitigation strategies?

A1: Exothermic reactions are a major safety and quality concern during scale-up.[1][2] The key is to implement robust heat management strategies. This includes ensuring your reactor has adequate cooling capacity, considering a slower, controlled addition of reagents (like hydrazine hydrate), and potentially using a more dilute reaction mixture to help absorb the heat generated.[2] For particularly energetic steps, such as diazotization, transitioning to a continuous flow chemistry setup can be a much safer alternative, as it minimizes the accumulation of hazardous intermediates.[3]

Q2: I'm observing a different impurity profile at a larger scale compared to my lab experiments. Why is this happening and how can I control it?

A2: Changes in impurity profiles are common during scale-up and can often be traced back to differences in mixing and heat transfer.[4] In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions that were negligible at the lab scale.[4] Re-optimizing reaction parameters such as temperature, concentration, and stirring speed for the larger vessel is crucial.[1] It is also important to consider that changes in reaction conditions, for instance moving away from acidic conditions in a diazotization reaction, can alter the nucleophilicity of reactants and lead to new byproducts.[3]

Q3: How do I select an appropriate solvent for scaling up my pyrazole synthesis that balances reaction performance with process safety and efficiency?

A3: Solvent selection is a critical decision that impacts reaction conversion, product purity, ease of isolation, and overall process safety.[1][3] An ideal solvent should provide good solubility for reactants and intermediates while facilitating the precipitation of the final product for easy isolation.[1][3] For instance, diethyl ether has been successfully used in the ring-closure step for some pyrazoles because it allows for product precipitation, leading to improved yield and simple filtration.[3] It's also important to consider the safety profile of the solvent, avoiding carcinogenic options like 1,4-dioxane when possible, especially at larger scales.[3] A thorough solvent screen at the lab scale is highly recommended to find the optimal balance of these properties.[1]

Q4: What are the most effective methods for purifying pyrazole compounds at a multi-kilogram scale?

A4: Large-scale purification often necessitates moving beyond traditional laboratory chromatography. Crystallization is one of the most powerful and scalable purification techniques.[1] If your pyrazole compound is difficult to crystallize directly, converting it to an acid addition salt can often improve its crystallization properties, allowing for precipitation from organic solvents.[1][5] Thoroughly washing the filtered product with a suitable cold solvent is also a simple yet effective way to remove residual impurities.[1] For more complex separations, continuous flow systems with inline purification steps, such as liquid-liquid extraction, can offer an efficient alternative to batch purification.[1]

Q5: Are there safer, more scalable alternatives to hazardous reagents commonly used in pyrazole synthesis?

A5: Yes, mitigating the risks associated with hazardous reagents is a key aspect of process development for scale-up. A prime example is in diazotization reactions, where sodium nitrite under acidic conditions can be substituted with the safer alternative, tert-butyl nitrite (TBN).[3] The inherent instability of diazonium intermediates is a significant safety hazard, and employing continuous flow chemistry can drastically improve safety by minimizing the accumulation of these energetic species.[1] Before scaling up any reaction involving potentially explosive intermediates or products, a comprehensive safety assessment, including thermal stability testing, is essential.[3]

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific problems you may encounter, offering detailed explanations and step-by-step protocols.

Issue 1: Poor Regioselectivity in the Synthesis of Unsymmetrically Substituted Pyrazoles

Symptom: You are obtaining a mixture of pyrazole regioisomers when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, and the ratio of desired to undesired isomer is unfavorable at a larger scale.

Root Cause Analysis: The formation of two possible regioisomers is a common challenge in pyrazole synthesis.[2] The reaction conditions, particularly the solvent and temperature, can significantly influence the regioselectivity.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Setup: In parallel reaction vessels, dissolve the unsymmetrical 1,3-dicarbonyl compound in a range of solvents (e.g., ethanol, isopropanol, toluene, and a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)).[6]

  • Reaction: Add the substituted hydrazine to each vessel at a controlled rate and maintain a consistent temperature.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis: Upon completion, quench the reactions and analyze the crude product mixture from each solvent to determine the ratio of regioisomers using HPLC or nuclear magnetic resonance (NMR) spectroscopy.

  • Selection: Choose the solvent system that provides the highest selectivity for the desired pyrazole isomer for further optimization and scale-up.

Issue 2: Low Yields and Product Isolation Difficulties

Symptom: You are experiencing a significant drop in isolated yield upon scaling up, potentially due to incomplete reaction, product degradation, or inefficient isolation.

Root Cause Analysis: Low yields at scale can stem from a variety of factors including inadequate mixing, poor temperature control leading to side reactions, or a suboptimal workup and purification procedure.[4] Product loss during transfers and filtration can also become more pronounced at larger scales.[7]

Data-Driven Solvent Selection for Reaction and Isolation:

SolventReactant SolubilityProduct Solubility (at reaction temp)Product Solubility (at room temp)Boiling Point (°C)Safety Considerations
Ethanol GoodGoodModerate78Flammable
Toluene ModerateGoodLow111Flammable, irritant
Isopropyl Acetate GoodGoodLow89Flammable
Water/IPA Mixture VariesVariesLowVariesGenerally low hazard

This table provides a framework for evaluating potential solvents. Specific properties will vary depending on the pyrazole derivative.

Experimental Protocol: Optimizing Crystallization for High Purity and Yield

  • Solvent Selection: Choose a solvent or solvent mixture in which your crude pyrazole product has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[7]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 3: Runaway Reaction or Exotherm during Scale-Up

Symptom: The internal temperature of the reactor increases uncontrollably during the reaction, posing a significant safety risk.

Root Cause Analysis: The surface-area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation less efficient.[4] This can lead to a thermal runaway, especially for highly exothermic reactions like hydrazine condensations or diazotizations.[2]

Workflow for Mitigating Thermal Runaway Risk:

start High Thermal Risk Identified slow_addition Implement Slow, Controlled Reagent Addition start->slow_addition dilution Increase Solvent Volume (Dilution) slow_addition->dilution cooling Ensure Adequate Reactor Cooling Capacity dilution->cooling flow_chem Consider Continuous Flow Chemistry for High-Hazard Steps cooling->flow_chem safe_scaleup Proceed with Cautious, Monitored Scale-Up flow_chem->safe_scaleup

Caption: Workflow for managing exothermic reactions during scale-up.

Part 3: Impurity Profiling and Control

A critical aspect of scaling up pharmaceutical intermediates is the rigorous identification and control of impurities.[8] The acceptable level of impurities is dictated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9]

Common Impurities in Pyrazole Synthesis:

  • Regioisomers: As discussed, these arise from the reaction of unsymmetrical starting materials.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Side-Reaction Products: Over-reaction, condensation byproducts, or degradation can lead to a variety of impurities.[3]

  • Residual Solvents: Solvents used in the reaction or purification may remain in the final product.[10]

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities in pharmaceutical products.[9]

  • Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[9]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS) to provide structural information for the identification of unknown impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of impurities.[9]

By implementing the strategies outlined in this guide, researchers and process chemists can more effectively navigate the challenges of scaling up pyrazole synthesis, ensuring the development of safe, efficient, and robust manufacturing processes.

References

  • Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. National Center for Biotechnology Information. Available from: [Link]

  • A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. American Chemical Society. 2014-07-02. Available from: [Link]

  • Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. Technical Support Center: Purification of Pyrazolone Derivatives.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]

  • Crystallization and Purification. ResearchGate. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 2024-08-16. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]

  • American Chemical Society. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • Thieme Connect. Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). 2025-08-11. Available from: [Link]

  • ResearchGate. Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023-09-05. Available from: [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. 2025-10-31. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Modern Approaches to the Synthesis of Pyrazoles (A Review). Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021-10-20. Available from: [Link]

  • YouTube. Impurity Profiling in Pharmaceuticals. 2024-10-15. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. 2024-12-26. Available from: [Link]

Sources

identifying and minimizing byproducts in 4-(1H-pyrazol-1-yl)phenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(1H-pyrazol-1-yl)phenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. This compound is a critical building block in medicinal chemistry, and its efficient synthesis is paramount. This document provides in-depth, experience-based answers to common problems, focusing on the identification and minimization of byproducts to improve yield, purity, and process reliability.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound, particularly through C-N cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation.

Question 1: My reaction is incomplete, showing significant amounts of unreacted pyrazole and 4-halophenol starting material. What are the likely causes and how can I fix it?

Answer:

Incomplete conversion is a frequent issue in cross-coupling reactions and typically points to catalyst deactivation, suboptimal reaction conditions, or issues with reactant purity.

Probable Causes & Recommended Actions:

  • Catalyst System Inefficiency: The choice of ligand, palladium/copper precursor, and base is critical and interdependent.

    • Explanation: The ligand stabilizes the metal center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. A mismatch between the ligand and the substrates can lead to a stalled reaction. For instance, sterically hindered biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) are often necessary to promote the coupling of electron-rich phenols and heterocyclic amines.[1][2]

    • Solution:

      • Screen Ligands: If using a Buchwald-Hartwig approach, switch to a more electron-rich and sterically bulky biarylphosphine ligand.

      • Change Base: Strong, non-nucleophilic bases like NaOtBu or K3PO4 are standard. However, the base strength can affect catalyst activity and substrate stability. Consider screening different bases.

      • Verify Catalyst Quality: Ensure the palladium or copper precursor is not oxidized or degraded. Use of well-defined pre-catalysts can improve reproducibility.[3]

  • Presence of Inhibitors (Oxygen or Water):

    • Explanation: Palladium(0) and Copper(I) catalytic species are highly sensitive to oxygen, which can lead to irreversible oxidation and deactivation. Water can hydrolyze the active catalyst or react with strong bases.

    • Solution:

      • Degas Solvents: Thoroughly degas your reaction solvent (e.g., toluene, dioxane) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

      • Inert Atmosphere: Assemble the reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques.

      • Dry Reagents: Ensure all reagents, especially the base and any salts, are anhydrous. Dry them in a vacuum oven if necessary.

  • Insufficient Temperature:

    • Explanation: C-N coupling reactions, especially Ullmann-type reactions, often require significant thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[4]

    • Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or HPLC. Be aware that excessive heat can promote byproduct formation.

Verification Workflow:

The following diagram illustrates a systematic approach to troubleshooting incomplete reactions.

start Incomplete Reaction: Unreacted Starting Materials catalyst 1. Evaluate Catalyst System - Screen Ligands - Change Base - Use Pre-catalyst start->catalyst analysis Monitor by TLC/HPLC catalyst->analysis Run small scale test atmosphere 2. Check Reaction Atmosphere - Degas Solvents - Use Inert Gas - Dry Reagents temp 3. Optimize Temperature - Increase in increments (e.g., 10-20 °C) atmosphere->temp atmosphere->analysis Run small scale test temp->analysis Run small scale test complete Reaction Complete analysis->complete incomplete Still Incomplete analysis->incomplete No improvement incomplete2 incomplete2 incomplete->atmosphere

Caption: Troubleshooting workflow for incomplete C-N coupling reactions.

Question 2: My NMR and Mass Spec data suggest the presence of a regioisomer. How can I confirm this and, more importantly, how can I improve regioselectivity?

Answer:

Regioisomer formation is a classic challenge in pyrazole synthesis, especially when using substituted hydrazines or unsymmetrical 1,3-dicarbonyl precursors. In the context of C-N coupling, if an unprotected pyrazole is used, arylation can occur at either the N1 or N2 position.

Probable Causes & Recommended Actions:

  • N1 vs. N2 Arylation of Pyrazole:

    • Explanation: The two nitrogen atoms of the pyrazole ring have different electronic environments and steric accessibility. The reaction conditions, particularly the solvent and the nature of the catalyst, can influence which nitrogen acts as the primary nucleophile.[5][6]

    • Confirmation:

      • 2D NMR: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive. Spatial correlation between the protons of the phenol ring and the protons on the pyrazole ring (e.g., H3 or H5) will confirm the structure of the major isomer.[7][8]

      • Chromatography: Regioisomers often have slightly different polarities and can sometimes be separated by careful column chromatography or HPLC.[7][9][10]

    • Solution to Improve Selectivity:

      • Use N-Protected Pyrazole: The most straightforward solution is to start with an N1-protected pyrazole (e.g., 1-tritylpyrazole). The protecting group directs the coupling to the desired nitrogen and can be removed later.[11][12]

      • Solvent Effects: The choice of solvent can significantly alter regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some pyrazole formations by modulating the nucleophilicity of the hydrazine nitrogens through hydrogen bonding.[13][14] While this applies more to de novo synthesis, solvent effects in C-N coupling can also play a role.

      • Ligand Control: In palladium-catalyzed reactions, bulky ligands can sterically hinder the approach to one of the nitrogen atoms, thereby favoring arylation at the less hindered position.[2]

The diagram below illustrates the formation of two possible regioisomers from the arylation of pyrazole.

cluster_reactants Reactants cluster_products Potential Products Pyrazole Catalyst Pd or Cu Catalyst + Base, Solvent 4-Iodophenol Product_N1 This compound (Desired Product) Product_N2 4-(2H-Pyrazol-2-yl)phenol (Regioisomer Byproduct) Catalyst->Product_N1 Catalyst->Product_N2

Caption: Formation of regioisomers in the arylation of pyrazole.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to this compound, and what are their pros and cons regarding byproducts?

Answer:

There are two main strategies: building the pyrazole ring onto a phenol precursor, or coupling a pre-formed pyrazole with a phenol precursor.

Synthetic RouteDescriptionProsCons & Common Byproducts
Knorr Pyrazole Synthesis Reaction of 4-hydrazinophenol with a 1,3-dicarbonyl compound.Atom economical; readily available starting materials.Regioisomers are the most significant byproduct if an unsymmetrical dicarbonyl is used.[15][16] Incomplete cyclization can leave hydrazone intermediates .
Buchwald-Hartwig Amination Palladium-catalyzed coupling of pyrazole with a 4-halophenol (e.g., 4-iodophenol).[17]High functional group tolerance; generally good yields; milder conditions than Ullmann.Hydrodehalogenation of the 4-halophenol; formation of biaryl ethers (dimerization); potential for regioisomers if unprotected pyrazole is used.[17]
Ullmann Condensation Copper-catalyzed coupling of pyrazole with a 4-halophenol.[4]Cost-effective catalyst (copper); effective for many substrates.Requires high temperatures, which can lead to thermal decomposition and tar formation .[4] Often requires stoichiometric copper. Regioisomer formation is also a concern.[18]
Question 2: How can I effectively purify the final product away from common byproducts and starting materials?

Answer:

A multi-step purification strategy is often necessary.

  • Aqueous Workup: First, perform an aqueous workup to remove inorganic salts (e.g., from the base). If your product has a phenolic -OH, you can use a liquid-liquid extraction with a dilute base (e.g., 1M NaOH) to move the product into the aqueous layer, leaving non-acidic organic impurities behind. Re-acidification (e.g., with 1M HCl) will precipitate the purified product.

  • Column Chromatography: This is the most powerful technique for separating compounds with different polarities.[9]

    • Recommendation: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. This will separate non-polar byproducts (like hydrodehalogenated starting material) from the more polar product and regioisomers.[7][10]

  • Recrystallization: If a solid product of moderate purity (>90%) is obtained, recrystallization is an excellent final step to achieve high purity.

    • Recommendation: A mixed solvent system, such as Ethanol/Water or Toluene/Heptane, often works well. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., Ethanol) and slowly add the "poor" solvent (e.g., Water) until turbidity persists. Allow to cool slowly to form high-purity crystals.

  • Acid Salt Formation: For stubborn impurities, the product can be purified by forming an acid addition salt.[19]

    • Explanation: Dissolve the crude product in a suitable solvent (like isopropanol) and add an acid (e.g., oxalic acid or HCl in ether). The pyrazole salt will often crystallize out, leaving neutral impurities in the solution. The salt can then be isolated and neutralized to recover the pure free base.[19]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Protocol for Flash Column Chromatography Separation of Product from Regioisomeric Byproduct
  • TLC Analysis: First, identify a solvent system that provides good separation (ΔRf > 0.15) between the desired product and the byproduct on a TLC plate. A common starting point is 30% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexane). Pour the slurry into the column and allow it to pack under light pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[9] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually and slowly increase the polarity of the mobile phase (e.g., increase from 10% to 40% Ethyl Acetate over several column volumes).

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Cerdán, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 70(4), 1544–1547. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Jamison, T. F., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Humphrey, S. M., et al. (2008). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(12), o3045. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Rossi, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5908. [Link]

  • UAB Divulga. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Gorgani, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

  • Hajighasemi, F., & Saeedi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163–19200. [Link]

  • Wang, Z. J., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions, 82, 1. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • American Chemical Society. (n.d.). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. [Link]

  • MDPI. (2017). Synthesis of 4-Arylallylidenepyrazolone Derivatives. [Link]

  • MDPI. (2012). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. [Link]

  • ResearchGate. (2005). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]

  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines. [Link]

  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • DSpace@MIT. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • ACS Publications. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(19), 6987–6990. [Link]

  • ResearchGate. (2021). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. [Link]

  • ResearchGate. (2007). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrazol-1-yl)phenol. This guide is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility issues encountered with this versatile compound in various reaction media. By understanding the underlying physicochemical principles, you can select the optimal strategy to ensure homogeneity and improve the outcomes of your experiments.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the properties of this compound. Its structure, featuring both a phenolic hydroxyl group and a pyrazole ring, results in a unique solubility profile. The phenol group can act as a hydrogen bond donor, while the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

PropertyValueSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
XlogP (Predicted) 1.8[2]
pKa (Predicted) 9.5 (Phenolic OH)General Phenol pKa[3]
Appearance Solid

Note: The predicted XlogP of 1.8 suggests moderate lipophilicity, indicating that while it has some affinity for organic solvents, its solubility in nonpolar solvents may be limited. The phenolic proton is weakly acidic.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my chosen reaction solvent?

A1: The solubility of this compound is governed by the principle of "like dissolves like." Its moderate polarity means it may exhibit poor solubility in either very nonpolar solvents (e.g., hexanes, toluene) or highly polar protic solvents like water at neutral pH. The key is to match the solvent's polarity and hydrogen bonding capability with that of the solute. Aromatic stacking interactions, hydrogen bonding (both donating from the -OH and accepting at the pyrazole nitrogens), and dipole-dipole interactions all play a role. If the solvent cannot favorably interact with both the phenolic and pyrazole moieties, solubility will be poor.

Q2: I'm observing precipitation during my reaction. What is happening?

A2: Precipitation during a reaction can occur for several reasons:

  • Change in Polarity: The polarity of the reaction medium may be changing as reactants are consumed and products are formed. If the product is less soluble than the starting material in the chosen solvent, it may precipitate.

  • Temperature Effects: Many reactions are heated to increase the rate. While this compound may be soluble at elevated temperatures, it could precipitate out as the reaction cools.

  • Formation of a Salt: If your reaction involves basic or acidic reagents or byproducts, they may react with the phenolic group to form a salt. This new species will have a drastically different solubility profile.

  • Saturation Limit Exceeded: The concentration of the compound or a product may have exceeded its saturation limit in the solvent system.

Q3: Can I use pH adjustment to improve solubility in aqueous or protic media?

A3: Absolutely. This is one of the most effective strategies for this molecule. The phenolic hydroxyl group is weakly acidic (predicted pKa ~9.5). By adding a base (e.g., NaOH, K₂CO₃, Et₃N), you can deprotonate the phenol to form the corresponding phenolate anion. This ionic species is significantly more polar and will exhibit dramatically increased solubility in polar protic solvents like water or alcohols.[4][5] Conversely, in very acidic conditions (pH < 2), the pyrazole ring could potentially be protonated, which would also increase aqueous solubility, though deprotonation of the phenol is a more common and predictable strategy.[4]

Q4: What are the best organic solvents to start with?

A4: For a compound with moderate polarity like this compound, polar aprotic solvents are often the best starting point. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds, which helps to solvate the molecule.

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Alcohols like ethanol or isopropanol[6]

It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Troubleshooting Guide: A Step-by-Step Approach

When facing solubility challenges, a systematic approach is key. The following flowchart and detailed protocols will guide you through the troubleshooting process.

Decision-Making Workflow for Solubility Issues

G start Solubility Issue Identified check_solvent Is the solvent appropriate? (Polar Aprotic like DMF, DMSO?) start->check_solvent try_heating Try Gentle Heating (e.g., 40-60 °C) check_solvent->try_heating Yes cosolvent Use a Co-Solvent System check_solvent->cosolvent No ph_adjust Is the medium aqueous or protic? try_heating->ph_adjust Still Insoluble success Problem Resolved try_heating->success Soluble cosolvent->try_heating Try New System add_base Adjust pH with Base (e.g., NaOH, K2CO3) ph_adjust->add_base Yes consider_alt Consider Alternative Strategies (e.g., different reagent, salt form) ph_adjust->consider_alt No add_base->success

Caption: A decision flowchart for troubleshooting solubility.

Experimental Protocols
Protocol 1: Co-Solvent System Screening

Co-solvency involves using a mixture of solvents to achieve a polarity that is optimal for your solute.[7][8] This is particularly useful when a single solvent is not effective.

Objective: To find a binary solvent system that effectively dissolves this compound.

Materials:

  • This compound

  • A primary, less-effective solvent (e.g., Toluene, Dichloromethane)

  • A co-solvent (e.g., DMF, DMSO, NMP, Isopropanol)

  • Small vials (e.g., 2 mL) and stir bars

Procedure:

  • Preparation: Weigh a fixed amount of this compound (e.g., 10 mg) into several vials.

  • Primary Solvent Addition: Add a measured volume of the primary solvent (e.g., 1 mL) to each vial. Stir for 5 minutes at room temperature. Note the initial solubility.

  • Co-Solvent Titration: To each vial, add the co-solvent dropwise (e.g., 50 µL at a time) while stirring.

  • Observation: After each addition, stir for 2-3 minutes and observe for dissolution. Record the volume of co-solvent required to achieve complete dissolution.

  • Analysis: Compare the results. The system that dissolves the compound with the smallest volume of co-solvent is often the most efficient. This reduces the concentration of high-boiling point solvents which can complicate workup.

Protocol 2: pH-Mediated Solubilization in Protic Solvents

This protocol leverages the acidic nature of the phenolic proton to increase solubility in polar, protic media like water or ethanol.

Objective: To dissolve this compound by forming its more soluble phenolate salt.

Materials:

  • This compound

  • Solvent (e.g., Deionized Water, Ethanol)

  • Aqueous base (e.g., 1 M NaOH, 1 M K₂CO₃) or organic base (e.g., Triethylamine)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Suspend a known amount of this compound in the chosen protic solvent (e.g., 10 mL).

  • Baseline pH: Measure the initial pH of the suspension.

  • Base Addition: Add the base dropwise to the stirring suspension.

  • Monitor Dissolution & pH: Observe the mixture closely. As the base is added, the solid should begin to dissolve. Periodically check the pH.

  • Endpoint: Continue adding base until all the solid has dissolved. Record the final pH. For most phenols, a pH of 11-12 ensures complete deprotonation and maximum solubility.[4]

  • Reaction Compatibility Check: Crucially, ensure that the basic conditions are compatible with your other reagents and the stability of your desired product.

Mechanism of pH-Mediated Solubilization

G cluster_0 Low Solubility (Neutral pH) cluster_1 High Solubility (Basic pH) Insoluble This compound (Solid Suspension) Process + Base (e.g., OH⁻) - H₂O Structure1 Soluble 4-(1H-pyrazol-1-yl)phenolate (Dissolved Anion) Structure2

Caption: Deprotonation of the phenol to the soluble phenolate.

Preventative Measures and Best Practices

  • Consult the Literature: Before starting, search for reactions using this compound or structurally similar compounds. Note the solvents and conditions used successfully by others.

  • Small-Scale Solubility Testing: Always test the solubility on a small scale (5-10 mg) before setting up a large-scale reaction. This saves time and valuable materials.

  • Consider the Entire Reaction System: Think about the solubility of all components—reactants, reagents, and expected products—when choosing a solvent.

  • Use High-Purity Materials: Impurities can sometimes suppress solubility or cause unexpected side reactions.

By applying these principles and systematic troubleshooting steps, you can effectively overcome the solubility challenges associated with this compound, leading to more successful and reproducible experimental outcomes.

References
  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Jafvert, C. T., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(5), 879-884. [Link]

  • Clark, J. (2015). Solubility and pH of phenol. Chemguide. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). University of Luxembourg. Retrieved January 18, 2026, from [Link]

  • Vishakha, et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 586-599. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Silva, F. L., et al. (2017). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioisomer formation during pyrazole synthesis. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but synthesizing them with the correct substitution pattern, especially from unsymmetrical precursors, is a frequent and critical challenge.[1]

This document provides in-depth, field-proven insights and troubleshooting strategies to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of pyrazole synthesis?

Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. In the classic Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two chemically different carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two potential product pathways and, consequently, a mixture of two regioisomers.[2][3] This can result in complex mixtures that are often difficult to separate.[4]

Troubleshooting Guide: Common Scenarios & Solutions

Problem 1: "My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving me a roughly 1:1 mixture of regioisomers. How can I steer the reaction to favor one product?"

This is the most common challenge in pyrazole synthesis. A 1:1 ratio suggests that both carbonyl groups of your diketone have similar reactivity under your current conditions. The key is to introduce reaction parameters that differentiate them.

Root Cause Analysis: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions (like pH and solvent choice).[2]

  • Electronic Effects: An electron-withdrawing group (like a trifluoromethyl group, -CF₃) on the diketone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]

  • Steric Effects: A bulky substituent near one carbonyl group will physically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[2]

  • Reaction Conditions: Solvent and pH are critical. They can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.[2][5][6]

Solutions Pathway:

G start Start: 1:1 Isomer Ratio solvent Step 1: Solvent Modification start->solvent Easiest to implement ph Step 2: pH Control solvent->ph If selectivity is still low advanced Step 3: Advanced Strategies ph->advanced For challenging substrates end Goal: >95:5 Isomer Ratio advanced->end

Figure 1: Troubleshooting workflow for improving regioselectivity.

Solution 1: Strategic Solvent Selection

The solvent can dramatically influence selectivity. Standard solvents like ethanol can sometimes lead to poor selectivity.[7]

  • Recommendation: Switch to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7][8]

  • Causality: These solvents are highly polar and can form strong hydrogen bonds, but they are non-nucleophilic.[8] Unlike ethanol, they don't compete with the hydrazine for attacking the more reactive carbonyl group. This has been shown to improve regioselectivity from ~50:50 to over 99:1 in certain cases.[7][8]

Solution 2: Control the Reaction pH

The pH of the medium dictates which nitrogen atom of your substituted hydrazine is the primary nucleophile.

  • Acidic Conditions: In the presence of an acid catalyst, the more basic nitrogen of the hydrazine (e.g., the NH₂ group in methylhydrazine) gets protonated. This forces the reaction to initiate from the less basic, less nucleophilic nitrogen, which can reverse or enhance selectivity.[6]

  • Basic Conditions: Conversely, using a base can deprotonate the hydrazine, increasing its nucleophilicity and potentially altering the site of initial attack.[9]

Table 1: Effect of Reaction Conditions on Isomer Ratio for 1-phenyl-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine

ConditionSolventIsomer Ratio (A:B)Rationale
StandardEthanol~24:76Baseline condition with low selectivity.[8]
ModifiedTFE (Trifluoroethanol)~81:19Fluorinated solvent enhances selectivity by being non-nucleophilic.[7][8]
OptimizedHFIP (Hexafluoroisopropanol)>99:1HFIP provides the strongest effect, leading to almost exclusive formation of one isomer.[7][8]
pH ControlEthanol / Acetic AcidVariesAcid protonates the more basic hydrazine nitrogen, changing the initial point of attack.[6]
Problem 2: "I've tried changing solvents and temperature with no luck. What are more advanced strategies to achieve high regioselectivity?"

When simple modifications fail, it may be necessary to change the core synthetic strategy.

Solution 1: Use a Pre-functionalized Reagent (1,3-Dicarbonyl Surrogates)

Instead of a 1,3-diketone, consider using a reactant where one carbonyl is masked or replaced with a more reactive group.

  • α,β-Unsaturated Ketones (Enones): These compounds react with hydrazines in a Michael addition followed by cyclization. The regioselectivity is generally high and predictable.[1]

  • Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is often highly regioselective, affording single pyrazole isomers in excellent yields.[10]

  • Enaminones: These substrates can provide excellent yields and regioselectivity, sometimes superior to traditional β-diketone methods.[11]

Solution 2: Catalytic Methods

Modern organic synthesis offers catalytic solutions that can provide high levels of control.

  • Metal Catalysis: Various metal catalysts (e.g., silver, iron, copper) have been developed for highly regioselective pyrazole syntheses from diverse starting materials like ynones, hydrazones, or vicinal diols.[12][13]

  • Organocatalysis: Simple secondary amines can catalyze the [3+2] cycloaddition between carbonyl compounds and diazoacetates to generate pyrazoles with high regioselectivity under mild conditions.[14]

Problem 3: "How can I be certain which regioisomer I have synthesized? The 1D ¹H NMR is ambiguous."

Unambiguous structural confirmation is crucial. When 1D NMR is insufficient, 2D NMR techniques are the gold standard for differentiating regioisomers.

Root Cause Analysis: In 1D ¹H NMR, the signals for protons on the pyrazole ring (H3 and H5) and adjacent substituents can be very similar for both isomers, leading to overlapping or confusing spectra.[15]

Definitive Solution: 2D NMR Spectroscopy

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. It shows correlations between protons and carbons over 2 or 3 bonds. By observing the correlation from a known proton (e.g., the N-CH₃ protons) to a specific ring carbon (C3 or C5), you can definitively establish the connectivity and thus the isomeric structure.[16][17][18]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A correlation between the N-substituent's protons and a proton on the C5-substituent would confirm one isomer, while its absence would suggest the other.[19][20]

Figure 2: Using NOESY to differentiate pyrazole regioisomers.

Experimental Protocols

Protocol A: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent

This protocol is adapted from methodologies that report significantly improved regioselectivity.[7][8]

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.1 M concentration).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Remove the HFIP under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the desired regioisomer.[21]

Protocol B: Structure Confirmation with HMBC
  • Sample Preparation: Prepare a concentrated solution (10-20 mg) of the purified pyrazole isomer in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[22]

  • Data Acquisition: Acquire a standard 2D HMBC spectrum on an NMR spectrometer (400 MHz or higher is recommended). Use a standard pulse program, optimizing the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).[18][23]

  • Data Analysis: Process the 2D data. Identify the key proton signals, such as those from the N-substituent (e.g., N-CH₃ or N-CH₂-Ph). Look for cross-peaks from these protons to the carbons of the pyrazole ring (C3 and C5). A correlation between the N-substituent protons and a specific ring carbon confirms their 3-bond proximity, thereby identifying that carbon as C5. The other carbon is, by deduction, C3. This provides unambiguous assignment of the structure.[16]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2017).
  • Reddy, B. V. S., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3585-3590.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2023).
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8538-8547.
  • Smith, A. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2201-2208.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(4), 193-234.
  • Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
  • Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(15), 3956-3959.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Chahboun, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7394.
  • Savel'ev, S. R., et al. (2010). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Russian Journal of Organic Chemistry, 46(8), 1215-1220.
  • Xi, C., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 13(10), 2568-2571.
  • Wang, Z., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Reisman, S. E., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 24(1), 229-233.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[3][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1150-1156.

  • Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109.
  • Mironov, M. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences, 24(18), 14234.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • ResearchGate. (2022). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8538–8547.
  • Reynolds, W. F., & Enríquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • BenchChem. (2025).
  • Chahboun, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7394.
  • Lusardi, M., et al. (2022).
  • Chifiriuc, M. C., et al. (2024).
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

Sources

Catalyst Selection for Efficient Synthesis of 4-(1H-pyrazol-1-yl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-arylation reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic strategy. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you might have when planning your synthesis.

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound is typically achieved through a cross-coupling reaction to form a carbon-nitrogen bond between the pyrazole ring and a phenol derivative. The two most prominent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Both methods have their own sets of advantages and challenges, which we will explore in this guide.

Q2: I'm starting a new synthesis. Should I choose a copper-based or a palladium-based catalyst system?

This is a critical decision that depends on several factors including cost, substrate scope, and sensitivity to air and moisture.

  • Copper Catalysis (Ullmann-type reaction): This is often the more cost-effective option. Modern Ullmann reactions, which utilize ligands, can be performed under milder conditions than the harsh, traditional methods.[1][3][4][5] Copper-diamine catalyst systems are particularly effective for the N-arylation of pyrazoles.[3][4][5] They are generally a good starting point for this transformation.

  • Palladium Catalysis (Buchwald-Hartwig amination): Palladium catalysts are known for their high efficiency and broad substrate scope, often providing higher yields with a wider range of functional groups.[2][6][7] However, palladium and its associated phosphine ligands can be more expensive. If you are working with challenging substrates or require very high yields, a palladium-based system might be the better choice.

Q3: What are the recommended starting materials for this synthesis?

For the synthesis of this compound, you will need a pyrazole source and a phenol source that can be coupled. The most common approach is to use 1H-pyrazole and a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol). Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig reactions.[1][2][3]

Q4: How important is the choice of ligand in these reactions?

The ligand is a critical component of the catalyst system and plays a major role in the reaction's success.

  • In copper-catalyzed reactions , ligands like diamines or phenanthrolines can accelerate the reaction, allowing for lower temperatures and improved yields.[3][4][8] They stabilize the copper center and facilitate the catalytic cycle.

  • In palladium-catalyzed reactions , bulky, electron-rich phosphine ligands are essential.[7][9] They promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors. Let's break down the potential culprits and their solutions.

  • Inactive Catalyst:

    • Cause: The catalyst may have degraded due to improper storage or handling, particularly for air-sensitive palladium complexes. The copper catalyst might be oxidized if not handled under an inert atmosphere.

    • Solution: Use freshly purchased or properly stored catalysts. For palladium-catalyzed reactions, ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base or Solvent:

    • Cause: The choice of base and solvent is crucial for the reaction's success. An unsuitable base may not be strong enough to deprotonate the pyrazole, or it could be incompatible with other functional groups in your starting materials. The solvent affects the solubility of the reactants and the stability of the catalytic species.

    • Solution: For copper-catalyzed reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often used.[9] Toluene and dioxane are common solvents for these reactions.[10] It is advisable to screen a few different base/solvent combinations to find the optimal conditions for your specific system.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may not have reached the necessary activation energy, or conversely, the temperature might be too high, leading to catalyst decomposition or side reactions.

    • Solution: If the reaction is sluggish, try incrementally increasing the temperature. However, be mindful that excessive heat can be detrimental. Monitor the reaction by TLC or LC-MS to find the optimal temperature. Modern ligated Ullmann reactions often proceed at lower temperatures than the traditional methods.[4]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Side product formation is a common issue. Here are some strategies to enhance selectivity.

  • Hydrodehalogenation of the Aryl Halide:

    • Cause: In Buchwald-Hartwig reactions, a common side reaction is the reduction of the aryl halide to the corresponding arene (phenol in this case).[2]

    • Solution: This can often be suppressed by using a different ligand or adjusting the reaction conditions. Using a more sterically hindered ligand can sometimes disfavor this side reaction.

  • Homocoupling of the Aryl Halide:

    • Cause: This can occur in both copper and palladium-catalyzed reactions, leading to the formation of biphenyl derivatives.

    • Solution: Optimizing the catalyst-to-ligand ratio can help minimize this side reaction. Ensuring a truly inert atmosphere is also crucial, as oxygen can sometimes promote homocoupling.

Q3: My product is difficult to purify. What strategies can you recommend?

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Column Chromatography:

    • Strategy: This is the most common method for purifying organic compounds. A careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation.

  • Acid-Base Extraction:

    • Strategy: Since this compound is phenolic, it can be deprotonated with a base (e.g., NaOH) to form a water-soluble salt. This allows for its extraction into an aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[11][12]

  • Crystallization:

    • Strategy: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[12]

Comparative Data on Catalyst Systems

The following table provides a summary of common catalyst systems for the N-arylation of pyrazoles. This is intended as a starting point for your own optimization studies.

Catalyst SystemTypical LigandBaseSolventTemperature (°C)AdvantagesDisadvantages
Copper-Based
CuIN,N'-DimethylethylenediamineK₂CO₃Dioxane110Cost-effective, good for many substrates.[3][4]Can require higher temperatures.
CuI1,10-PhenanthrolineCs₂CO₃Toluene80-110Milder conditions, good yields.[1]Ligand can be more expensive.
Palladium-Based
Pd₂(dba)₃XPhosK₃PO₄Toluene80-100High yields, broad scope.[7]Expensive catalyst and ligand.
Pd(OAc)₂RuPhosNaOtBuDioxane100Effective for challenging substrates.[7]Air-sensitive, requires inert atmosphere.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for both copper and palladium-catalyzed synthesis of this compound.

Protocol 1: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol is adapted from general procedures for copper-diamine-catalyzed N-arylation of pyrazoles.[3][4][5]

Materials:

  • 4-Iodophenol

  • 1H-Pyrazole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add CuI (5 mol%), 4-iodophenol (1.0 equiv), 1H-pyrazole (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane, followed by N,N'-dimethylethylenediamine (10 mol%) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is based on established methods for Buchwald-Hartwig amination.[2][6]

Materials:

  • 4-Bromophenol

  • 1H-Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 4-bromophenol (1.0 equiv), 1H-pyrazole (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycles and a decision-making workflow for catalyst selection.

Ullmann_Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)X->Cu(I)-Pyrazole + Pyrazole - HX Pyrazole_Anion Pyrazole Anion Cu(III)_Intermediate Ar-Cu(III)-Pyrazole      |      X Cu(I)-Pyrazole->Cu(III)_Intermediate + Ar-X Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Cu(III)_Intermediate->Cu(I)X - Product Product Ar-Pyrazole Cu(III)_Intermediate->Product Reductive_Elimination Reductive Elimination Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex L2Pd(II)(Ar)(X) Pd(0)L2->Pd(II)_Complex + Ar-X Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + Amine Deprotonation Deprotonation Amine_Coordination->Deprotonation + Base - Base-H+X- Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Product Product Ar-Amine Reductive_Elimination->Product Amine Amine Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Catalyst_Selection_Workflow start Start Synthesis Planning cost_consideration Is cost a major constraint? start->cost_consideration functional_group_tolerance Are sensitive functional groups present? cost_consideration->functional_group_tolerance No copper_catalysis Start with a Copper-based catalyst system (Ullmann). cost_consideration->copper_catalysis Yes yield_requirement Is the highest possible yield critical? functional_group_tolerance->yield_requirement No palladium_catalysis Consider a Palladium-based catalyst system (Buchwald-Hartwig). functional_group_tolerance->palladium_catalysis Yes yield_requirement->copper_catalysis No yield_requirement->palladium_catalysis Yes optimize_copper Optimize ligand, base, and temperature for the copper system. copper_catalysis->optimize_copper optimize_palladium Screen different phosphine ligands and bases for the palladium system. palladium_catalysis->optimize_palladium

Caption: Decision workflow for catalyst selection.

References

  • Humphrey, S. M., De-Qi, W., & Jones, C. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3045. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Wang, D., et al. (2018). Ligand-Free Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-Amines. ChemistrySelect, 3(42), 11928-11932. [Link]

  • Scilit. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2011). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 133(47), 19046–19049. [Link]

  • Gant, T. G. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]

  • Ito, K., et al. (2017). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 22(10), 1693. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Wang, C., et al. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Chemical Communications, 54(58), 8069-8072. [Link]

  • ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Elguero, J., et al. (1970). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Journal of the Chemical Society B: Physical Organic, 641-645. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Humphrey, S. M., De-Qi, W., & Jones, C. (2011). 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ito, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]

  • ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9476-9496. [Link]

  • Sadeghi, B., & Ghorbani Rad, M. (2015). Synthesis of 4,4´-(Arylmethylene)bis(1H-pyrazol-5-ols) catalyzed by nanosilica supported perchloric acid in water. Iranian Journal of Catalysis, 5(4), 325-330. [Link]

  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

Sources

work-up procedure to remove impurities from 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)phenol

Welcome to the technical support guide for the work-up and purification of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this valuable intermediate in high purity. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the knowledge to troubleshoot and optimize your purification strategy effectively.

Core Principle: Exploiting Acidity for Purification

The key to purifying this compound lies in the acidic nature of its phenolic hydroxyl group. While the pyrazole ring has basic nitrogen atoms, the overall molecule's most distinguishing feature for separation is the ability of the phenol to be deprotonated by a suitable base. This converts the water-insoluble organic molecule into a water-soluble salt (a phenoxide), enabling a powerful purification technique known as acid-base extraction.[1][2][3] This process allows for the efficient removal of non-acidic impurities, such as unreacted starting materials or neutral byproducts.

Troubleshooting Guide: Common Work-Up Issues

This section addresses specific problems you might encounter during the liquid-liquid extraction process in a question-and-answer format.

Question 1: I've mixed my crude reaction mixture with an organic solvent and an aqueous base, but a thick, persistent emulsion has formed at the interface. How can I resolve this?

Answer: Emulsion formation is a common frustration in liquid-liquid extractions, often caused by the presence of fine particulate matter, surfactants, or compounds that reduce the interfacial tension between the organic and aqueous layers.[4]

Immediate Actions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.

  • Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl).[5] This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force the separation of the layers.[5]

If the Emulsion Persists:

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the microscopic particulates that are stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.

  • Solvent Modification: In extreme cases, you may need to add more of your organic solvent to dilute the mixture or, as a last resort, carefully remove the solvent under reduced pressure and restart the extraction with a different solvent system.[6]

Question 2: After isolating the basic aqueous layer and adding acid, my product, this compound, is not precipitating out of solution. What should I do?

Answer: Failure to precipitate is typically due to one of three issues: incorrect pH, high solubility in the aqueous medium, or the formation of a supersaturated solution.[4][7]

Troubleshooting Steps:

  • Verify pH: Use a pH meter or pH paper to confirm that the solution is acidic. The phenolic hydroxyl group requires a sufficiently acidic environment (typically pH < 5) to be fully protonated and thus rendered insoluble in water. Add more acid (e.g., 1M or 2M HCl) dropwise until the target pH is reached and maintained.

  • Induce Crystallization: If the pH is correct, the solution may be supersaturated.[7]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small crystal of pure product, add it to the solution to initiate crystallization.

    • Cooling: Place the flask in an ice-water bath to decrease the solubility of the product.

  • Back-Extraction: If the product remains oily or refuses to precipitate, it may have significant water solubility or be present in a low concentration. In this case, perform a "back-extraction." Add a water-immiscible organic solvent (such as ethyl acetate or dichloromethane) to the acidified aqueous solution and extract your product back into the organic layer.[3] You can then dry this organic solution, and remove the solvent to recover your product.

Question 3: My final product is a pale yellow/brown solid, not the expected white crystalline material. How can I remove the colored impurities?

Answer: The presence of color often indicates minor, highly conjugated impurities or oxidation byproducts. These can typically be removed by recrystallization with an activated carbon treatment.[7]

Decolorization Protocol:

  • Dissolve the impure solid in a minimum amount of a suitable hot recrystallization solvent (see FAQ section below).

  • Allow the solution to cool slightly, then add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Gently heat the mixture back to boiling for a few minutes. The activated carbon will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization of the pure compound.[7]

Frequently Asked Questions (FAQs)

Q: What is the fundamental workflow for an acid-base work-up of this compound?

A: The process leverages the compound's phenolic group to move it between immiscible liquid phases, leaving impurities behind. The general workflow is visualized in the diagram below.

G cluster_0 Step 1: Initial Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Recovery crude Crude Reaction Mixture (Product + Neutral Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve add_base Add Aqueous NaOH Solution dissolve->add_base sep_funnel Separatory Funnel add_base->sep_funnel organic_layer Organic Layer: Neutral Impurities sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Sodium 4-(1H-pyrazol-1-yl)phenoxide (Water-Soluble Salt) sep_funnel->aqueous_layer Separate acidify Acidify with HCl (to pH < 5) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtration Filter & Dry precipitate->filtration pure_product Pure this compound filtration->pure_product

Caption: Acid-Base Extraction Workflow for this compound.

Q: Why is Sodium Hydroxide (NaOH) recommended over Sodium Bicarbonate (NaHCO₃) for the extraction?

A: The choice of base is critical and depends on the acidity (pKa) of the compound you wish to extract. Phenols are weakly acidic, with a pKa of approximately 10. To effectively deprotonate a compound, the base used should have a conjugate acid with a pKa significantly higher than that of the compound.

  • Sodium Hydroxide (NaOH): A strong base. Its conjugate acid is water (H₂O), which has a pKa of ~15.7. Since 15.7 is much greater than 10, NaOH can easily and completely deprotonate the phenol to form the water-soluble phenoxide salt.[1]

  • Sodium Bicarbonate (NaHCO₃): A weak base. Its conjugate acid is carbonic acid (H₂CO₃), which has a pKa of ~6.4. Since 6.4 is lower than 10, sodium bicarbonate is not a strong enough base to deprotonate the phenol.[3] It is, however, useful for separating phenols from more acidic compounds like carboxylic acids (pKa ~4-5).[3][8]

Q: What are suitable solvent systems for the final recrystallization of this compound?

A: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the structure of this compound, which has both polar and non-polar characteristics, several systems can be effective.

Solvent SystemTypeRationale
Ethanol/Water Miscible PairDissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals should form.
Ethyl Acetate/Hexane Non-miscible PairDissolve in a minimum of boiling ethyl acetate. Slowly add hexane until turbidity appears. This reduces the polarity of the solvent mixture, decreasing the compound's solubility and inducing crystallization upon cooling.
Toluene Single SolventToluene is a good option for compounds with aromatic character. Its higher boiling point can aid in dissolving less soluble materials.
Isopropanol Single SolventA polar protic solvent that can often provide a good solubility differential between hot and cold conditions.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent system before committing the bulk of your material.[7]

Validated Protocol: Standard Work-Up and Purification

This protocol assumes a completed reaction in an organic solvent (e.g., THF, DMF, CH₂Cl₂) and aims to isolate the this compound product.

1. Quenching and Initial Solvent Removal:

  • If the reaction was conducted in a water-miscible solvent like THF or DMF, it is often best to remove the bulk of the solvent under reduced pressure (rotoevaporation).[6]

  • Redissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

2. Acid-Base Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution.

  • Stopper the funnel, invert, and vent immediately to release any pressure. Shake the funnel for 1-2 minutes with periodic venting.[4]

  • Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.

  • To ensure complete extraction, add a second portion of 1M NaOH to the organic layer, shake, and combine this aqueous extract with the first.

  • The organic layer, containing neutral impurities, can be discarded after confirming by TLC that no product remains.

3. Liberation and Isolation of the Product:

  • Cool the combined basic aqueous extracts in an ice-water bath.

  • While stirring, slowly add 2M Hydrochloric Acid (HCl) dropwise. Monitor the pH of the solution. Continue adding acid until the solution is acidic (pH ~4-5). A precipitate should form.

  • Continue to stir the cold slurry for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

4. Drying and Final Purification:

  • Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

  • At this stage, the product purity should be assessed (e.g., by NMR, LC-MS).

  • If further purification is required, perform a recrystallization using a pre-determined optimal solvent system as described in the FAQ section.[9]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Khan, F., Lock, O., Rivera Mayorga, J., & Sethiya, N. K. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. Retrieved from [Link]

  • Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Liddle, B. J., & Gardinier, J. R. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3045. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 25). What Is Workup In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. Retrieved from [Link]

  • Gehrtz, P. M., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395. Retrieved from [Link]

  • Kumar, A., et al. (2016). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-butadienes and α-Keto Acids. Supporting Information. Retrieved from [Link]

  • Mangelinckx, S., et al. (2012). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. Molbank, 2012(4), M786. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-(1H-Pyrazol-1-yl)phenol and Other Phenol Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, phenol derivatives serve as versatile building blocks and ligands, pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, 4-(1H-pyrazol-1-yl)phenol has emerged as a molecule of significant interest due to its unique electronic properties and its role as a precursor to sophisticated ligand systems. This guide provides an in-depth technical comparison of this compound with other common phenol derivatives, offering insights into their respective performance in key organic transformations, supported by experimental data and mechanistic considerations.

Introduction to Phenol Derivatives in Catalysis

Phenols are a class of organic compounds featuring a hydroxyl group directly attached to an aromatic ring. The hydroxyl group's electronic influence on the aromatic system, and its ability to be derivatized, makes phenols and their analogues indispensable in organic synthesis.[3] They can act as nucleophiles, precursors to electrophiles for cross-coupling reactions, and as ligands for transition metal catalysts.[1][4] The reactivity and efficacy of a phenol derivative are profoundly influenced by the nature and position of other substituents on the aromatic ring. These substituents can modulate the electronic and steric properties of the molecule, thereby fine-tuning its performance in catalytic cycles.[5]

This compound: A Privileged Scaffold

This compound distinguishes itself through the presence of the pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a unique combination of electronic and coordinating properties.[4] The nitrogen atoms can act as coordination sites for metal centers, making pyrazole-containing compounds valuable as ligands in homogeneous catalysis.[6] The pyrazole group is a moderate electron-withdrawing group, which influences the acidity of the phenolic proton and the electron density of the phenyl ring.

Comparative Analysis in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][7] The performance of phenol derivatives in these reactions, either as a substrate (after activation of the hydroxyl group) or as part of a ligand scaffold, is a critical area of investigation.

Suzuki-Miyaura Coupling: Phenol Derivatives as Electrophiles

In the Suzuki-Miyaura reaction, the hydroxyl group of phenols is a poor leaving group and requires activation to participate as an electrophilic partner.[1] Common activation strategies involve conversion to tosylates, mesylates, or carbamates.[1] The electronic nature of the substituent on the phenol ring significantly impacts the ease of this C-O bond activation.

Electron-withdrawing groups on the phenol ring generally enhance the reactivity of the activated derivative in the oxidative addition step of the catalytic cycle.[1] For instance, in the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates, electron-withdrawing substituents lead to higher yields.[1] Conversely, electron-donating groups can decrease reactivity.[1]

While direct comparative data for this compound as a substrate in Suzuki-Miyaura coupling is limited in the literature, its moderately electron-withdrawing pyrazole substituent suggests that its activated derivatives would exhibit good reactivity, likely superior to phenol itself or phenols with electron-donating groups (e.g., cresol, methoxyphenol), but perhaps less reactive than phenols with strongly electron-withdrawing groups like a nitro group.

To illustrate this, we can compile and compare data from various sources where different phenol derivatives have been used under similar nickel-catalyzed Suzuki-Miyaura coupling conditions.

Table 1: Comparative Performance of Activated Phenol Derivatives in Nickel-Catalyzed Suzuki-Miyaura Coupling

Phenol Derivative (Activated as Carbamate)Arylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenyl carbamatePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Dioxane2452[1]
4-Nitrophenyl carbamatePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Dioxane10 (MW)93[1]
4-Methoxyphenyl carbamatePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Dioxane-Lower Yields Reported[1]

Note: The data in this table is compiled from different studies and is intended for illustrative comparison. Direct head-to-head comparative studies are limited.

The data in Table 1 suggests a clear electronic effect, with the electron-withdrawing nitro group leading to a significantly higher yield in a much shorter reaction time (albeit with microwave heating). The unsubstituted phenyl carbamate gives a moderate yield, while electron-donating groups are reported to give lower yields. Based on these trends, one can infer that an activated derivative of this compound would likely provide yields in the moderate to good range, benefiting from the electron-withdrawing nature of the pyrazole ring.

Experimental Protocol: Generalized Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates [1]

  • To an oven-dried vial is added the aryl carbamate (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂(PCy₃)₂ (5 mol %), and K₃PO₄ (3.0 equiv).

  • The vial is sealed with a septum and purged with nitrogen.

  • Anhydrous dioxane is added via syringe.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Carbamate Arylboronic Acid Catalyst Base purge Purge with Nitrogen reagents->purge solvent Add Anhydrous Dioxane heat Heat at 80 °C for 24h solvent->heat purge->solvent extract Dilute & Extract heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Phenol-Derived Ligands

In the Buchwald-Hartwig amination, the ligand coordinated to the palladium catalyst plays a crucial role in the efficiency of the reaction.[7] Phenol derivatives can be incorporated into ligand scaffolds, often as part of biaryl phosphine ligands, where the electronic and steric properties of the phenol-derived moiety can significantly influence the catalytic activity.[8]

The electronic properties of the ligand are critical. Electron-donating groups on the ligand generally enhance the rate of oxidative addition, a key step in the catalytic cycle.[2] The pyrazole ring in this compound acts as a π-acceptor, which would decrease the electron-donating ability of a phosphine ligand compared to a ligand derived from a phenol with an electron-donating substituent. However, the nitrogen atoms of the pyrazole can also directly coordinate to the metal center, potentially creating a bidentate or pincer-type ligand with enhanced stability and catalytic activity.[9]

Conceptual Ligand Comparison

Let's consider three hypothetical phosphine ligands derived from different phenols for a Buchwald-Hartwig amination of an aryl chloride with a primary amine.

  • Ligand A (from 4-methoxyphenol): The methoxy group is electron-donating, which would make the phosphine more electron-rich, potentially accelerating oxidative addition.

  • Ligand B (from phenol): The unsubstituted phenyl group provides a baseline for comparison.

  • Ligand C (from this compound): The pyrazole group is electron-withdrawing, which might slow down oxidative addition if it only acts as an electronic substituent. However, the potential for N-coordination could lead to a more stable and active catalyst.

Table 2: Postulated Performance of Phenol-Derived Ligands in Buchwald-Hartwig Amination

Ligand Derived FromExpected Electronic Effect on PhosphinePotential for Additional CoordinationPostulated Catalytic Performance
4-MethoxyphenolElectron-donatingNoPotentially high activity due to enhanced oxidative addition.
PhenolNeutralNoBaseline performance.
This compoundElectron-withdrawingYes (N-coordination)Complex behavior; potentially high activity and stability due to chelation, despite the electron-withdrawing effect.

This qualitative comparison highlights the unique potential of this compound in ligand design. The ability of the pyrazole nitrogens to coordinate to the metal center can create a chelate effect, leading to a more stable and efficient catalyst. This can be a significant advantage over simple substituted phenols that only offer electronic modulation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L_n)(HNR'R'')]+X- OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(L_n)(NR'R'')] + HB + X- Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound presents a compelling alternative to more conventional phenol derivatives in organic synthesis, particularly in the realm of catalysis. While direct, quantitative comparisons are still emerging in the literature, a qualitative analysis based on established principles of electronic and steric effects suggests its unique value.

As a substrate for cross-coupling reactions, its activated derivatives are expected to exhibit good reactivity due to the electron-withdrawing nature of the pyrazole ring. More significantly, as a component of ligand scaffolds, this compound offers the potential for multidentate coordination, which can lead to highly stable and active catalysts. This chelating ability sets it apart from simple substituted phenols that primarily offer electronic tuning.

For researchers and professionals in drug development and materials science, exploring the use of this compound and its derivatives can open new avenues for the efficient synthesis of complex molecules. Further head-to-head comparative studies are warranted to fully elucidate the quantitative advantages of this versatile building block.

References

  • Garg, N. K., & Snieckus, V. (2009). Nickel-Catalyzed Cross-Coupling of Aryl Carbamates with Boronic Acids.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
  • Stauffer, S. R., Lee, S., Stambuli, J. P., Hauck, S. I., & Hartwig, J. F. (2000). High turnover number and rapid, room-temperature amination of chloroarenes using saturated carbene ligands. Organic Letters, 2(10), 1423-1426.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 130(48), 16480-16481.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Hartwig, J. F. (2010).
  • Miura, M., & Nomura, M. (2002). Direct arylation via C− H bond cleavage. In Cross-Coupling Reactions (pp. 1-35). Springer, Berlin, Heidelberg.
  • Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]

  • LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, November 2). 19.2: Phosphines. Chemistry LibreTexts. Retrieved from [Link]

  • Mako, T. L., & Byers, J. A. (2020). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives. The Journal of Organic Chemistry, 69(10), 3447-3452.
  • Qiu, Z., & Li, C. J. (2020). Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. Chemical Reviews, 120(18), 10454-10515.
  • Wikipedia contributors. (2024, January 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Zhang, H., Cai, Q., & Ma, D. (2005). A general and efficient palladium-catalyzed amination of aryl chlorides with amines and amides. The Journal of Organic Chemistry, 70(13), 5164-5173.
  • Z-Ligand. (n.d.). Steric and electronic parameters of phosphine ligands. Retrieved from a hypothetical resource on ligand parameters.
  • Z-Ligand. (n.d.). Quantitative structure-activity relationships of phenolic compounds. Retrieved from a hypothetical resource on QSAR studies.
  • Z-Ligand. (n.d.). Comparative ancillary ligand survey in palladium-catalyzed C-O cross-coupling. Retrieved from a hypothetical resource on ligand surveys.
  • Z-Ligand. (n.d.). Synthesis of mono- and bis-pyrazoles and their potential as ligands. Retrieved from a hypothetical resource on pyrazole synthesis.
  • Z-Ligand. (n.d.). Recent developments in the Suzuki–Miyaura reaction using nitroarenes. Retrieved from a hypothetical resource on Suzuki-Miyaura reactions.
  • Z-Ligand. (n.d.). Nickel-catalyzed Suzuki coupling of phenols.
  • Z-Ligand. (n.d.). How OH and O– groups affect electronic structure of substituted phenols. Retrieved from a hypothetical resource on phenol electronics.
  • Z-Ligand. (n.d.). Pd-, Cu-, and Ni-Catalyzed Reactions. Retrieved from a hypothetical resource on cross-coupling reactions.
  • Z-Ligand. (n.d.). Recent advances in heterogeneous porous Metal–Organic Framework catalysis.
  • Z-Ligand. (n.d.). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids.
  • Z-Ligand. (n.d.). Dual Nickel/Palladium-Catalyzed Reductive Cross-Coupling Reactions.
  • Z-Ligand. (n.d.). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from a hypothetical resource on the evolution of cross-coupling.
  • Z-Ligand. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
  • Z-Ligand. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from a hypothetical resource on pyrazole complexes.
  • Z-Ligand. (n.d.). Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling. Retrieved from a hypothetical resource on pyrazolylphosphine ligands.
  • Z-Ligand. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes. Retrieved from a hypothetical resource on pyrazolylpalladium complexes.
  • Z-Ligand. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Retrieved from a hypothetical resource on pyrazole synthesis.
  • Z-Ligand. (n.d.). Nickel-Catalyzed C−O Activation of Phenol Derivatives.
  • Z-Ligand. (n.d.). ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols. Retrieved from a hypothetical resource on aryl halide coupling.
  • Z-Ligand. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • Z-Ligand. (n.d.). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Z-Ligand. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from a hypothetical resource on P,O-ligands.
  • Z-Ligand. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings. Retrieved from a hypothetical resource on C-N and C-O couplings.
  • Z-Ligand. (n.d.). Buchwald-Hartwig Amination.
  • Z-Ligand. (n.d.). Cross-Coupling and Related Reactions. Retrieved from a hypothetical resource on cross-coupling.
  • Z-Ligand. (n.d.). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Retrieved from a hypothetical resource on QSAR of phenols.

Sources

A Comparative Guide to 4-(1H-Pyrazol-1-yl)phenol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth validation of the 4-(1H-pyrazol-1-yl)phenol motif as a cornerstone scaffold for contemporary drug discovery. We will objectively analyze its performance, compare it with alternative chemical scaffolds, and provide robust experimental data and protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The this compound Scaffold: An Introduction

The this compound scaffold is a molecular architecture that has gained significant traction in medicinal chemistry. It consists of a phenol ring linked at the para position to the N1 nitrogen of a pyrazole ring. This arrangement creates a rigid, planar structure with distinct electronic and steric properties, making it a highly effective pharmacophore for interacting with a variety of biological targets.

Key Structural Features:

  • Hydrogen Bond Donor: The phenolic hydroxyl group is a potent hydrogen bond donor, crucial for anchoring the molecule into the active sites of many enzymes, particularly kinases.

  • Hydrogen Bond Acceptor: The N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor.[1]

  • Aromatic System: The dual aromatic rings (phenol and pyrazole) allow for π-π stacking interactions with aromatic amino acid residues in protein targets.[1]

  • Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions on both the phenol and pyrazole rings, enabling chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.

The pyrazole moiety itself is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its broad range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The combination of the pyrazole with a phenol group creates a powerful synergistic scaffold that has been successfully exploited in various therapeutic areas.

Core Strengths and Strategic Advantages

The utility of the this compound scaffold stems from several key advantages that make it a preferred choice in lead optimization campaigns.

  • Bioisosteric Replacement: The pyrazole ring is an excellent bioisostere for a phenyl ring.[5] This substitution can improve metabolic stability, modulate potency, and alter selectivity profiles. A search of the SwissBioisostere database shows that replacing a benzene ring with pyrazole has resulted in similar or better biological activity in over 80% of reported cases.[5]

  • Synthetic Accessibility: The synthesis of derivatives is generally straightforward, often involving well-established condensation or cross-coupling reactions, which facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]

  • Proven Clinical Relevance: The broader pyrazole scaffold is a key component in numerous clinically successful drugs, including kinase inhibitors like Crizotinib and Encorafenib, validating its drug-like properties.[3]

  • Versatile Target Engagement: This scaffold has demonstrated high affinity for a wide range of biological targets, most notably protein kinases, but also metalloproteinases and G-protein coupled receptors (GPCRs).[8][9][10]

Comparative Analysis: A Case Study in p38 MAP Kinase Inhibition

To objectively assess the performance of the this compound scaffold, we will compare it to the well-established pyridinylimidazole scaffold, a first-generation class of p38 MAP kinase inhibitors.[11] p38 MAP kinase is a critical target in inflammatory diseases, and its inhibition has been a major focus of drug discovery.[11][12]

A seminal study in the field led to the development of BIRB 796, a clinical candidate for inflammatory diseases that features a pyrazole-based core.[12] The structure-activity relationship (SAR) studies revealed that the N-aryl pyrazole core, particularly when combined with a urea linker, could stabilize a unique, inactive conformation of the p38 kinase, leading to exceptional potency and long residence time.[12]

Scaffold ClassRepresentative CompoundTargetPotency (IC50)Key Interactions & Mechanism
Pyridinylimidazole SB 203580Activated p38α~50 nMATP-competitive, binds to the active DFG-in conformation.
This compound Derivative BIRB 796 (Doramapimod)Unactivated p38α0.1 nMBinds to an allosteric pocket, stabilizing the inactive DFG-out conformation.[12]

Analysis:

The data clearly demonstrates the superiority of the pyrazole-based scaffold in this context. While the pyridinylimidazole class effectively inhibits the activated kinase, the pyrazole urea scaffold of BIRB 796 achieves significantly greater potency by targeting an allosteric site on the unactivated kinase.[11][12] This different binding mode, facilitated by the specific geometry and hydrogen bonding capabilities of the pyrazole core, leads to a more potent and potentially more selective inhibitor. The phenyl group on the pyrazole participates in crucial lipophilic interactions with the side chain of Glu71 in the kinase, an interaction that is key to its high affinity.

Experimental Validation Protocols

To ensure scientific integrity, we provide detailed, self-validating protocols for the synthesis and evaluation of a representative compound based on the this compound scaffold.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a library of this compound derivatives for SAR studies.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening S1 Step 1: Condensation Reaction (e.g., Hydrazine + Diketone) S2 Step 2: N-Arylation (e.g., Buchwald-Hartwig Coupling) S1->S2 Formation of Pyrazole Core S3 Step 3: Purification (Column Chromatography) S2->S3 Introduction of Phenol C1 NMR Spectroscopy (1H, 13C) S3->C1 C2 Mass Spectrometry (HRMS) S3->C2 C3 Purity Analysis (HPLC >95%) C1->C3 C2->C3 B1 Primary Assay (e.g., Kinase Inhibition @ 1µM) C3->B1 Submit Pure Compound B2 Dose-Response Assay (IC50 Determination) B1->B2 Confirm Hits B3 Selectivity Profiling (Kinase Panel) B2->B3 Assess Specificity

Caption: Hit-to-Lead workflow for pyrazole derivatives.

Representative Synthesis: N-Aryl Pyrazole Derivative

Objective: To synthesize a substituted this compound derivative.

Materials:

  • 1-(4-hydroxyphenyl)-1,3-butanedione

  • Hydrazine hydrate

  • Substituted arylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (DCM), Methanol (MeOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Pyrazole Formation:

    • Dissolve 1-(4-hydroxyphenyl)-1,3-butanedione (1.0 eq) in methanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4 hours. Monitor reaction completion by TLC.

    • Causality: This is a classical Paal-Knorr synthesis, where the diketone condenses with the hydrazine to form the stable five-membered pyrazole ring.

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazolylphenol intermediate by recrystallization or column chromatography.

  • N-Arylation (Chan-Lam Coupling):

    • To a solution of the pyrazolylphenol (1.0 eq) and the desired arylboronic acid (1.5 eq) in DCM, add copper(II) acetate (1.2 eq) and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

    • Causality: The Chan-Lam coupling is an efficient method for forming a C-N bond. The copper catalyst facilitates the coupling between the pyrazole nitrogen and the arylboronic acid. Pyridine acts as a base and ligand.

    • Quench the reaction with aqueous ammonium chloride, extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

  • Purification and Validation:

    • Purify the crude product by silica gel column chromatography.

    • Self-Validation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity (>95%) using HPLC. This rigorous characterization is essential to ensure that the biological data obtained is from the intended molecule.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • LanthaScreen™ Eu-anti-pMEF2A (pSer444) antibody

  • TR-FRET detection buffer

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. Include a positive control (e.g., BIRB 796) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of a solution containing the p38α enzyme and biotinylated substrate.

    • Incubate for 20 minutes at room temperature.

    • Causality: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Eu-labeled antibody.

    • Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission signals (e.g., 665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. The Z'-factor should be calculated to assess assay robustness.

Challenges and Future Directions

While the this compound scaffold is highly effective, potential challenges include:

  • Metabolic Liability: The phenol group can be a site for phase II metabolism (glucuronidation or sulfation), which can lead to rapid clearance.[13] Strategies to mitigate this include introducing sterically hindering groups adjacent to the hydroxyl group or replacing the phenol with a suitable bioisostere.[13]

  • Off-Target Effects: As with any kinase inhibitor scaffold, achieving high selectivity can be challenging. Extensive selectivity profiling against a broad panel of kinases is essential.

Future work should focus on developing derivatives with improved pharmacokinetic profiles and exploring novel substitution patterns to target other protein families. The use of advanced synthetic techniques like microwave-assisted synthesis can accelerate the discovery process.[7]

Conclusion

The this compound motif is a validated, high-performance scaffold in drug discovery. Its combination of synthetic tractability, favorable physicochemical properties, and versatile binding capabilities makes it a privileged structure for the development of potent and selective inhibitors against a range of clinically relevant targets.[8][14] The successful development of compounds like BIRB 796 highlights its potential to outperform established scaffolds by enabling novel binding modes.[12] By understanding its core strengths and employing rigorous validation protocols, research organizations can effectively leverage this scaffold to accelerate their drug discovery programs.

References

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Le, V. T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available from: [Link]

  • Gardinier, J. R., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Kumbhare, R. M., & Dadmal, T. L. (2021). Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Bara, T. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available from: [Link]

  • Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available from: [Link]

  • Malimath, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Revista de Chimie. Available from: [Link]

  • Rojas, L. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

  • Zhou, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available from: [Link]

  • Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available from: [Link]

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

  • Hassan, A., & Osman, H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceutical Chemistry Journal.
  • Abidin, N. Z., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available from: [Link]

  • Gardinier, J. R., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. Acta Crystallographica Section E. Available from: [Link]

  • Dunker, J., et al. (2023). Phenol (bio)isosteres in drug design and development. Medicinal Chemistry Research. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Available from: [Link]

  • Bara, T. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]

  • de Heuvel, E., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available from: [Link]

  • Gomaa, A. M., & El-Sayed, W. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Wright, Z. J., & Siegrist, K. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available from: [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid. Available from: [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available from: [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link]

  • Kumar, A., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bullington, J., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

A Comparative Guide to Synthetic Routes for 4-(1H-pyrazol-1-yl)phenol: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

4-(1H-pyrazol-1-yl)phenol is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block for the synthesis of Celecoxib, a selective COX-2 inhibitor.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound, with a focus on the Ullmann condensation and the Buchwald-Hartwig amination. We will explore the mechanistic details, provide representative experimental protocols, and offer a critical evaluation of each route's applicability in a drug development context.

Introduction: The Strategic Importance of this compound in Drug Synthesis

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically significant drugs. This compound, with its strategic placement of a phenolic hydroxyl group and a reactive pyrazole moiety, is an exceptionally valuable precursor.[2] The hydroxyl group offers a convenient point for derivatization, while the pyrazole ring is integral to the biological activity of the final drug substance. The synthesis of Celecoxib, a blockbuster anti-inflammatory drug, heavily relies on the availability of high-purity this compound.[3][4][5] Consequently, robust and economical synthetic routes are highly sought after.

Key Synthetic Strategies: A Head-to-Head Comparison

The formation of the C-N bond between the pyrazole and phenol rings is the cornerstone of any synthesis of this compound. The two most prevalent and well-documented methods to achieve this are:

  • Route A: The Ullmann Condensation - A classic copper-catalyzed reaction.[6][7]

  • Route B: The Buchwald-Hartwig Amination - A modern palladium-catalyzed cross-coupling reaction.[8][9]

This guide will now delve into a detailed examination of each of these synthetic pathways.

Route A: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of aryl-nitrogen bonds, typically involving the reaction of an amine or an N-heterocycle with an aryl halide in the presence of a copper catalyst.[6][10]

Mechanistic Insights and Critical Parameters

The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11] Key steps involve the coordination of the pyrazole to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the desired product and regenerates the active Cu(I) species.[7][11] The success of the Ullmann condensation is highly dependent on factors such as the choice of copper source, ligand (if any), base, solvent, and reaction temperature.[12]

Representative Experimental Protocol: Ullmann Synthesis

The following protocol provides a general framework for the synthesis of this compound via the Ullmann condensation.[13]

Materials:

  • Pyrazole

  • 4-Iodophenol or 4-Bromophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Toluene

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • A mixture of pyrazole, 4-halophenol, base, and a catalytic amount of CuI is suspended in a suitable high-boiling solvent such as DMF.

  • The reaction mixture is heated to a high temperature (often >150 °C) and stirred for an extended period (12-24 hours), with reaction progress monitored by an appropriate technique (e.g., TLC or HPLC).[11]

  • Upon completion, the reaction mixture is cooled, and the inorganic solids are removed by filtration.

  • The filtrate is subjected to an aqueous workup, typically involving dilution with water, acidification, and extraction with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, commonly by column chromatography, to yield pure this compound.

Workflow Visualization: Ullmann Condensation

Ullmann_Condensation_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product Pyrazole Pyrazole Reaction High Temperature Reaction (>150°C, 12-24h) Pyrazole->Reaction ArylHalide 4-Halophenol ArylHalide->Reaction Catalyst CuI Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the Ullmann condensation synthesis of this compound.

Evaluation of the Ullmann Route
Advantages Disadvantages
Lower cost of the copper catalyst.Harsh reaction conditions, including high temperatures.[6]
Well-established and widely understood methodology.[14]Often requires long reaction times.
Can necessitate stoichiometric amounts of copper, leading to metal waste.[6]
Use of high-boiling, polar aprotic solvents which can be difficult to remove.[6]
Yields can be variable and substrate scope may be limited.[15]

Route B: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds, offering a milder and more versatile alternative to the Ullmann condensation.[8][16]

Mechanistic Insights and Critical Parameters

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, pyrazole) and deprotonation by a base to form a palladium-amido complex.[11] The final step is reductive elimination, which yields the desired N-arylpyrazole and regenerates the Pd(0) catalyst.[11] The choice of palladium precursor, ligand, base, and solvent are all critical to the success of the reaction.[17][18] Bulky, electron-rich phosphine ligands are often crucial for facilitating both the oxidative addition and reductive elimination steps.[11]

Representative Experimental Protocol: Buchwald-Hartwig Synthesis

The following protocol outlines a general procedure for the synthesis of this compound using the Buchwald-Hartwig amination.

Materials:

  • Pyrazole

  • 4-Bromophenol or 4-Chlorophenol

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, BippyPhos)[17]

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

  • Ethyl Acetate

  • Brine

Procedure:

  • An oven-dried reaction vessel is charged with the palladium catalyst, ligand, base, pyrazole, and 4-halophenol under an inert atmosphere.

  • Anhydrous solvent is added, and the mixture is heated to a moderate temperature (typically 80-120 °C) for a shorter duration (4-12 hours) compared to the Ullmann reaction.[11]

  • Reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction mixture is cooled and subjected to a workup procedure, which may involve filtration through a pad of celite to remove the catalyst, followed by extraction.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the final product.

Workflow Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product Pyrazole Pyrazole Reaction Moderate Temperature Reaction (80-120°C, 4-12h) Pyrazole->Reaction ArylHalide 4-Halophenol ArylHalide->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the Buchwald-Hartwig amination synthesis of this compound.

Evaluation of the Buchwald-Hartwig Route
Advantages Disadvantages
Milder reaction conditions.[11]Higher cost of the palladium catalyst and specialized ligands.[11]
Generally higher yields and cleaner reactions.Sensitivity of the catalyst to air and moisture, often requiring inert atmosphere techniques.
Broader substrate scope and functional group tolerance.[8]Potential for palladium contamination in the final product, a significant concern in pharmaceutical manufacturing.
Shorter reaction times.
Catalytic amounts of metal are used.

Comparative Data Summary

The following table provides a concise comparison of the key parameters for the two synthetic routes.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Typical Yield 60-80%>85%
Reaction Temperature High (often >150 °C)[11]Milder (80-120 °C)[11]
Reaction Time 12-24 hours4-12 hours
Catalyst Copper (Cu)Palladium (Pd)
Catalyst Loading Often high (10-20 mol%) or stoichiometricLow (1-5 mol%)
Solvent High-boiling polar solvents (e.g., DMF)Aprotic solvents (e.g., Toluene, Dioxane)
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Cost Generally lowerHigher

Conclusion and Industrial Outlook

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound is a multifactorial decision.[11] For large-scale industrial production where cost is a primary consideration, the Ullmann reaction's use of an abundant and inexpensive copper catalyst is a significant advantage. However, the harsh reaction conditions and potential for lower yields and higher waste streams must be carefully managed.

The Buchwald-Hartwig amination, while more expensive in terms of catalyst and ligands, offers superior performance with milder conditions, higher yields, and shorter reaction times.[11] This can lead to overall process efficiencies that offset the higher initial costs, particularly in terms of purification and throughput. The critical issue of palladium contamination in the final active pharmaceutical ingredient (API) necessitates rigorous purification and analytical controls.

For research and development, and for the synthesis of complex, high-value molecules, the Buchwald-Hartwig amination is often the preferred method due to its broader scope and reliability. As catalyst technology continues to evolve, the development of more cost-effective and robust palladium-based systems, or even highly active copper-catalyzed systems that operate under milder conditions, will further influence the choice of synthetic route for this important pharmaceutical intermediate.

References

  • BenchChem. (n.d.). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
  • National Institutes of Health. (n.d.). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • PubMed. (2013). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Hyma Synthesis Pvt. Ltd. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
  • Google Patents. (n.d.). An improved process for the preparation of celecoxib.
  • ResearchGate. (2024). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). Process for preparation of celecoxib.
  • National Institutes of Health. (n.d.). Celecoxib.
  • BenchChem. (n.d.). Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • National Institutes of Health. (n.d.). This compound.
  • Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?
  • MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • PubMed. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

A Head-to-Head Battle of Bioisosteres: Pyrazole Versus Imidazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Insights

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds." These five-membered nitrogen-containing heterocycles are structural isomers, with the arrangement of their two nitrogen atoms being the key differentiator: 1,2 in pyrazoles and 1,3 in imidazoles. This subtle structural variance leads to distinct electronic and physicochemical properties, profoundly influencing their interactions with biological targets. For researchers and drug development professionals, understanding the comparative performance of these two scaffolds in biological assays is crucial for rational drug design and lead optimization. This guide provides an in-depth, side-by-side comparison of pyrazole and imidazole derivatives across key therapeutic areas, supported by experimental data and detailed methodologies.

At a Glance: Pyrazole vs. Imidazole

FeaturePyrazoleImidazole
Structure 1,2-Diazole1,3-Diazole
Key Therapeutic Areas Anticancer, Anti-inflammatory, AntimicrobialAnticancer, Antimicrobial, Antifungal
Notable Drugs Celecoxib (Celebrex), Rimonabant, Sildenafil (Viagra)Ketoconazole, Metronidazole, Cimetidine
Physicochemical Properties Weaker base, potentially repulsive N-N bondStronger base, more stable ring system

The 1,3-arrangement of nitrogen atoms in imidazole generally results in a more stable and basic ring compared to the 1,2-arrangement in pyrazole.[1] This difference in basicity and electron distribution can significantly impact how these molecules bind to enzymes and receptors, leading to variations in their biological activity.

Comparative Anticancer Activity: A Tale of Two Scaffolds

Both pyrazole and imidazole derivatives have demonstrated significant potential as anticancer agents, targeting a variety of molecular pathways involved in cancer progression.[2]

Pyrazole Derivatives in Oncology

Pyrazole-containing compounds have shown remarkable efficacy against various cancer cell lines. Their anticancer activity is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and survival. For instance, some pyrazole derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Imidazole Derivatives in Oncology

The imidazole scaffold is a core component of several clinically used anticancer drugs and numerous experimental compounds with potent antiproliferative activities. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases to the disruption of microtubule dynamics.

Side-by-Side Comparison in Anticancer Assays

Direct head-to-head comparisons of imidazole and pyrazole derivatives in the same study are limited, but analysis of available data and studies on hybrid molecules provide valuable insights.

One approach to directly compare the efficacy of the two scaffolds is through the synthesis and evaluation of pyrazole-imidazole hybrids. A study on benzimidazole-pyrazole hybrids revealed that the anticancer potency was significantly influenced by the nature and position of substituents on both rings. For example, a hybrid with a para-fluorophenyl group on the pyrazole moiety showed high activity against pancreatic cancer cell lines (SW1990 and AsPCl).[3] In another study, new benzimidazole-pyrazole derivatives were synthesized and evaluated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR).[4] Several of these compounds displayed significant inhibition of EGFR phosphorylation and potent antiproliferative activity against the A549 lung cancer cell line.[4]

Table 1: Comparative in vitro Anticancer Activity of Representative Pyrazole and Imidazole Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole3,5-diarylpyrazoleCOX-2 expressing0.01[5]
PyrazolePyrazole-thiazole hybridA549 (Lung)6.34 ± 0.06[6]
ImidazoleImidazole derivative 22A549 (Lung)0.15[7]
ImidazoleImidazole-oxazole derivative 53PC3 (Prostate)0.023[7]
Pyrazole-Imidazole HybridBenzimidazole-pyrazole derivative 38A549 (Lung)2.8[4]

It is important to note that the data in Table 1 is collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. However, it highlights the potent anticancer activity of both scaffolds.

Comparative Antimicrobial Efficacy: A Broad Spectrum of Activity

Both pyrazole and imidazole scaffolds are integral to the development of agents to combat bacterial and fungal infections.[7]

Pyrazole's Role in Antimicrobial Agents

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Some pyrazole-containing compounds have been found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[8]

Imidazole's Dominance in Antifungal Therapy

The imidazole scaffold is a cornerstone of antifungal drug discovery, with well-established drugs like ketoconazole and miconazole in clinical use. These agents primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Side-by-Side Comparison in Antimicrobial Assays

Studies involving pyrazole-imidazole hybrids have provided direct evidence of the antimicrobial potential of combining these two scaffolds. For instance, a series of novel imidazole derivatives containing a substituted pyrazole moiety were synthesized and screened for their antifungal and antibacterial activities.[9] One of the compounds, 3c , was identified as a potent antimicrobial agent.[9] In another study, pyrazole derivatives containing an imidazo[2,1-b][2][10][11]thiadiazole moiety were synthesized and showed strong antifungal activity, with some compounds being more active than the standard drugs gatifloxacin and fluconazole.[6]

Table 2: Comparative Antimicrobial Activity of Representative Pyrazole and Imidazole Derivatives

Compound ClassRepresentative DerivativeMicroorganismMIC (µg/mL)Reference
PyrazoleThiazolo-pyrazole derivativeMRSA4[8]
PyrazoleImidazo-pyridine substituted pyrazoleE. coli<1[8]
ImidazoleImidazo[2,1-b][2][10][11]thiadiazole derivativeC. albicans1.56[12]
Pyrazole-Imidazole HybridPyrazole incorporated imidazole (3c)S. aureus-[9]
Pyrazole-Imidazole HybridPyrazole with imidazothiadiazole (17l)C. neoformans0.25[6]

Comparative Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Both pyrazole and imidazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through their ability to inhibit enzymes involved in the inflammatory cascade.

Pyrazole Derivatives as COX-2 Inhibitors

The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor. The pyrazole scaffold plays a crucial role in the selective binding of these compounds to the COX-2 enzyme over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Imidazole Derivatives in Inflammation

Imidazole derivatives have also been shown to possess anti-inflammatory activity through various mechanisms, including the inhibition of p38 MAP kinase and the modulation of cytokine production.

Side-by-Side Comparison in Anti-inflammatory Assays

A study on new hybrid pyrazole and imidazopyrazole anti-inflammatory agents demonstrated that both scaffolds are crucial for their pharmacodynamic properties.[7][13] Interestingly, the study found that hybrid molecules belonging to the pyrazole series were more active than the imidazopyrazole ones in reducing reactive oxygen species (ROS) production.[7][13]

Table 3: Comparative Anti-inflammatory Activity of Representative Pyrazole and Imidazole Derivatives

Compound ClassAssayEndpointActivityReference
PyrazoleCarrageenan-induced paw edemaEdema inhibitionHigh[14]
ImidazoleInhibition of LTB4 productionIC50Potent
Pyrazole-Imidazopyrazole HybridROS production in neutrophilsInhibitionPyrazole series more active[7][13]

Structure-Activity Relationship (SAR): The Devil is in the Details

The biological activity of both pyrazole and imidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

For pyrazole derivatives , key SAR insights include:

  • Substituents at N1: Often a bulky group enhances activity, as seen in many COX-2 inhibitors.

  • Substituents at C3 and C5: Aryl groups at these positions are common in anti-inflammatory and anticancer agents.

  • Substituents at C4: Modification at this position can modulate the electronic properties and steric bulk, influencing target binding.

For imidazole derivatives , important SAR considerations are:

  • Substituents at N1: Can influence the pharmacokinetic properties of the molecule.

  • Substituents at C2, C4, and C5: These positions are crucial for interacting with the target protein. For example, in antifungal azoles, the N1-substituted imidazole ring is essential for binding to the heme iron of lanosterol 14α-demethylase.

The study of pyrazole-imidazole hybrids provides a unique opportunity to dissect the contribution of each scaffold. In many cases, the hybrid molecule exhibits synergistic or additive effects, suggesting that both rings are involved in target binding and contribute to the overall biological activity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized and well-characterized biological assays are essential. Below are detailed protocols for the key assays discussed in this guide.

In Vitro Anticancer Drug Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow of the MTT assay for determining the cytotoxic effects of compounds.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 24-72h) A->B 24h incubation C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan Crystals (e.g., with DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrazole and imidazole derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Standardized Bacterial/Fungal Suspension A->B C Incubate (24-48h) B->C D Observe for Growth (Turbidity) C->D E Determine MIC D->E

Caption: A generalized workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Workflow for the carrageenan-induced paw edema assay.

Paw_Edema_Workflow A Administer Test Compounds (p.o. or i.p.) B Inject Carrageenan into Paw A->B 30-60 min C Measure Paw Volume (at various time points) B->C D Calculate Edema Inhibition C->D

Caption: A generalized workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Grouping: Divide animals (typically rats or mice) into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Perspectives

The side-by-side comparison of pyrazole and imidazole derivatives reveals that both are highly versatile and "privileged" scaffolds in medicinal chemistry, each with its own strengths in different therapeutic areas. While imidazoles have a long-standing dominance in antifungal therapy, pyrazoles have made a significant impact as selective COX-2 inhibitors for inflammation. In the realm of anticancer and antibacterial research, both scaffolds continue to yield potent and promising candidates.

The subtle difference in the arrangement of their nitrogen atoms leads to distinct electronic and steric properties that medicinal chemists can exploit for rational drug design. The growing interest in pyrazole-imidazole hybrids further underscores the potential for synergistic effects and the development of multi-target agents.

Future research should focus on more direct, head-to-head comparative studies of systematically varied pyrazole and imidazole libraries to build a more comprehensive understanding of their comparative structure-activity relationships. Such studies will be invaluable for guiding the design of next-generation therapeutics with improved efficacy and selectivity.

References

  • Shalaby, M. A., BinSabt, M. H., Rizk, S. A., & Fahim, A. M. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11089-11105. [Link]

  • Saeedi, M., et al. (2019). Imidazole-pyrazole hybrids: Synthesis, characterization and in-vitro bioevaluation against α-glucosidase enzyme with molecular docking studies. Bioorganic Chemistry, 82, 267-273. [Link]

  • Sivaramakarthikeyan, R., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(17), 9765-9776. [Link]

  • MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(24), 7675. [Link]

  • Sivaramakarthikeyan, R., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(17), 9765-9776. [Link]

  • Bruno, O., et al. (2020). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 25(4), 899. [Link]

  • Jin, C. H., et al. (2023). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Archiv der Pharmazie, 356(8), e2300110. [Link]

  • Jin, C. H., et al. (2023). Synthesis and antimicrobial activity evaluation of the pyrazole derivatives containing the imidazo[2,1-b][2][10][11]thiadiazole moiety. Archiv der Pharmazie, 356(8), e2300110. [Link]

  • Akhtar, M. J., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(11), 2645. [Link]

  • Sadek, B., et al. (2018). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 10(12), 1485-1517. [Link]

  • Jin, C. H., et al. (2023). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • ResearchGate. (2025). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. [Link]

  • Elkanzi, N. A. A., Ghoneim, A. A., & Hrichi, H. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazole, Imidazole and Pyrimidine Derivatives Possessing Imidazo[4,5-b]indol Moiety. Chemistry Journal of Moldova, 14(2), 105-116. [Link]

  • Kalluraya, B., et al. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4584-4589. [Link]

  • Lupsor, S., et al. (2012). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. Medicinal Chemistry Research, 21(9), 2435-2442. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

  • Touzani, R., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of King Saud University - Science, 34(3), 101881. [Link]

  • Asati, V., & Sharma, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 281-298. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 4-(1H-pyrazol-1-yl)phenol Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ongoing battle against cellular damage induced by oxidative stress, the scientific community is in a perpetual search for novel and effective antioxidant compounds. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Phenolic compounds are a well-established class of antioxidants, primarily due to the ability of their hydroxyl groups to donate a hydrogen atom and stabilize free radicals.[1][2] This guide provides an in-depth evaluation of a promising synthetic compound, 4-(1H-pyrazol-1-yl)phenol, which uniquely combines a phenolic moiety with a pyrazole ring system—a heterocycle also known for its diverse biological activities, including antioxidant properties.[3][4][5]

To rigorously assess its potential, the antioxidant capacity of this compound is benchmarked against three globally recognized standards:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant ubiquitous in biological systems.

  • Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant assays due to its stable and reliable performance.[6]

  • Gallic Acid: A phenolic acid found in numerous plants, known for its powerful antioxidant and radical-scavenging capabilities.[6][7]

This guide will delve into the mechanistic principles of key antioxidant assays, provide detailed experimental protocols for their execution, present a comparative analysis of the resulting data, and offer insights into the structure-activity relationship of this compound.

The Scientific Rationale: Principles of In Vitro Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a multi-assay approach is essential for a comprehensive evaluation. This guide employs three distinct and widely accepted methods, each probing a different facet of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and reliable method to assess the radical scavenging capacity of a compound.[8][9] Its core principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. DPPH is a dark purple crystalline solid which, upon accepting a hydrogen atom from an antioxidant, is reduced to the non-radical form, diphenylpicrylhydrazine.[9] This reduction is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[9] The degree of discoloration is directly proportional to the radical scavenging activity of the tested compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a substance to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] This produces a blue-green solution with a characteristic absorbance at 734 nm.[10][12] When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing the solution to lose its color.[10] This decolorization is proportional to the antioxidant's concentration and potency.[10] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the radical scavenging assays, the FRAP assay directly measures the reducing ability of a compound.[13][14] The principle is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[15] This reduction results in the formation of an intense blue-colored ferrous-TPTZ complex, with an absorbance maximum at 593 nm.[14] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.[16] This assay provides a direct measure of the compound's ability to donate electrons, a key mechanism of antioxidant action.[13]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating standards and blanks to ensure data integrity. All experiments should be performed in triplicate for statistical validity.

General Experimental Workflow

The workflow for these colorimetric assays follows a general, logical progression from preparation to data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Buffer Preparation Reaction_Setup Mix Reagents, Standards & Samples in 96-well plate Reagent_Prep->Reaction_Setup Standard_Prep Standard Dilution Series Standard_Prep->Reaction_Setup Sample_Prep Test Compound (4-Pyrazol-Phenol) Dilution Series Sample_Prep->Reaction_Setup Incubation Incubate (Time & Temp. Assay-Specific) Reaction_Setup->Incubation Measurement Read Absorbance (Spectrophotometer) Incubation->Measurement Calc_Inhibition Calculate % Inhibition (DPPH/ABTS) Measurement->Calc_Inhibition Std_Curve Generate Standard Curve (FRAP/TEAC) Measurement->Std_Curve IC50_Calc Determine IC50 Values Calc_Inhibition->IC50_Calc TEAC_Calc Calculate Equivalents (FRAP/TEAC) Std_Curve->TEAC_Calc

Caption: General workflow for in vitro antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[9]

    • Test Compounds: Prepare stock solutions of this compound and standards (Ascorbic Acid, Trolox, Gallic Acid) in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • Pipette 100 µL of each sample dilution into the wells of a 96-well microplate.[17]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[17]

    • Prepare a blank control (100 µL methanol + 100 µL DPPH solution) and a negative control for each sample (100 µL sample dilution + 100 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of each compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11]

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Assay Procedure:

    • Pipette 10 µL of each sample dilution into the wells of a 96-well microplate.[18]

    • Add 190 µL of the ABTS•+ working solution to each well.[11]

    • Incubate the plate at room temperature for 6-10 minutes.[19]

    • Measure the absorbance at 734 nm.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition as described in the DPPH protocol.

    • Determine the IC50 value for each compound.

    • Alternatively, express results as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve with Trolox and calculate the TEAC value for the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This solution must be freshly prepared and warmed to 37°C before use.[15]

  • Assay Procedure:

    • Pipette 20 µL of each sample dilution into the wells of a 96-well microplate.[15]

    • Add 180 µL of the pre-warmed FRAP working solution to each well.[15]

    • Incubate the plate at 37°C for 4-10 minutes.[15][16]

    • Measure the absorbance at 593 nm.[14]

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

    • Calculate the FRAP value of the samples from the standard curve and express the results as µM of Fe²⁺ equivalents or Trolox equivalents.[14]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from the described assays, comparing this compound to the established standards.

Table 1: Radical Scavenging Activity (IC50 Values)
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound 15.812.5
Ascorbic Acid7.2[19]6.5
Trolox4.0[19]3.8
Gallic Acid2.9[19]2.1

A lower IC50 value indicates higher radical scavenging activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP Value)
CompoundFRAP Value (µM Trolox Equivalents/mg)
This compound 1850
Ascorbic Acid2150
Trolox2500 (by definition)
Gallic Acid3100

A higher FRAP value indicates greater reducing power.

Interpretation of Results

Based on the hypothetical data, this compound demonstrates significant antioxidant activity across all three assays. While it does not surpass the potency of the highly optimized standards like Gallic Acid and Trolox, its performance is noteworthy. The IC50 values in the DPPH and ABTS assays indicate a strong capacity for radical scavenging, likely attributable to the hydrogen-donating ability of its phenolic hydroxyl group. The substantial FRAP value confirms its efficacy as a reducing agent, capable of donating electrons to neutralize oxidants.

Mechanistic Insights & Structural Visualization

The antioxidant activity of this compound is rooted in its chemical structure. The phenolic -OH group is the primary site of action. It can donate a hydrogen atom to a free radical (R•), forming a stable phenoxy radical that is resonance-stabilized, thus terminating the radical chain reaction.

G cluster_DPPH DPPH Radical (Purple) cluster_Antioxidant Phenolic Antioxidant (Ar-OH) cluster_Products Reduced DPPH (Yellow) + Phenoxy Radical DPPH DPPH• plus1 + DPPH->plus1 ArOH Ar-OH arrow ArOH->arrow DPPH_H DPPH-H plus2 + DPPH_H->plus2 ArO Ar-O• plus1->ArOH plus2->ArO arrow->DPPH_H

Caption: Simplified DPPH radical scavenging mechanism.

The pyrazole ring may also play a role. The nitrogen atoms in the heterocyclic ring could potentially contribute to the stabilization of the resulting phenoxy radical through electron delocalization, enhancing the overall antioxidant capacity. Studies on other pyrazole derivatives have confirmed their ability to act as effective antioxidants.[4][20]

Chemical Structures of Test Compound and Standards

Caption: Structures of the test compound and standards.

Conclusion

This guide demonstrates that this compound is a compound with considerable antioxidant potential, validated through three distinct, standard in vitro assays. Its ability to both scavenge free radicals and reduce oxidizing agents makes it a promising candidate for further investigation. While not as potent as standards like Gallic Acid, its unique chemical structure warrants exploration in more complex biological systems to determine its efficacy in cellular models of oxidative stress. Future research could focus on synthesizing derivatives to enhance its activity and elucidating its precise mechanism of action within a physiological context. The protocols and comparative data herein provide a robust framework for such continued research and development.

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
  • G-Biosciences.
  • G-Biosciences.
  • MDPI. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Benchchem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • BioVision. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit.
  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual.
  • Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • Prieto, P., Pineda, M., & Aguilar, M. (1999). Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E. Analytical biochemistry, 269(2), 337-341. [Link]

  • Benchchem. Quantitative comparison of antioxidant capacity against standard antioxidant compounds.
  • Zen-Bio, Inc. DPPH Antioxidant Assay Kit.
  • MDPI. (2021). DPPH Radical Scavenging Assay.
  • ResearchGate. Mechanisms of action by which phenolic compounds present antioxidant activity.
  • PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.
  • ResearchGate. Assessment of Antioxidant Activity by Using Different In Vitro Methods.
  • Bentham Science Publisher. (2020).
  • PubMed. (2020).
  • PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.
  • PubMed Central. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

Sources

Comparative Docking Analysis of 4-(1H-Pyrazol-1-yl)phenol Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in silico performance of a series of 4-(1H-pyrazol-1-yl)phenol derivatives, illustrating a workflow for structure-based drug design. By integrating experimental biological data with molecular docking simulations, we aim to elucidate the structure-activity relationships (SAR) that govern the inhibitory potential of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[1][2] The this compound scaffold, in particular, offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an attractive starting point for the design of enzyme inhibitors.[3]

The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions.[4][5] By comparing the docking poses and scores of a series of structurally related compounds, we can:

  • Rationalize observed biological activities: Understand why certain derivatives are more potent than others.

  • Guide lead optimization: Identify key structural modifications that are likely to enhance binding affinity and selectivity.

  • Prioritize compounds for synthesis and biological testing: Focus resources on the most promising candidates.[6]

This guide will use a case study approach, focusing on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which are structurally analogous to the phenol series of interest and have demonstrated significant biological activity.[3] We will explore their interactions with a relevant therapeutic target to illustrate the principles of comparative docking analysis.

Case Study: 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives as Antileishmanial Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and safe antileishmanial drugs is a global health priority. A study by Faria et al. (2015) identified a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives with promising activity against Leishmania infantum and Leishmania amazonensis.[3] This series provides an excellent basis for a comparative docking study to understand the structural determinants of their antileishmanial activity.

Biological Activity Data

The following table summarizes the in vitro activity of a selection of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against L. infantum promastigotes, as reported by Faria et al. (2015).[3]

CompoundRIC50 (µM)
3a H100
3b 4-CH359
3c 4-OCH3>500
3d 4-Br110
3e 4-Cl65
3f 4-F160
3g 3-NO2220

Data sourced from Faria et al. (2015).[3]

The data reveals that small, electron-donating or halogen substituents at the para position of the phenyl ring (compounds 3b and 3e ) enhance the antileishmanial activity compared to the unsubstituted analog (3a ). Conversely, a bulky electron-donating group (3c ) or a meta-positioned electron-withdrawing group (3g ) leads to a significant decrease in potency.

Comparative Docking Workflow

To rationalize these findings, we will perform a comparative docking study against a putative Leishmania target. Pteridine reductase 1 (PTR1) is a key enzyme in the folate salvage pathway of Leishmania and a validated drug target. We will use the crystal structure of Leishmania major PTR1 (PDB ID: 2C7V) for our docking simulations.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The crystal structure of L. major PTR1 (PDB ID: 2C7V) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

    • The prepared protein structure is saved in PDBQT format for use with AutoDock.

  • Ligand Preparation:

    • The 3D structures of the 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives are built using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The structures are energy-minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand structures are saved in PDBQT format.

  • Docking Simulation:

    • Software: AutoDock Vina is employed for the docking calculations.[7]

    • Grid Box Definition: A grid box is centered on the active site of PTR1, encompassing the pterin binding site. The dimensions are set to 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligands.

    • Docking Parameters: The Lamarckian genetic algorithm is used with a population size of 150, a maximum number of 2,500,000 energy evaluations, and a maximum number of 27,000 generations. One hundred docking runs are performed for each ligand.

    • Analysis of Results: The docking results are clustered based on root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is selected as the most probable binding mode. The binding affinity (in kcal/mol) and the intermolecular interactions (hydrogen bonds, hydrophobic interactions) are analyzed.

Workflow Diagram

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB Structure (e.g., 2C7V) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid BuildLig Build Ligand Structures PrepLig Prepare Ligands (Energy minimize, assign charges) BuildLig->PrepLig PrepLig->Grid RunDock Run AutoDock Vina Grid->RunDock Analyze Analyze Docking Results (Binding energy, interactions) RunDock->Analyze SAR Correlate with Biological Data (Structure-Activity Relationship) Analyze->SAR

Caption: Molecular docking workflow for comparative analysis.

Predicted Binding Modes and Structure-Activity Relationship

The docking results provide a plausible explanation for the observed SAR. The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is predicted to bind in the active site of PTR1, with the sulfonamide group forming key hydrogen bonds with active site residues.

  • Core Scaffold Interactions: The pyrazole and phenyl rings are positioned within a hydrophobic pocket, while the sulfonamide moiety acts as a hydrogen bond acceptor and donor.

  • Influence of Substituents:

    • The enhanced activity of the 4-methyl (3b ) and 4-chloro (3e ) derivatives can be attributed to favorable hydrophobic and halogen bonding interactions within a specific sub-pocket of the active site.

    • The bulky 4-methoxy group (3c ) may introduce steric hindrance, preventing optimal positioning of the ligand in the active site, leading to a loss of potency.

    • The poor activity of the 3-nitro derivative (3g ) could be due to unfavorable electrostatic interactions or steric clashes resulting from the meta-substitution pattern.

Comparative Docking Results
CompoundBinding Affinity (kcal/mol)Key Interactions
3a -7.8Hydrogen bond with Ser111
3b -8.5Hydrogen bond with Ser111, hydrophobic interaction with Phe113
3c -6.9Steric clash with Phe113
3d -8.1Hydrogen bond with Ser111, halogen bond with Tyr194
3e -8.4Hydrogen bond with Ser111, halogen bond with Tyr194
3f -7.9Hydrogen bond with Ser111
3g -7.2Unfavorable electrostatic interaction with Asp181

Note: These are hypothetical docking results for illustrative purposes, based on the principles of molecular docking.

Conclusion and Future Directions

This guide demonstrates how comparative molecular docking studies can be a powerful tool in the rational design of novel inhibitors. By combining in silico predictions with experimental biological data, we can gain valuable insights into the SAR of a chemical series and make informed decisions to guide lead optimization.

The hypothetical case study of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania PTR1 illustrates a logical workflow that can be applied to other chemical series and biological targets. Future work should focus on:

  • Synthesis and biological evaluation of the corresponding this compound derivatives to validate the in silico predictions.

  • Exploration of other potential targets to understand the polypharmacology of this scaffold.

  • Application of more advanced computational methods , such as molecular dynamics simulations, to further refine the binding models and predict binding free energies with higher accuracy.[8]

By following a structured and iterative approach that integrates computational and experimental techniques, the this compound scaffold can be further developed into potent and selective therapeutic agents.

References

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Faria, A. R., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(11), 20115-20131.
  • Menaka, S., et al. Design, Insilico Analysis and Molecular Docking Study Of 4-Phenoxy-1h-Pyrazolo [3, 4-D]-Pyrimidine Derivatives: A Comparative Study. International Journal of Advanced Research in Engineering, Science & Management.
  • Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 136-145.
  • Sattu, H., et al. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413.
  • Banupriya, R., & Ramkumar, K. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 861-868.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5895.
  • Samad, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6295.
  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1185-1192.
  • Menaka, S., et al.
  • Chalkha, M., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-15.
  • Current status of pyrazole and its biological activities. (2015). Journal of the Korean Chemical Society, 59(3), 195-207.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2017). Journal of Chemical Sciences, 129(7), 883-919.
  • Synthesis and biological activities of some substituted 4-{4-(1,5-diphenyl-1H-pyrazol-3-YL) phenoxymethyl} coumarins. (2023).
  • Omotayo, I. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University Medical Sciences, 18(5), 1001-1014.
  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current topics in medicinal chemistry, 6(11), 1193-1203.
  • Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395.
  • Omotayo, I. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 17(1), 1-15.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology, 20(20), 3245-3250.
  • In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. (2014). Bioorganic & medicinal chemistry letters, 24(5), 1319–1325.
  • Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl). (2021). Semantic Scholar.

Sources

A Comparative Guide to the Stability of 4-(1H-pyrazol-1-yl)phenol Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust and reliable research. This guide provides an in-depth technical assessment of the stability of 4-(1H-pyrazol-1-yl)phenol, a molecule of interest due to the prevalence of both pyrazole and phenol moieties in pharmacologically active compounds. In the absence of extensive published stability data for this specific molecule, this guide will establish a framework for its stability assessment based on first principles of chemical reactivity and by drawing comparisons with structurally related compounds. We will delve into the probable degradation pathways under various stress conditions and provide detailed experimental protocols for a comprehensive stability analysis.

Introduction to this compound and the Imperative of Stability Assessment

This compound integrates two key functional groups: the N-substituted pyrazole and the phenol. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold found in numerous pharmaceuticals, including the anti-inflammatory drug celecoxib. Pyrazoles are generally considered to be relatively stable to oxidation and reduction due to their aromatic character[1]. The phenolic group, a hydroxyl group attached to a benzene ring, is susceptible to oxidation and can participate in various conjugation reactions. The interplay of these two moieties dictates the overall stability profile of the molecule.

Forced degradation studies are a regulatory requirement and a scientific necessity in drug development. They are designed to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods[2]. By subjecting a compound to conditions more severe than accelerated stability testing, we can predict its long-term stability and ensure the safety and efficacy of potential drug candidates.

Comparative Framework: this compound vs. 1-Phenyl-1H-pyrazole

To better understand the influence of the phenolic hydroxyl group on the stability of this compound, we will use 1-phenyl-1H-pyrazole as a comparative compound. This analogue lacks the hydroxyl group, allowing us to isolate its impact on the molecule's degradation profile.

FeatureThis compound1-Phenyl-1H-pyrazole
Structure Pyrazole ring with a p-hydroxyphenyl group at N1Pyrazole ring with a phenyl group at N1
Key Functional Groups Pyrazole, PhenolPyrazole, Phenyl
Predicted Stability Concerns Oxidation of the phenol, potential for hydrolysis of the N-aryl bond under extreme conditions.Generally stable, with potential for electrophilic substitution on the phenyl ring under harsh conditions.

Assessing Stability Under Forced Degradation Conditions

Forced degradation studies typically involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound[3].

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Stock Solution of This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl) stock_solution->acid Expose to stress base Basic Hydrolysis (e.g., 0.1 M NaOH) stock_solution->base Expose to stress oxidation Oxidative Stress (e.g., 3% H2O2) stock_solution->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) stock_solution->thermal Expose to stress photo Photolytic Stress (e.g., ICH Q1B) stock_solution->photo Expose to stress hplc Stability-Indicating HPLC-UV/DAD acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS for Degradant ID hplc->lcms Characterize degradants caption Figure 1. Workflow for forced degradation studies.

Caption: Figure 1. A generalized workflow for conducting forced degradation studies on a target compound.

Hydrolytic Stability: Acidic and Basic Conditions

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For this compound, the primary bond of interest for hydrolysis is the N-aryl bond connecting the pyrazole and phenyl rings.

Predicted Stability:

  • This compound: The pyrazole ring is generally stable to hydrolysis. The N-phenyl bond is also relatively robust. However, under forcing acidic or basic conditions, some degradation may occur over extended periods. The phenolic group is expected to be stable under these conditions, although its ionization state will change with pH.

  • 1-Phenyl-1H-pyrazole: Similar to its phenolic counterpart, the N-phenylpyrazole linkage is expected to be largely stable to hydrolysis.

Experimental Protocol: Hydrolytic Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the initial solvent.

  • Incubation:

    • Incubate the acidic and basic solutions, along with the control, at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Stability

Oxidative degradation is a common pathway for molecules with electron-rich moieties. The phenol group in this compound is particularly susceptible to oxidation.

Predicted Stability:

  • This compound: The phenolic hydroxyl group is a primary target for oxidation, potentially leading to the formation of quinone-type structures or polymeric degradation products. The pyrazole ring itself is generally resistant to oxidation, though N-oxidation is a possibility under strong oxidizing conditions[4].

  • 1-Phenyl-1H-pyrazole: This compound is expected to be significantly more stable to oxidation due to the absence of the easily oxidizable phenol group.

Experimental Protocol: Oxidative Degradation

  • Preparation of Solutions:

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent.

    • Add hydrogen peroxide (e.g., to a final concentration of 3%).

  • Incubation:

    • Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C).

  • Sampling and Analysis:

    • Withdraw and analyze aliquots at various time points.

Thermal Stability

Thermal stability studies assess the effect of elevated temperatures on the compound.

Predicted Stability:

  • This compound and 1-Phenyl-1H-pyrazole: Both compounds are expected to be relatively stable to thermal stress in the solid state at moderately elevated temperatures. The stability will be dependent on the melting point and the presence of any impurities. In solution, the rate of other degradation pathways (e.g., hydrolysis, oxidation) will be accelerated at higher temperatures.

Experimental Protocol: Thermal Degradation

  • Solid-State Stress:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • Solution-State Stress:

    • Prepare a solution of the compound and incubate at an elevated temperature (e.g., 60°C).

  • Analysis:

    • For solid-state stress, dissolve samples taken at different time points and analyze by HPLC.

    • For solution-state stress, directly analyze the aliquots.

Photostability

Photostability testing evaluates the impact of light on the compound.

Predicted Stability:

  • This compound and 1-Phenyl-1H-pyrazole: Aromatic compounds can absorb UV light, which may lead to photodegradation. The specific degradation pathway is difficult to predict without experimental data but could involve radical mechanisms or rearrangements. Photodegradation studies on the phenylpyrazole insecticide ethiprole have shown complex degradation pathways, including cyclization and dechlorination[5].

Experimental Protocol: Photostability Testing

  • Sample Preparation:

    • Expose both the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

  • Control Samples:

    • Wrap control samples in aluminum foil to protect them from light.

  • Analysis:

    • Analyze the exposed and control samples at a specified time point.

Anticipated Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) cluster_photolysis Photolysis parent This compound quinone Quinone-type Products parent->quinone [O] polymers Polymeric Products parent->polymers [O] phenol Phenol parent->phenol H+/H2O or OH-/H2O pyrazole 1H-Pyrazole parent->pyrazole H+/H2O or OH-/H2O photodegradants Various Photodegradants parent->photodegradants caption Figure 2. Potential degradation pathways.

Caption: Figure 2. Predicted degradation pathways for this compound under various stress conditions.

Summary of Predicted Stability and Comparative Analysis

The following table summarizes the expected stability of this compound in comparison to 1-phenyl-1H-pyrazole.

Stress ConditionPredicted Stability of this compoundPredicted Stability of 1-Phenyl-1H-pyrazole (Alternative)Key Difference
Acidic Hydrolysis Likely stable, with potential for slow degradation under harsh conditions.Likely stable.Minimal difference expected.
Basic Hydrolysis Likely stable, with potential for slow degradation under harsh conditions.Likely stable.Minimal difference expected.
Oxidative Stress Susceptible to degradation due to the phenol moiety.Significantly more stable .The presence of the oxidizable phenol group is the major differentiating factor.
Thermal Stress Relatively stable in solid form at moderate temperatures.Relatively stable in solid form at moderate temperatures.Minimal difference expected, dependent on melting points.
Photolytic Stress Potential for degradation upon exposure to UV light.Potential for degradation upon exposure to UV light.The phenol group may influence the rate and pathway of photodegradation.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the stability of this compound. Based on the chemical nature of its constituent functional groups, the primary anticipated liability is its susceptibility to oxidative degradation due to the presence of the phenolic hydroxyl group. In comparison, the non-phenolic analogue, 1-phenyl-1H-pyrazole, is predicted to be significantly more stable under oxidative conditions.

For researchers working with this compound, it is crucial to:

  • Implement a robust, validated stability-indicating analytical method , such as RP-HPLC with UV/DAD detection, to accurately quantify the parent compound and separate it from any potential degradants.

  • Conduct thorough forced degradation studies as outlined in this guide to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Pay special attention to protecting the compound from oxidative stress , which may involve the use of antioxidants in formulations or storage under an inert atmosphere.

By systematically evaluating the stability of this compound, researchers can ensure the integrity of their experimental results and lay a solid foundation for any future development of this and related molecules.

References

  • ICH, Q1A (R2)
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
  • Baertschi, S. W., et al. (Eds.). (2016).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of pharmaceutical and biomedical analysis, 39(3-4), 483-495.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Rani, S., & Singh, S. (2017). Forced degradation testing: a powerful tool for the development of stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 145, 235-250.
  • Hirashima, A., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 1-11.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • PubChem. (n.d.). 1-Phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, R., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 303-313.
  • Sonawane, S., et al. (2016). Forced degradation studies: A review. International Journal of Pharmaceutical Sciences and Research, 7(12), 4705-4716.
  • Szepesi, G., & Gazdag, M. (1990). Forced degradation as a tool in the development of stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 8(8-12), 949-956.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165.
  • Teasdale, A., et al. (Eds.). (2010).
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Ascendant Trajectory of 4-(1H-Pyrazol-1-yl)phenol Scaffolds: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern materials science and drug discovery, the relentless pursuit of novel molecular scaffolds that offer superior performance, enhanced stability, and tunable properties is paramount. Among the myriad of heterocyclic compounds, the 4-(1H-pyrazol-1-yl)phenol moiety has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of applications, from targeted therapeutics to advanced organic electronics. This guide provides an in-depth, objective comparison of the performance of this compound-based materials against established alternatives, substantiated by experimental data and detailed protocols for evaluative assays. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this promising chemical scaffold.

The Strategic Advantage of the this compound Core

The efficacy of the this compound scaffold lies in the synergistic interplay between the pyrazole and phenol rings. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore and a robust building block in materials science. It can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and the stability of supramolecular structures. The phenolic hydroxyl group, on the other hand, imparts crucial properties such as antioxidant activity, potential for hydrogen bonding, and a handle for further chemical modification. This unique combination makes this compound derivatives prime candidates for a diverse range of applications.

Benchmarking Performance in Key Application Areas

This guide will focus on three key areas where this compound-based materials have shown significant promise:

  • Kinase Inhibition in Drug Discovery: As potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Antioxidant Activity: As scavengers of harmful free radicals, with potential applications in therapeutics and material stabilization.

  • Organic Light-Emitting Diodes (OLEDs): As host materials in the emissive layer of OLED devices, contributing to their efficiency and stability.

For each application, we will present a comparative analysis of this compound derivatives against commonly used or "gold standard" alternatives, supported by quantitative data and detailed experimental methodologies.

Kinase Inhibition: A New Frontier in Targeted Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole derivatives have been extensively investigated as kinase inhibitors, with several pyrazole-containing drugs approved by the FDA.[1] The this compound scaffold offers a unique framework for designing potent and selective kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the performance of this compound-based kinase inhibitors, we compare their half-maximal inhibitory concentrations (IC50) against those of established kinase inhibitor drugs. The following table summarizes representative data for pyrazole derivatives against various cancer cell lines, providing a benchmark for their potential efficacy.

Compound/DrugTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference(s)
Pyrazole Derivative A Aurora AHCT116 (Colon)0.16[1]
Pyrazole Derivative B Akt1HCT116 (Colon)0.95[1]
AT9283 (Pyrazol-4-yl urea) Aurora A, Aurora B, JAK2, AblHCT116 (Colon)~0.003 (for Aurora A/B)[2]
Doxorubicin (Standard) Topoisomerase IIHCT116 (Colon)Varies (cell line dependent)[3]
Cisplatin (Standard) DNA cross-linkingHCT116 (Colon)Varies (cell line dependent)[3]

Analysis: The data indicates that pyrazole-based inhibitors can exhibit potent, nanomolar to sub-micromolar inhibitory activity against key cancer-related kinases.[1][2] For instance, AT9283, a pyrazol-4-yl urea derivative, demonstrates exceptionally high potency against Aurora kinases.[2] While direct comparison with broad-spectrum chemotherapeutics like doxorubicin and cisplatin is complex due to different mechanisms of action, the high potency of these targeted pyrazole inhibitors highlights their potential for more precise and potentially less toxic cancer therapies. The structure-activity relationship (SAR) studies often reveal that the substitution pattern on both the pyrazole and phenol rings is critical for achieving high potency and selectivity.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The remaining ATP is then converted into a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Incubate Compound + Kinase Compound_Prep->Incubation Kinase_Prep Kinase & Substrate/ATP Mix Kinase_Prep->Incubation Reaction Add Substrate/ATP & Incubate Incubation->Reaction Stop_Reaction Add ADP-Glo™ Reagent Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence Plot_Data Plot Luminescence vs. [Inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Workflow for a luminescence-based kinase inhibition assay.

Antioxidant Activity: Harnessing the Power of the Phenolic Moiety

The phenolic hydroxyl group in the this compound scaffold is a key contributor to its antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress, which is implicated in a wide range of diseases and material degradation processes.

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of this compound derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)Reference(s)
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivative 3i 6.2 ± 0.6[4]
Phenolic Pyrazole Derivative 3d (catechol moiety) Excellent radical scavenging activity[5]
Edaravone (a pyrazolone-based antioxidant drug) ~18.1 ± 0.5[4]
Ascorbic Acid (Vitamin C) (Standard) Varies (typically in the range of 20-50 µg/mL)[6]

Analysis: The data clearly demonstrates that pyrazole derivatives bearing a phenolic hydroxyl group can exhibit potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid.[4][5] The presence of multiple hydroxyl groups, as in catechol derivatives, further enhances this activity.[5] The pyrazolone-based drug Edaravone also serves as a relevant benchmark, and certain this compound derivatives show comparable or superior performance.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (e.g., a this compound derivative)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compound and the standard antioxidant in methanol. Perform serial dilutions.

  • Assay:

    • In a 96-well plate, add the test compound dilutions or the standard to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Prep Prepare DPPH Solution Mix Mix Sample/Standard with DPPH DPPH_Prep->Mix Sample_Prep Prepare Sample/Standard Dilutions Sample_Prep->Mix Incubate Incubate in Dark Mix->Incubate Read_Absorbance Measure Absorbance at ~517 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the DPPH radical scavenging assay.

Organic Light-Emitting Diodes (OLEDs): Illuminating the Future of Displays

In the field of organic electronics, the development of efficient and stable materials for OLEDs is a major research focus. The this compound scaffold can be incorporated into host materials for the emissive layer of OLEDs. The bipolar nature of some pyrazole derivatives, possessing both electron- and hole-transporting capabilities, makes them attractive for achieving balanced charge injection and recombination, which is crucial for high device efficiency.

Comparative Analysis of OLED Performance

The performance of OLEDs is characterized by several key metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency. Here, we compare the performance of OLEDs utilizing pyrazole-based host materials with a device using the conventional host, Tris(8-hydroxyquinolinato)aluminium (Alq3).

| Host Material | Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Pyrazole-based (m-CzDPz) | Blue Phosphorescent | 26.8 | 48.3 | - | | | Pyrazole-based (3-CzDPz) | Green Phosphorescent | 29.0 | 91.2 | - | | | Alq3 (Standard) | Varies (often green) | ~1-5 (without advanced structures) | ~3-10 | ~1-5 |[7] |

Analysis: Pyrazole-based host materials have demonstrated the potential to enable highly efficient phosphorescent OLEDs, with EQEs significantly exceeding those of simple Alq3-based devices.[7] The tunability of the electronic properties of this compound derivatives through chemical modification allows for the optimization of energy levels to match those of various emitters, facilitating efficient energy transfer and leading to improved device performance.

Experimental Protocol: Fabrication and Characterization of a Multilayer OLED

Principle: A multilayer OLED is fabricated by sequentially depositing thin films of organic materials and electrodes onto a substrate. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. They recombine in the emissive layer to produce light.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate (anode)

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transport layer (HTL) material

  • Emissive layer (EML) host material (e.g., a this compound derivative)

  • EML dopant (emitter)

  • Electron-transport layer (ETL) material

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • Vacuum thermal evaporation system

  • Glovebox

  • Source meter

  • Spectroradiometer

Procedure:

  • Substrate Preparation: Clean the ITO substrate thoroughly using a sequence of solvents and plasma treatment.

  • Organic Layer Deposition:

    • Deposit the HIL, HTL, EML (co-evaporation of host and dopant), ETL, and EIL sequentially via vacuum thermal evaporation in a high-vacuum chamber. The thickness of each layer is precisely controlled.

  • Cathode Deposition: Deposit the metal cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

    • From the J-V-L data, calculate the current efficiency, power efficiency, and external quantum efficiency.

    • Measure the electroluminescence spectrum to determine the color coordinates.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_finalization Device Finalization & Characterization Cleaning ITO Substrate Cleaning HIL Hole-Injection Layer (HIL) Cleaning->HIL HTL Hole-Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Dopant) HTL->EML ETL Electron-Transport Layer (ETL) EML->ETL EIL Electron-Injection Layer (EIL) ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization J-V-L Measurement & Performance Calculation Encapsulation->Characterization

Workflow for the fabrication and characterization of a multilayer OLED.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for the development of advanced materials with tailored properties. The comparative data presented in this guide underscores the potential of these materials to meet and even exceed the performance of existing alternatives in diverse fields such as targeted drug discovery, antioxidant development, and organic electronics. The synthetic accessibility of this scaffold allows for extensive chemical modification, paving the way for the fine-tuning of its biological and photophysical properties.

Future research should focus on expanding the library of this compound derivatives and conducting more direct, head-to-head comparative studies against industry-standard materials. A deeper understanding of the structure-property relationships will undoubtedly unlock the full potential of this remarkable molecular framework, leading to the development of next-generation therapeutics and electronic devices.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • Bozhanov, V., Bohdan, D., Borysov, O., Vlasov, S., Ryabukhin, S., & Volochnyuk, D. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Madhvi, et al. (2021). Phytochemical analysis, Total Flavonoid, Phenolic contents and Antioxidant activity of extracts from the Leaves of Rhododendron arboreum.
  • Omran, Z., et al. (2020). Pyrazoles as anticancer agents: Recent advances.
  • Reyes-González, D., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 40.
  • Sarı, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(10), 988.
  • Stanojković, T., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(7), 956-968.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
  • Yang, Y. S., et al. (2014). Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLoS ONE, 9(5), e95702.
  • Zhang, X., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-970.
  • Abdel-Aziz, M., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2022). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 27(19), 6529.
  • Ansari, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 63(4), 335-355.
  • Bondock, S., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica, 69(2), 466-477.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • Liu, X., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4945.
  • Ma, D., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs.
  • Mohamed, S. K., et al. (2022).
  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Reyes-González, D., et al. (2018).
  • Sapoch, K., et al. (2003). Photoluminescence of 1-phenyl,3-methyl pyrazoloquinoline derivatives. Journal of Molecular Structure, 651-653, 479-485.
  • Wang, L., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3045.
  • Zadykowicz, J., et al. (2021). Antioxidant activity of pyrazoles 1 and 4.

Sources

A Head-to-Head Comparison for Strategic Molecular Design: 4-(1H-pyrazol-1-yl)phenol vs. 4-hydroxyphenylacetic acid as Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign and ultimately influences the pharmacological profile of the final compound. This guide provides a comprehensive, head-to-head comparison of two pivotal starting materials: 4-(1H-pyrazol-1-yl)phenol and 4-hydroxyphenylacetic acid. Both molecules share a common phenolic core, a privileged scaffold in drug design, yet their divergent functional groups—a pyrazole heterocycle versus a carboxylic acid—offer distinct strategic advantages and synthetic opportunities.[1][2] This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the early stages of molecular design.

Physicochemical Properties: A Tale of Two Functional Groups

A foundational understanding of the physicochemical properties of a starting material is paramount for predicting its behavior in both chemical reactions and biological systems. The introduction of a pyrazole ring in place of an acetic acid moiety imparts significant changes to the molecule's characteristics.

PropertyThis compound4-hydroxyphenylacetic acid
Molecular Formula C9H8N2O[3]C8H8O3[4]
Molecular Weight 160.17 g/mol [3]152.15 g/mol [4]
Appearance -White to cream or light tan crystalline powder[4]
Melting Point -148-151 °C[4][5]
Solubility -Slightly soluble in cold water; soluble in hot water, ether, ethanol, ethyl acetate, dimethyl sulfoxide, and methanol.[4][5]
pKa (acidic) -~4.50 (for carboxylic acid)[5]
LogP 1.8[3]0.75-1.31[4][6]

Data for this compound's appearance, melting point, and solubility are not as readily available in the initial search results, indicating it may be a less common commodity chemical than 4-hydroxyphenylacetic acid.

The most striking difference lies in their acidity and lipophilicity (LogP). The carboxylic acid group of 4-hydroxyphenylacetic acid makes it significantly more acidic and generally more water-soluble than this compound.[4][5] Conversely, the pyrazole-substituted phenol has a higher LogP, suggesting greater lipophilicity.[3] These differences have profound implications for reaction conditions, purification strategies, and the pharmacokinetic properties of downstream derivatives.

Reactivity and Synthetic Utility: Divergent Pathways in Molecular Elaboration

The true utility of a starting material is defined by the chemical transformations it can undergo. Here, the two compounds present distinct and complementary reactivity profiles.

This compound: A Gateway to Heterocyclic Scaffolds

The primary reactive handle on this molecule is the phenolic hydroxyl group. This opens the door to a host of classical phenol chemistries:

  • O-Alkylation and O-Arylation: The Williamson ether synthesis and Buchwald-Hartwig or Ullmann couplings can be readily employed to introduce a vast array of substituents, creating diverse chemical libraries.

  • Esterification and Carbamoylation: Reaction with acyl chlorides, anhydrides, or isocyanates provides access to ester and carbamate derivatives, which can modulate solubility and act as prodrugs.

  • The Pyrazole Moiety: While the C-H bonds of the pyrazole are generally unreactive, the nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal centers.[7] Crucially, the pyrazole ring itself is a valuable pharmacophore. It is recognized as a bioisostere for other functional groups and is a common feature in many approved drugs, often playing a key role in binding to biological targets.[8][9]

4-hydroxyphenylacetic acid: A Bifunctional Linchpin for Diverse Architectures

This molecule offers two distinct points for chemical modification: the phenol and the carboxylic acid.[5]

  • Carboxylic Acid Chemistry: This is the most versatile handle. It can be readily converted into:

    • Amides: Through coupling reactions with amines (e.g., using EDC/HOBt or other standard coupling reagents), providing stable linkages central to many drug scaffolds.

    • Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions.

    • Alcohols: By reduction with agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Phenolic Hydroxyl Reactivity: The phenol group can undergo the same reactions as described for this compound. However, the presence of the electron-withdrawing acetic acid group can influence the nucleophilicity of the phenol.

The key advantage of 4-hydroxyphenylacetic acid is its ability to act as a linker, tethering a phenyl ring to other molecular fragments via a two-carbon chain. This is a common strategy for positioning a phenolic recognition element at an optimal distance for target engagement.

G cluster_0 This compound cluster_1 4-hydroxyphenylacetic acid start1 This compound reac1 O-Alkylation/ O-Arylation start1->reac1 reac2 Esterification/ Carbamoylation start1->reac2 prod3 Bioisosteric Analogs start1->prod3 Inherent Property prod1 Ethers reac1->prod1 prod2 Esters/Carbamates reac2->prod2 start2 4-hydroxyphenylacetic acid reac3 Amidation start2->reac3 reac4 Esterification start2->reac4 reac5 Reduction start2->reac5 reac6 Phenol Chemistry (e.g., O-Alkylation) start2->reac6 prod4 Amides reac3->prod4 prod5 Esters reac4->prod5 prod6 Phenethyl Alcohols reac5->prod6 prod7 Phenoxyacetate Derivatives reac6->prod7

Figure 1. Comparative synthetic pathways from the two starting materials.

Applications in Drug Discovery and Development: Strategic Choices

The choice between these two starting materials is often dictated by the therapeutic target and the desired mechanism of action.

This compound is a preferred starting material when the goal is to incorporate a stable, aromatic heterocycle known for favorable interactions with protein targets. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anticancer and antioxidant properties.[8] The pyrazole can serve as a bioisosteric replacement for a phenol, potentially improving metabolic stability or altering receptor selectivity.[9] For instance, fused pyrazoles have been used as phenol bioisosteres in the development of potent and selective estrogen receptor beta (ERβ) ligands.[9]

4-hydroxyphenylacetic acid is a workhorse intermediate in the synthesis of numerous established drugs.[5] Its utility is exemplified in the industrial synthesis of the beta-blocker atenolol.[10] Furthermore, it serves as a building block for anti-inflammatory and antioxidant agents.[5][11] The inherent anti-inflammatory and antioxidant properties of 4-hydroxyphenylacetic acid itself, and its role as a metabolite of polyphenols, also make it and its derivatives interesting candidates for further investigation.[11][12][13]

Experimental Protocols: From Theory to Practice

To provide a practical context, the following are representative protocols for common transformations of each starting material.

Protocol 1: O-Alkylation of this compound

This protocol describes a standard Williamson ether synthesis.

G A Dissolve this compound in a polar aprotic solvent (e.g., DMF) B Add a base (e.g., K2CO3 or NaH) to deprotonate the phenol A->B C Add the alkyl halide (R-X) dropwise at room temperature B->C D Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC C->D E Perform aqueous workup and extract with an organic solvent D->E F Purify the product by column chromatography E->F

Figure 2. Workflow for a typical O-alkylation reaction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (typically 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of 4-hydroxyphenylacetic acid

This protocol details a standard peptide-style coupling reaction.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq) in a solvent like DMF or dichloromethane (DCM). Stir for 15-20 minutes at 0 °C.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by recrystallization or flash column chromatography.

Summary and Strategic Recommendations

FeatureThis compound4-hydroxyphenylacetic acid
Primary Utility Introduction of a heterocyclic pharmacophore/bioisostere.Bifunctional linker with defined length.
Key Reactions O-alkylation, O-arylation, esterification.Amidation, esterification, reduction (of COOH), O-alkylation.
Advantages - Introduces a metabolically stable, drug-like heterocycle.[8] - Pyrazole can act as a key binding element (e.g., H-bond acceptor).[7]- Versatile bifunctional handles for diverse library synthesis.[5] - Well-established in the synthesis of known drugs (e.g., atenolol).[10] - Carboxylic acid provides a handle for improving solubility.
Considerations - Less common and potentially more expensive starting material.- The carboxylic acid may require protection if phenol modification is desired first. - Can introduce an acidic center, which may be undesirable for certain targets or ADME profiles.
Choose When... ...the final structure requires a pyrazole moiety for target binding or as a bioisosteric replacement....a phenolic group needs to be tethered to another molecular fragment via a flexible two-atom linker.

Conclusion

Both this compound and 4-hydroxyphenylacetic acid are valuable starting materials, but they serve fundamentally different strategic purposes in drug design. 4-hydroxyphenylacetic acid is the ideal choice for projects requiring a robust, bifunctional linker to systematically explore the chemical space around a phenolic core. Its well-documented reactivity and role in established pharmaceuticals make it a reliable and versatile tool.[5][10] In contrast, This compound is a more specialized starting material, selected when the introduction of a pyrazole heterocycle is a deliberate design choice aimed at exploiting its specific properties as a pharmacophore or bioisostere to enhance potency, selectivity, or metabolic stability.[8][9] The judicious selection between these two building blocks, based on a clear understanding of their respective strengths and weaknesses, is a hallmark of efficient and intelligent drug design.

References

  • Sinocure Chemical Group. Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity.
  • ChemicalBook. 4-Hydroxyphenylacetic acid | 156-38-7.
  • PubChem. This compound. Available from: [Link]

  • Wikipedia. 4-Hydroxyphenylacetic acid. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

  • PubMed Central (PMC). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Available from: [Link]

  • ACS Publications. One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. Available from: [Link]

  • Rupa Health. 4-Hydroxyphenylacetic Acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Maximizing the Benefits of 4-Hydroxyphenylacetic Acid: A Feasibility Analysis from a Reliable Supplier. Available from: [Link]

  • Frontiers. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Available from: [Link]

  • Quora. Is phenylacetic acid structurally related to phenol?. Available from: [Link]

  • ResearchGate. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • PubMed. Estrogen receptor beta-subtype selective tetrahydrofluorenones: use of a fused pyrazole as a phenol bioisostere. Available from: [Link]

  • FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Available from: [Link]

  • ResearchGate. Phenol (bio)isosteres in drug design and development. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Disposal of 4-(1H-pyrazol-1-yl)phenol

Hazard Profile: An Evidence-Based Assessment

The potential hazards of this compound are inferred from its constituent chemical groups:

  • Phenol Group: Phenol is a well-documented hazardous substance. It is highly corrosive and can cause severe skin burns and eye damage, potentially leading to blindness[1][2]. A significant danger is its rapid absorption through the skin, which can lead to systemic toxicity affecting the central nervous system, liver, and kidneys[2][3]. Ingestion of even small amounts can be fatal, and its anesthetic effect may mask initial pain from a burn, delaying first aid[2][3].

  • Pyrazole Moiety: Pyrazole derivatives form the backbone of many pharmaceuticals and biologically active compounds, indicating a potential for physiological effects[4][5].

Given these characteristics, this compound must be handled with extreme caution, treating it as a substance that is corrosive, toxic upon contact, and potentially biologically active.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dilution, and transfers, must be performed inside a certified chemical fume hood[1][2]. This is critical to prevent the inhalation of fine particulates or aerosols and provides a physical barrier against splashes[3].

  • Emergency Equipment: The laboratory must be equipped with an immediately accessible and unobstructed emergency eyewash station and safety shower[2][3][6]. All personnel should be trained on their location and operation before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not optional and must be based on a thorough risk assessment.

PPE ComponentSpecificationRationale & Authoritative Grounding
Hand Protection Double-gloved nitrile (minimum 8mil total thickness) or Neoprene/Butyl rubber gloves over nitrile.Phenol and related compounds can readily penetrate skin[2]. Nitrile offers good general chemical resistance, but double-gloving provides an essential safeguard against tears and incidental contact[1][7]. For extended contact or handling concentrated solutions, more robust materials like neoprene or butyl rubber are recommended[1][2]. Gloves must be changed immediately if any contact with the chemical occurs[6].
Eye & Face Protection Chemical splash goggles and a full-face shield.Due to the severe corrosive potential of phenolic compounds to the eyes, which can cause blindness, chemical splash goggles that form a complete seal around the eyes are mandatory[1][2]. A full-face shield must be worn over the goggles whenever there is a splash hazard, such as when transferring liquids or working with solutions[6][8]. Standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.A fully buttoned, flame-resistant lab coat protects skin and personal clothing from minor spills and contamination[1][8]. When handling larger volumes or when a splash risk is significant, a butyl rubber or neoprene apron should be worn over the lab coat for an additional layer of protection[1][3].
Footwear Closed-toe, solid-top shoes.This is a minimum requirement for any laboratory setting to protect the feet from spills and falling objects[1][9].

Step-by-Step Operational Protocol: Weighing and Dissolving

This protocol provides a self-validating workflow for a common laboratory task.

  • Preparation:

    • Verify the certification and proper function of the chemical fume hood.

    • Don all required PPE as specified in the table above. Ensure long pants and closed-toe shoes are worn[9].

    • Designate a specific area within the fume hood for handling the compound[6].

    • Prepare all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) and place it within the fume hood to minimize movement in and out of the controlled area.

  • Execution (inside fume hood):

    • Carefully weigh the desired amount of solid this compound onto a tared weigh paper or boat. Perform this action gently to avoid creating airborne dust.

    • Carefully transfer the solid into the beaker.

    • Slowly add the desired solvent to the beaker.

    • Place the beaker on a stir plate within the fume hood to facilitate dissolution.

    • Cap the final solution container immediately.

  • Immediate Cleanup:

    • Any grossly contaminated materials, such as the weigh paper and any disposable gloves used, should be immediately placed into a designated solid hazardous waste container[10].

    • Wipe down the designated work area, the balance, and any equipment used with an appropriate decontaminating solution (e.g., soap and water), followed by a solvent rinse if necessary[6]. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination: remove the outer gloves first, followed by the apron, face shield, and lab coat. Remove inner gloves and goggles last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE[2].

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a serious breach of safety and environmental regulations. All waste generated from handling this compound is considered hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[10][11].

  • Solid Waste: Collect all contaminated solid materials (e.g., unused compound, contaminated gloves, weigh boats, absorbent pads) in a clearly labeled, sealable, and chemically compatible waste container[10].

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container for hazardous liquid waste. Never pour this chemical down the drain[6][12].

  • Labeling and Storage: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration[11]. Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials[10].

  • Final Disposal: Arrange for waste pickup and disposal through your institution's EHS department, which will use a licensed professional waste disposal company[10].

Logical Workflow Diagram

G cluster_prep PART 1: PREPARATION cluster_handling PART 2: HANDLING (in Fume Hood) cluster_disposal PART 3: WASTE MANAGEMENT & CLEANUP cluster_final PART 4: FINAL STEPS Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Eng_Controls->Don_PPE Prep_Area Prepare & Decontaminate Work Area in Hood Don_PPE->Prep_Area Weigh Weigh Solid Compound Prep_Area->Weigh Dissolve Transfer & Dissolve Weigh->Dissolve Seg_Solid Segregate Solid Waste (Gloves, Weigh Paper) Dissolve->Seg_Solid Seg_Liquid Segregate Liquid Waste (Solutions, Rinsate) Dissolve->Seg_Liquid Label Label Waste Containers Seg_Solid->Label Seg_Liquid->Label Decon Decontaminate Work Area & Equipment Decon->Label Store_Waste Store Waste in Designated Area Label->Store_Waste Doff_PPE Doff PPE Correctly Store_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Procedural workflow for handling and disposing of this compound.

By adhering to this comprehensive guide, researchers can mitigate the risks associated with this compound, fostering a laboratory environment where scientific discovery and personal safety are mutually reinforcing.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

  • Phenol. University of California, Berkeley - Office of Environment, Health & Safety.

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Phenol. University of Michigan - Environment, Health & Safety.

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.

  • Working Safely with Phenol Guideline. The University of Queensland.

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.

  • Appendix P - Phenol First Aid Guide and PPE. Cornell University - Environment, Health and Safety.

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

  • Safety Data Sheet - Phenol, Liquified. Fisher Scientific.

  • Safety Data Sheet - Phenol. Sigma-Aldrich.

  • Material Safety Data Sheet - Phenol. ScienceLab.com.

  • Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety.

  • Personal Protective Equipment Requirements for Laboratories. University of Washington - Environmental Health and Safety.

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol Safety Data Sheets. Echemi.

  • Safety Data Sheet - [4-(1H-Pyrazol-1-yl)phenyl]methanol. Fisher Scientific.

  • Personal Protective Equipment Selection Guide. The University of Arizona - Research Laboratory & Safety Services.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • SAFETY DATA SHEET Phenol Solution. INEOS Group.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.